2-(Hydroxymethyl)pyridin-3-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(hydroxymethyl)pyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c8-4-5-6(9)2-1-3-7-5/h1-3,8-9H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJRBRKUGRKKZOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00161408 | |
| Record name | 3-Hydroxypyridine-2-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00161408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14047-53-1 | |
| Record name | 3-Hydroxy-2-pyridinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14047-53-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hydroxy-2-pyridinemethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014047531 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 14047-53-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18473 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Hydroxypyridine-2-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00161408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-hydroxypyridine-2-methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.426 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-Hydroxy-2-pyridinemethanol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CC5XC2T8UZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(Hydroxymethyl)pyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(Hydroxymethyl)pyridin-3-ol is a pyridine derivative with potential applications in medicinal chemistry. This technical guide provides a comprehensive overview of its chemical, physical, and biological properties. The document details its synthesis, spectroscopic data, and known biological activities, including its putative roles as an acetylcholinesterase inhibitor and an antitubercular agent. Experimental protocols for relevant biological assays are provided, and key signaling pathways are visualized to offer insights into its potential mechanisms of action. All quantitative data is presented in structured tables for clarity and ease of comparison.
Chemical and Physical Properties
This compound is a small molecule with a molecular weight of 125.13 g/mol . Its chemical structure combines a pyridine ring with a hydroxyl and a hydroxymethyl substituent, making it a polar compound. A summary of its key chemical and physical properties is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₆H₇NO₂ | [1] |
| Molecular Weight | 125.13 g/mol | [1] |
| CAS Number | 14047-53-1 | [1] |
| Appearance | White solid | [2] |
| Melting Point | 143-146 °C | |
| Boiling Point | Not available | |
| Solubility | Soluble in water and polar organic solvents. | |
| SMILES | C1=CC(=C(N=C1)CO)O | [1] |
| InChI | InChI=1S/C6H7NO2/c8-4-5-2-1-3-7-6(5)9/h1-3,8-9H,4H2 |
Synthesis and Spectroscopic Data
The synthesis of this compound can be achieved through various organic chemistry methods. Spectroscopic data is crucial for its identification and characterization.
Synthesis Protocol
A common method for the synthesis of this compound involves the reaction of 3-hydroxypyridine with formaldehyde. Below is a detailed experimental protocol.
Materials:
-
3-Hydroxypyridine
-
Formaldehyde solution (37%)
-
Sodium hydroxide (NaOH)
-
Glacial acetic acid
-
Acetone
-
Silica gel for column chromatography
-
Deionized water
Procedure:
-
Dissolve 3-hydroxypyridine in deionized water in a round-bottom flask.
-
Add formaldehyde solution and sodium hydroxide to the flask.
-
Heat the reaction mixture at 100°C for 12 hours.
-
Cool the mixture to room temperature.
-
Neutralize the reaction mixture by adding glacial acetic acid.
-
Remove the water under reduced pressure (in vacuo).
-
Stir the resulting solid with acetone.
-
Filter the mixture and concentrate the acetone extract.
-
Purify the crude product by silica gel column chromatography to obtain colorless crystals of this compound.
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the pyridine ring, the methylene protons of the hydroxymethyl group, and the hydroxyl protons. The chemical shifts and coupling patterns would be characteristic of the substituted pyridine ring.
-
¹³C NMR: The carbon NMR spectrum would display six distinct signals for the six carbon atoms in the molecule, with chemical shifts indicative of their electronic environment (aromatic, alcohol).
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) corresponding to its molecular weight (125.13 g/mol ).
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by broad absorption bands in the O-H stretching region (around 3200-3600 cm⁻¹) due to the hydroxyl groups, as well as C-H, C=C, and C-N stretching and bending vibrations characteristic of the pyridine ring.
Biological Properties and Potential Mechanisms of Action
This compound has been reported to exhibit potential as an acetylcholinesterase inhibitor and to have antitubercular properties.[1] While specific quantitative data for this compound is limited, the following sections describe the relevant biological contexts and experimental methodologies.
Acetylcholinesterase Inhibition
Acetylcholinesterase (AChE) is a key enzyme in the nervous system responsible for the breakdown of the neurotransmitter acetylcholine.[3] Inhibition of AChE leads to an increase in acetylcholine levels, which is a therapeutic strategy for conditions like Alzheimer's disease.[3] The inhibitory activity of compounds like this compound can be quantified by determining their half-maximal inhibitory concentration (IC50).
The cholinergic signaling pathway is fundamental for neurotransmission. Acetylcholine released from a presynaptic neuron binds to receptors on the postsynaptic neuron, propagating the nerve impulse. Acetylcholinesterase, located in the synaptic cleft, terminates this signal by hydrolyzing acetylcholine. Inhibitors of this enzyme prolong the presence of acetylcholine in the synapse, thereby enhancing cholinergic signaling.
This colorimetric assay is widely used to screen for AChE inhibitors.
Materials:
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATCI), substrate
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB), Ellman's reagent
-
Phosphate buffer (0.1 M, pH 8.0)
-
This compound (test compound)
-
Donepezil or other known AChE inhibitor (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound and positive control in phosphate buffer.
-
In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound dilutions to the respective wells.
-
Add the AChE enzyme solution to all wells except the blank.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a short period (e.g., 15 minutes).
-
Initiate the reaction by adding the ATCI substrate solution to all wells.
-
Immediately measure the absorbance at 412 nm at regular intervals for a set period using a microplate reader.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the percentage of inhibition relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Antitubercular Activity
Tuberculosis, caused by Mycobacterium tuberculosis, remains a major global health threat. The development of new antitubercular agents is crucial to combat drug-resistant strains. Pyridine derivatives have been explored as potential antitubercular agents, often targeting the biosynthesis of mycolic acids, which are essential components of the mycobacterial cell wall.
Mycolic acids are long-chain fatty acids that form a major part of the protective outer layer of M. tuberculosis. Their biosynthesis is a complex multi-step process involving several enzymes, making it an attractive target for new drugs. Isoniazid, a frontline anti-TB drug, is known to inhibit this pathway. It is plausible that this compound, as a pyridine derivative, could also interfere with this pathway.
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
This compound (test compound)
-
Isoniazid or rifampicin (positive control)
-
96-well microplates
-
Resazurin sodium salt solution (for viability indication)
Procedure:
-
Prepare a twofold serial dilution of the test compound and positive control in Middlebrook 7H9 broth in a 96-well plate.
-
Prepare an inoculum of M. tuberculosis H37Rv and adjust its turbidity to a 0.5 McFarland standard. Dilute the inoculum to the desired final concentration.
-
Add the bacterial inoculum to each well of the microplate containing the serially diluted compounds. Include a growth control (no drug) and a sterility control (no bacteria).
-
Seal the plates and incubate at 37°C for 7-14 days.
-
After incubation, add the resazurin solution to each well and incubate for another 24-48 hours.
-
The MIC is determined as the lowest concentration of the compound that prevents a color change of the resazurin indicator from blue (no growth) to pink (growth).
Potential Metabolic Pathway
The metabolic fate of this compound in biological systems is not well-documented. However, based on studies of microbial degradation of related hydroxypyridines, a plausible metabolic pathway can be proposed. Microorganisms are known to hydroxylate the pyridine ring, followed by ring cleavage to yield intermediates that can enter central metabolic pathways.
References
Unveiling the Structural and Functional Landscape of 2-(Hydroxymethyl)pyridin-3-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure, synthesis, and biological activity of 2-(Hydroxymethyl)pyridin-3-ol, a pyridine derivative with significant potential in drug discovery and development. The information is curated to serve as a foundational resource for researchers engaged in medicinal chemistry, structural biology, and pharmacology.
Crystal Structure and Physicochemical Data
The crystalline form of this compound has been elucidated through single-crystal X-ray diffraction, revealing key structural features that govern its intermolecular interactions and, consequently, its physical properties.
Table 1: Physicochemical and Crystallographic Data for this compound
| Property | Value |
| Chemical Formula | C₆H₇NO₂ |
| Molecular Weight | 125.13 g/mol |
| CAS Number | 14047-53-1 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 7.0430 (14) Åb = 7.1280 (14) Åc = 12.264 (3) Åα = 90°β = 100.30 (3)°γ = 90° |
| Unit Cell Volume | 605.8 (2) ų |
| Molecules per Unit Cell (Z) | 4 |
| Calculated Density | 1.373 Mg/m³ |
| Radiation Type | Mo Kα |
| Temperature | 293 K |
The crystal structure of this compound is characterized by a network of intermolecular hydrogen bonds and π–π stacking interactions. Specifically, O—H···N and O—H···O hydrogen bonds link adjacent molecules. Furthermore, π–π stacking is observed between parallel pyridine rings, with a centroid-to-centroid distance of 3.7649 (12) Å, contributing to the stability of the crystal lattice[1].
Experimental Protocols
Synthesis of this compound
The following protocol is a summary of the synthesis method reported in the literature[1]. For complete and specific details, including safety precautions, it is recommended to consult the original publication by Dabak (2002).
Experimental Workflow for Synthesis
Caption: A flowchart illustrating the key steps in the synthesis and purification of this compound.
Materials:
-
3-Hydroxypyridine
-
Formaldehyde solution (37%)
-
Sodium hydroxide
-
Water
-
Acetic acid
-
Acetone
-
Silica gel for column chromatography
Procedure:
-
A solution of 3-hydroxypyridine (15.0 g, 0.156 mol) in water (63 ml) is prepared.
-
To this solution, formaldehyde solution (12.6 ml, 0.156 mol) and sodium hydroxide (6.3 g, 0.158 mol) are added.
-
The reaction mixture is heated at 373 K for 12 hours.
-
After heating, the mixture is allowed to cool to ambient temperature.
-
Acetic acid (9.47 ml, 0.156 mol) is then added to the reaction mixture.
-
The water is removed under reduced pressure (in vacuo).
-
The resulting solid is stirred with acetone (200 ml).
-
The acetone extract is then purified by silica gel column chromatography to yield colorless crystals of this compound.
Crystallization Protocol
Detailed, specific crystallization conditions for this compound are not extensively reported. However, a general protocol for the recrystallization of pyridine derivatives can be adapted. The ideal solvent system should be determined empirically on a small scale.
General Recrystallization Workflow
Caption: A generalized workflow for the recrystallization and purification of crystalline solids.
Procedure:
-
Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, or mixtures thereof) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but show low solubility at room temperature.
-
Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude this compound to achieve complete dissolution.
-
Hot Filtration: If any insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel to remove them.
-
Cooling and Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. The formation of crystals should be observed. To maximize the yield, the flask can be subsequently placed in an ice bath.
-
Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of the cold crystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals, for instance, in a desiccator under vacuum, to remove any residual solvent.
Biological Activity and Signaling Pathways
This compound has been identified as an inhibitor of acetylcholinesterase (AChE), a key enzyme in the cholinergic nervous system. It has also been reported to have potential applications in the treatment of tuberculosis and other bacterial infections, and to inhibit the uptake of pyridines into cells and mitochondria.
Acetylcholinesterase Inhibition
Acetylcholinesterase is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetate, a process that terminates the signal at cholinergic synapses. By inhibiting AChE, this compound increases the concentration and duration of action of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.
Cholinergic Synaptic Transmission and AChE Inhibition
Caption: The role of acetylcholinesterase in a cholinergic synapse and its inhibition by this compound.
The inhibition of acetylcholinesterase is a therapeutic strategy for conditions characterized by a deficit in cholinergic transmission, such as Alzheimer's disease. The ability of this compound to inhibit this enzyme suggests its potential as a lead compound for the development of new therapeutics targeting the cholinergic system.
Conclusion
This technical guide has summarized the key data and protocols concerning this compound. The well-defined crystal structure provides a solid foundation for computational modeling and rational drug design. The outlined synthesis and crystallization protocols offer a starting point for its preparation and purification. The established activity as an acetylcholinesterase inhibitor highlights a clear direction for further investigation into its therapeutic potential. This compilation of information aims to facilitate and accelerate research and development efforts centered on this promising molecule.
References
Technical Guide: Physicochemical Properties of 2-(Hydroxymethyl)pyridin-3-ol (CAS 14047-53-1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of the compound identified by CAS number 14047-53-1, also known as 2-(Hydroxymethyl)pyridin-3-ol. The information is compiled from various chemical and scientific data sources to support research and development activities.
Compound Identification
This compound is a pyridine derivative. It is also referred to by several other names, including 3-Hydroxy-2-pyridinemethanol and 2-Hydroxymethyl-3-hydroxypyridine.[1][2]
Table 1: Compound Identifiers
| Identifier | Value |
| CAS Number | 14047-53-1 |
| IUPAC Name | This compound[] |
| Molecular Formula | C6H7NO2[1][4] |
| SMILES | OC1=CC=CN=C1CO[5] |
| InChI | InChI=1S/C6H7NO2/c8-4-5-6(9)2-1-3-7-5/h1-3,8-9H,4H2[5] |
| InChIKey | ZJRBRKUGRKKZOO-UHFFFAOYSA-N[1][2][] |
| EC Number | 237-883-9[1][2] |
| DSSTox ID | DTXSID00161408[1][2] |
Physicochemical Properties
The following table summarizes the key physical and chemical properties of this compound. Where data is based on prediction, this is indicated.
Table 2: Physical and Chemical Properties
| Property | Value |
| Molecular Weight | 125.13 g/mol [1][4] |
| Melting Point | 132 °C[2][6][7] |
| Boiling Point | 393.2 °C at 760 mmHg[2][][8] 393.2±27.0 °C (Predicted)[6] |
| Density | 1.318 g/cm³[2][][8] 1.318±0.06 g/cm³ (Predicted)[6] |
| Flash Point | 191.6 °C[2] |
| Refractive Index | 1.604[2] |
| Vapor Pressure | 6.87E-07 mmHg at 25 °C[2] |
| Polar Surface Area (PSA) | 53.4 Ų[2] |
| XLogP3 | 0.27950[2] |
| Storage Conditions | Room temperature[2][9] |
Biological Activity and Signaling Pathways
This compound has been identified as a pyridine derivative that functions as an acetylcholinesterase inhibitor. By binding to the active site of acetylcholinesterase, it inhibits the enzyme's activity. This inhibition prevents the breakdown of the neurotransmitter acetylcholine, leading to its accumulation in the synaptic cleft and enhanced neuronal signaling. This mechanism is a target for the treatment of various neurological conditions. The compound has also been noted for its use in treating tuberculosis and other bacterial infections. Furthermore, it has been observed to inhibit the uptake of pyridines into cells and mitochondria, as well as the uptake of certain drugs by lung tissues and erythrocytes.
Caption: Inhibition of Acetylcholinesterase by this compound.
Experimental Protocols and Methodologies
Detailed, validated experimental protocols for the synthesis and analysis of this compound are not extensively documented in publicly available literature. However, a general workflow for the characterization and quality control of such a compound would typically involve a combination of spectroscopic and chromatographic techniques.
General Analytical Workflow
The identity, purity, and structure of a synthesized batch of this compound would be confirmed using a suite of analytical methods.
-
Structural Elucidation : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would be the primary method to confirm the chemical structure and connectivity of the atoms. Mass Spectrometry (MS) would be used to determine the molecular weight and fragmentation pattern, further confirming the identity.
-
Purity Assessment : High-Performance Liquid Chromatography (HPLC), often coupled with a UV detector, is the standard method for determining the purity of the compound. This technique separates the main compound from any impurities or starting materials.
-
Physical Property Measurement : Standard laboratory apparatus would be used to determine physical constants such as the melting point.
References
- 1. echemi.com [echemi.com]
- 2. echemi.com [echemi.com]
- 4. 14047-53-1 | 3-Hydroxy-2-pyridinemethanol - Capot Chemical [capotchem.com]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. This compound CAS#: 14047-53-1 [amp.chemicalbook.com]
- 7. This compound [myskinrecipes.com]
- 8. KÃna 2- (hýdroxýmetýl) pýridÃn-3-ól CAS NO: 14047-53-1 Framleiðendur - Ãkeypis sýnishorn - Alfa Chemical [tlh.alfachemsp.com]
- 9. 14047-53-1|this compound|BLD Pharm [bldpharm.com]
Synthetic Approaches to 2-(Hydroxymethyl)pyridin-3-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Hydroxymethyl)pyridin-3-ol is a pyridine derivative of significant interest in medicinal chemistry and drug discovery.[1] Its structural features make it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.[2][3] This technical guide provides an in-depth overview of a key synthetic pathway for this compound, complete with a detailed experimental protocol, quantitative data, and a visual representation of the reaction workflow. This document is intended to serve as a practical resource for researchers engaged in the synthesis and application of this versatile intermediate.
Synthesis Pathway from 3-Hydroxypyridine
A primary and well-documented method for the synthesis of this compound involves the hydroxymethylation of 3-hydroxypyridine. This reaction utilizes formaldehyde in the presence of a base.
Reaction Scheme
Caption: Synthesis of this compound from 3-Hydroxypyridine.
Quantitative Data
The following table summarizes the quantitative data for the synthesis of this compound from 3-hydroxypyridine.
| Parameter | Value | Reference |
| Starting Material | 3-Hydroxypyridine | [4] |
| Reagents | Formaldehyde, Sodium Hydroxide, Acetic Acid | [4] |
| Solvent | Water | [4] |
| Reaction Temperature | 373 K | [4] |
| Reaction Time | 12 hours | [4] |
| Yield | 20.3% | [4] |
| Purification Method | Silica gel column chromatography | [4] |
| Product Appearance | Colorless crystals | [4] |
Detailed Experimental Protocol
This protocol is based on the procedure described in the literature.[4]
Materials:
-
3-Hydroxypyridine (15.0 g, 0.156 mol)
-
Formaldehyde solution (12.6 ml, 0.156 mol)
-
Sodium hydroxide (6.3 g, 0.158 mol)
-
Water (63 ml)
-
Acetic acid (9.47 ml, 0.156 mol)
-
Acetone (200 ml)
-
Silica gel for column chromatography
Procedure:
-
A solution of 3-hydroxypyridine (15.0 g, 0.156 mol) in water (63 ml) is prepared in a suitable reaction vessel.
-
To this solution, formaldehyde solution (12.6 ml, 0.156 mol) and sodium hydroxide (6.3 g, 0.158 mol) are added.
-
The reaction mixture is heated to 373 K and maintained at this temperature for 12 hours.
-
After the reaction period, the mixture is allowed to cool to ambient temperature.
-
Acetic acid (9.47 ml, 0.156 mol) is carefully added to the cooled reaction mixture.
-
The water is removed from the mixture in vacuo to yield a solid residue.
-
The obtained solid is stirred with acetone (200 ml).
-
The acetone extract is then purified by silica gel column chromatography to yield the final product.
The resulting product is obtained as colorless crystals with a yield of 20.3%.[4]
Alternative Synthetic Considerations
While the hydroxymethylation of 3-hydroxypyridine is a direct approach, other strategies for synthesizing substituted pyridinols can be considered. These often involve multi-step processes and may include:
-
Reduction of carboxylic acids or esters: The reduction of a corresponding pyridine-2-carboxylic acid or its ester derivative at the 3-hydroxy position could yield the desired alcohol. For instance, the preparation of 2-amino-3-hydroxymethylpyridine has been achieved by the reduction of 2-aminopyridine-3-carboxylic acid using a reducing agent like red aluminum.[5]
-
Modification of existing pyridine rings: The synthesis of various pyridine derivatives can be achieved through reactions on pre-existing pyridine rings, such as nitration followed by reduction to an amino group, which can then be further modified.[6]
These alternative approaches highlight the versatility of pyridine chemistry and offer different avenues for accessing a range of substituted pyridine intermediates. The choice of a particular synthetic route will depend on factors such as the availability of starting materials, desired yield, and the scale of the synthesis.
Conclusion
This technical guide has detailed a key synthetic pathway for this compound, providing a comprehensive protocol and associated data. The hydroxymethylation of 3-hydroxypyridine offers a direct, albeit moderate-yielding, route to this valuable building block. The information presented herein is intended to support the research and development efforts of scientists in the pharmaceutical and chemical industries by providing a practical and actionable synthetic procedure. Further exploration of alternative routes may be warranted for process optimization and to broaden the accessibility of this important intermediate.
References
- 1. nbinno.com [nbinno.com]
- 2. Andrews University - Virtual tour [andrews.edu]
- 3. chemimpex.com [chemimpex.com]
- 4. 2-(Hydroxymethyl)pyridin-3-ol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN113880756A - Preparation method of 2-amino-3-hydroxymethylpyridine - Google Patents [patents.google.com]
- 6. US4061644A - Process for the production of 2-amino-3-hydroxypyridines - Google Patents [patents.google.com]
The Diverse Biological Activities of Pyridine Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: The pyridine scaffold, a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone in medicinal chemistry and drug development.[1] Its unique electronic properties, synthetic tractability, and ability to engage in various biological interactions have established it as a "privileged structure."[2] Pyridine derivatives exhibit a remarkable breadth of biological activities, playing a crucial role in the development of therapeutics for a wide range of diseases.[1] This technical guide provides an in-depth exploration of the multifaceted biological activities of pyridine derivatives, focusing on their applications in oncology, infectious diseases, inflammation, and neurology. The content is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of quantitative data, detailed experimental protocols, and the underlying signaling pathways.
Anticancer Activity
Pyridine derivatives have emerged as a significant class of anticancer agents, with several approved drugs, such as Sorafenib and Regorafenib, featuring this heterocyclic core.[3] Their mechanisms of action are diverse, often targeting key signaling pathways involved in tumor growth, proliferation, and angiogenesis.[4]
Targeting Kinase Signaling Pathways
A primary mechanism by which pyridine derivatives exert their anticancer effects is through the inhibition of various protein kinases. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a prominent target, playing a critical role in tumor angiogenesis.[5] Inhibition of VEGFR-2 blocks the downstream signaling cascade, thereby preventing the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[6]
Signaling Pathway: VEGFR-2 Inhibition
The binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2, triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain.[7] This initiates a cascade of downstream signaling events, primarily through the PLCγ-PKC-MAPK and PI3K-Akt pathways, which ultimately promote endothelial cell proliferation, migration, and survival, leading to angiogenesis.[6] Pyridine-based inhibitors can block the ATP-binding site of the VEGFR-2 kinase domain, preventing autophosphorylation and halting the entire downstream signaling cascade.
Quantitative Data: Anticancer Activity
The anticancer efficacy of pyridine derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines.
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |
| Pyridine-Ureas | Compound 8e | MCF-7 (Breast) | 0.22 (48h) | [3] |
| Pyridine-Ureas | Compound 8n | MCF-7 (Breast) | 1.88 (48h) | [3] |
| Pyridine-Ureas | Compound 8e (VEGFR-2) | - | 3.93 | [3][8] |
| Pyridone | Compound 1 | HepG2 (Liver) | 4.5 | |
| Pyridine | Compound 2 | HepG2 (Liver) | 7.5 | |
| Pyridine | Compound 1 | MCF-7 (Breast) | 6.3 | |
| Pyridine | Compound 2 | MCF-7 (Breast) | 16.0 | |
| Diarylpyridines | Compound 10t | HeLa (Cervical) | 0.19 | [9] |
| Diarylpyridines | Compound 10t | SGC-7901 (Gastric) | 0.30 | [9] |
| Diarylpyridines | Compound 10t | MCF-7 (Breast) | 0.33 | [9] |
| Imidazo[1,2-a]pyridine | HS-104 | MCF-7 (Breast) | 1.2 | [10] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.
Workflow: MTT Assay
Detailed Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the pyridine derivative. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The medium containing MTT is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of viability against the logarithm of the compound concentration.
Antimicrobial Activity
The rise of multidrug-resistant pathogens has necessitated the development of novel antimicrobial agents. Pyridine derivatives have demonstrated significant potential in this area, exhibiting both antibacterial and antifungal properties.[11]
Quantitative Data: Antimicrobial Activity
The antimicrobial efficacy of pyridine derivatives is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.
| Compound Class | Derivative Example | Microorganism | MIC (µg/mL) | Reference |
| Pyridinium Salts | Compound 3d | Staphylococcus aureus | 4 | [12] |
| Mannich Bases | Compound 12 | Bacillus subtilis | 6.25 | [13] |
| Mannich Bases | Compound 15 | Staphylococcus aureus | 6.25 | [13] |
| Mannich Bases | Compound 16 | Escherichia coli | 12.5 | [13] |
| Mannich Bases | Compound 17 | Pseudomonas aeruginosa | 12.5 | [13] |
| Mannich Bases | Compounds 15, 16, 17 | Candida albicans | 12.5 | [13] |
| Imidazo[1,2-a]pyridine | Compound 17d | - | 0.5 | [14] |
| Imidazo[1,2-a]pyridine | Compound 17a | Candida albicans | 8 | [14] |
| Imidazo[1,2-a]pyridine | Compound 17d | Candida albicans | 8 | [14] |
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
Workflow: Broth Microdilution for MIC Determination
Detailed Methodology:
-
Preparation of Compound Dilutions: A two-fold serial dilution of the pyridine derivative is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity (e.g., 0.5 McFarland standard).
-
Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension. Positive (broth with inoculum, no compound) and negative (broth only) controls are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Anti-inflammatory Activity
Chronic inflammation is a key component of numerous diseases, including arthritis, cardiovascular diseases, and some cancers. Pyridine derivatives have been investigated as anti-inflammatory agents, primarily through their ability to inhibit enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX).[15]
Targeting the Cyclooxygenase (COX) Pathway
Arachidonic acid is converted into prostaglandins (PGs) by the COX enzymes, COX-1 and COX-2.[16] While COX-1 is constitutively expressed and involved in homeostatic functions, COX-2 is induced by inflammatory stimuli and is responsible for the production of PGs that mediate pain and inflammation.[15] Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[15]
Signaling Pathway: COX-2 in Inflammation
References
- 1. Synthesis of Novel Pyridine Bearing Biologically Active Imidiazolyl, Pyrazolyl, Oxa/thiadiazolyl and Urea Derivatives as Promising Anticancer Agents | Bentham Science [benthamscience.com]
- 2. Pyridine Compounds with Antimicrobial and Antiviral Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. chemijournal.com [chemijournal.com]
- 5. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Integration of Hybridization Strategies in Pyridine–Urea Scaffolds for Novel Anticancer Agents: Design, Synthesis, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Role and regulation of cyclooxygenase-2 during inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]
Potential Therapeutic Targets of 2-(Hydroxymethyl)pyridin-3-ol: A Technical Guide for Drug Discovery Professionals
Introduction
2-(Hydroxymethyl)pyridin-3-ol, a pyridine derivative, presents a compelling scaffold for therapeutic agent development. Its structural similarity to essential biological molecules, such as vitamin B6 vitamers, suggests a potential for interaction with a variety of enzymatic targets. This technical guide consolidates the current understanding of this compound's potential therapeutic applications, focusing on its role as a putative inhibitor of acetylcholinesterase and key enzymes in the vitamin B6 salvage pathway, as well as its potential as an antibacterial agent. This document is intended to provide researchers, scientists, and drug development professionals with a comprehensive overview of existing data, detailed experimental protocols for target validation, and a framework for future investigation.
Acetylcholinesterase Inhibition
Quantitative Data for Structurally Related Pyridine Derivatives as Acetylcholinesterase Inhibitors
| Compound Class | Example Compound | Target | IC50 (µM) | Reference |
| Pyridine Carbamates | Carbamate 8 | human AChE | 0.153 ± 0.016 | [1] |
| Tacrine-Kojic Acid Hybrids | Compound 7a | Eel AChE | 0.004 ± 0.001 | [2] |
| Pyrimidine Diamine Derivatives | Compound 9 | Eel AChE | 0.312 ± 0.108 | [3] |
| Pyridine Diamine Derivatives | Compound 25 | Eel AChE | 73% inhibition at 9 µM | [3] |
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
This protocol outlines a widely used spectrophotometric method to determine acetylcholinesterase activity and inhibition.
Materials:
-
Acetylcholinesterase (AChE) from electric eel (or other appropriate source)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of ATCI (15 mM) in deionized water.
-
Prepare a stock solution of DTNB (10 mM) in phosphate buffer.
-
Prepare a working solution of AChE (e.g., 0.1 U/mL) in phosphate buffer.
-
Prepare serial dilutions of the test compound in phosphate buffer.
-
-
Assay in 96-well Plate:
-
To each well, add:
-
140 µL of phosphate buffer (pH 8.0)
-
20 µL of DTNB solution
-
10 µL of test compound solution (or solvent for control)
-
10 µL of AChE solution
-
-
Incubate the plate at 37°C for 15 minutes.
-
-
Initiate Reaction:
-
Add 20 µL of ATCI solution to each well to start the reaction.
-
-
Measurement:
-
Immediately measure the absorbance at 412 nm using a microplate reader.
-
Take readings every minute for 10-15 minutes.
-
-
Data Analysis:
Signaling Pathway: Cholinergic Neurotransmission
Caption: Cholinergic signaling at the synapse and the inhibitory action of this compound on AChE.
Inhibition of Vitamin B6 Salvage Pathway Enzymes
The structural resemblance of this compound to pyridoxine (a form of vitamin B6) suggests that it may act as an inhibitor of the enzymes involved in the vitamin B6 salvage pathway. This pathway is crucial for converting dietary vitamin B6 into its active coenzyme form, pyridoxal 5'-phosphate (PLP). The two key enzymes in this pathway are pyridoxal kinase (PDXK) and pyridoxine 5'-phosphate oxidase (PNPO). Inhibition of these enzymes has been explored as a therapeutic strategy, particularly in cancer, where cancer cells often exhibit an increased demand for PLP.
Quantitative Data for Inhibitors of Vitamin B6 Salvage Pathway Enzymes
| Compound | Target | IC50 (µM) | Reference |
| ZINC095099376 | PDXK | 9.97 (in K562 cells) | [6] |
| Pyridoxilidenerhodanine 5'-phosphate | PNPO | Mixed competitive and allosteric inhibition | [7] |
Experimental Protocol: Pyridoxal Kinase (PDXK) Inhibition Assay
This protocol describes a method to screen for inhibitors of pyridoxal kinase.
Materials:
-
Recombinant human pyridoxal kinase (PDXK)
-
Pyridoxal
-
ATP
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar ADP-Glo™ Kinase Assay
-
Tris-HCl buffer (50 mM, pH 7.5) containing MgCl2 (10 mM) and DTT (1 mM)
-
Test compound (this compound)
-
White, opaque 96-well plates
Procedure:
-
Assay Preparation:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
-
Kinase Reaction:
-
In each well of the 96-well plate, add:
-
Assay buffer
-
Test compound solution (or solvent for control)
-
PDXK enzyme
-
-
Pre-incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding a mixture of pyridoxal and ATP.
-
Incubate for 60 minutes at 30°C.
-
-
Detection of ATP Consumption:
-
Stop the kinase reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions. Luminescence is inversely proportional to kinase activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Signaling Pathway: Vitamin B6 Salvage Pathway
Caption: The Vitamin B6 salvage pathway and the potential inhibitory points for this compound.
Antibacterial Activity
This compound has been reported to be used in the treatment of tuberculosis and other bacterial infections. The pyridine scaffold is present in numerous antibacterial agents, and its derivatives have shown potent activity against a range of bacteria, including Mycobacterium tuberculosis.
Quantitative Data for Pyridine Derivatives against Mycobacterium tuberculosis
| Compound Class | Example Compound | MIC (µg/mL) | Reference |
| 3,5-disubstituted pyridine | Compound 24 | 1.56 | [8] |
| Imidazo[1,2-a]pyridine | Compound 1 | <0.035 | [9] |
| 2,4-disubstituted pyridine | Compound 11 | 0.8 | [10] |
| Pyridine appended 2-hydrazinylthiazole | Compound 3b | 6.40 µM | [11] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
This protocol describes the broth microdilution method for determining the MIC of an antibacterial compound.
Materials:
-
Bacterial strain (e.g., Mycobacterium tuberculosis H37Rv)
-
Appropriate broth medium (e.g., Middlebrook 7H9 broth supplemented with OADC)
-
Test compound (this compound)
-
Sterile 96-well microplates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation:
-
Grow the bacterial strain to the mid-log phase.
-
Adjust the bacterial suspension to a McFarland standard of 0.5 (approximately 1.5 x 10^8 CFU/mL).
-
Dilute the adjusted suspension to the final inoculum density (e.g., 5 x 10^5 CFU/mL) in the broth medium.
-
-
Compound Dilution:
-
Perform serial two-fold dilutions of the test compound in the broth medium directly in the 96-well plate.
-
-
Inoculation:
-
Add the prepared bacterial inoculum to each well containing the compound dilutions.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
-
Incubation:
-
Incubate the plates under appropriate conditions (e.g., 37°C for 5-7 days for M. tuberculosis).
-
-
MIC Determination:
Experimental Workflow: MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Conclusion and Future Directions
This compound represents a promising starting point for the development of novel therapeutic agents. Its potential to inhibit acetylcholinesterase suggests applications in neurodegenerative diseases, while its structural similarity to vitamin B6 vitamers opens up avenues for targeting cancer metabolism through the inhibition of pyridoxal kinase and pyridoxine 5'-phosphate oxidase. Furthermore, its reported antibacterial activity, particularly against Mycobacterium tuberculosis, warrants further investigation into its mechanism of action and optimization of its structure for enhanced potency.
Future research should focus on:
-
Quantitative Biological Evaluation: Synthesizing and performing in vitro assays to determine the IC50 and Ki values of this compound against acetylcholinesterase, pyridoxal kinase, and pyridoxine 5'-phosphate oxidase.
-
Antibacterial Spectrum and Mechanism: Determining the MIC values against a broader panel of bacterial strains, including drug-resistant isolates, and elucidating the molecular mechanism of its antibacterial action.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs of this compound to identify key structural features that contribute to potency and selectivity for each therapeutic target.
-
In Vivo Efficacy and Safety: Progressing the most promising compounds to preclinical in vivo models to assess their therapeutic efficacy, pharmacokinetic properties, and safety profiles.
This technical guide provides a foundational framework for initiating and advancing research into the therapeutic potential of this compound. The provided data on related compounds, detailed experimental protocols, and conceptual diagrams of the relevant biological pathways are intended to facilitate the design and execution of robust preclinical studies.
References
- 1. New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. New Insights Into Pyridoxal Kinase Inhibitors and Their Antileukemic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Z isomer of pyridoxilidenerhodanine 5'-phosphate is an efficient inhibitor of human pyridoxine 5'-phosphate oxidase, a crucial enzyme in vitamin B6 salvage pathway and a potential chemotherapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 3,5-disubstituted pyridines with potent activity against drug-resistant Mycobacterium tuberculosis clinical isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | 2,4-Disubstituted pyridine derivatives are effective against intracellular and biofilm-forming tubercle bacilli [frontiersin.org]
- 11. Pyridine appended 2-hydrazinylthiazole derivatives: design, synthesis, in vitro and in silico antimycobacterial studies - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02163C [pubs.rsc.org]
- 12. acmeresearchlabs.in [acmeresearchlabs.in]
- 13. bio.libretexts.org [bio.libretexts.org]
Probing the Cholinergic System: A Technical Guide to the Acetylcholinesterase Inhibitory Mechanism of 2-(Hydroxymethyl)pyridin-3-ol
For Immediate Release
This technical guide provides an in-depth analysis of the proposed mechanism of action for 2-(Hydroxymethyl)pyridin-3-ol as an acetylcholinesterase (AChE) inhibitor. Designed for researchers, scientists, and drug development professionals, this document synthesizes current understanding of pyridine-based AChE inhibition, details relevant experimental protocols, and presents a hypothetical binding model for the compound of interest.
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by a decline in cognitive function.[1] One of the primary therapeutic strategies for managing AD symptoms is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh).[2][3] By inhibiting AChE, the concentration and duration of action of ACh in the synaptic cleft are increased, thereby enhancing cholinergic neurotransmission.[2][4] Pyridine derivatives have emerged as a promising class of AChE inhibitors, with various analogues demonstrating significant potency.[5][6][7] This guide focuses on the potential of this compound, a simple pyridinol derivative, as an AChE inhibitor and elucidates its likely mechanism of action based on data from structurally related compounds.
Proposed Mechanism of Action
Due to a lack of direct experimental studies on this compound, its mechanism of action is inferred from molecular docking studies and structure-activity relationships of other pyridine-based AChE inhibitors.[6] The active site of AChE is a deep and narrow gorge, approximately 20 Å deep, containing two main binding sites: the Catalytic Active Site (CAS) at the bottom and the Peripheral Anionic Site (PAS) near the entrance.[8]
The proposed binding model for this compound involves a dual interaction with both the CAS and PAS residues:
-
Interactions with the Catalytic Active Site (CAS): The CAS of human AChE contains a catalytic triad of Ser203, His447, and Glu334.[8] The hydroxyl group at the 3-position and the hydroxymethyl group at the 2-position of the pyridine ring are capable of forming key hydrogen bonds with amino acid residues within the CAS, such as Ser203 and surrounding residues, or with structured water molecules.
-
Interactions with the Peripheral Anionic Site (PAS) and Mid-Gorge Residues: The pyridine ring itself is likely to engage in π-π stacking interactions with aromatic residues lining the gorge, such as Trp286 and Tyr337. Furthermore, if the pyridine nitrogen is protonated, it can form a cation-π interaction with the indole ring of Trp86, a key residue of the PAS, further anchoring the inhibitor within the active site. This dual binding characteristic is consistent with a mixed inhibition mechanism observed for other pyridine derivatives.[5][6]
The following diagram illustrates the hypothesized binding mode of this compound within the AChE active site.
Caption: Hypothesized interactions of this compound with key residues in the AChE active site.
Quantitative Data of Related Pyridine Derivatives
While specific inhibitory constants for this compound are not available, data from related pyridine compounds highlight the potential of this scaffold. The following table summarizes the acetylcholinesterase inhibitory activity of various pyridine derivatives.
| Compound Class | Specific Compound Example | Target Enzyme | IC50 (µM) | Inhibition Type | Reference |
| Pyridine Carbamates | Carbamate 8 | human AChE | 0.153 ± 0.016 | Mixed | [5][6] |
| Pyridine Carbamates | Carbamate 11 | human BChE | 0.828 ± 0.067 | - | [5][6] |
| Pyridine Dicarboximides | Compound 5c (p-fluorobenzyl) | AChE | Ki = 0.336 (Calculated) | - | |
| Pyrimidine Diamines | Compound 22 (Indole moiety) | eqBChE | Ki = 0.099 ± 0.071 | Mixed | [7] |
Data for Pyridine Dicarboximides are calculated from binding energy in molecular docking studies and are not experimentally determined IC50/Ki values.
Experimental Protocols
To validate the proposed mechanism and quantify the inhibitory potency of this compound, standardized experimental protocols are required.
In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric method is the gold standard for measuring AChE activity.[1][9][10]
Principle: Acetylthiocholine (ATCI) is hydrolyzed by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured colorimetrically at 412 nm.[9] The rate of color formation is proportional to AChE activity.
Materials:
-
0.1 M Phosphate Buffer (pH 8.0)
-
10 mM DTNB solution in phosphate buffer
-
14 mM Acetylthiocholine Iodide (ATCI) solution in deionized water
-
Acetylcholinesterase (AChE) solution (e.g., from electric eel or human recombinant)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate and reader
Procedure:
-
Plate Setup: Prepare wells for Blank (no enzyme), Control (enzyme, no inhibitor), and Test samples (enzyme + inhibitor at various concentrations).
-
Reaction Mixture: To each well, add in the following order:
-
Phosphate Buffer
-
AChE solution (for Control and Test wells)
-
DTNB solution
-
Inhibitor solution (for Test wells) or solvent (for Control wells)
-
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the ATCI substrate solution to all wells to start the enzymatic reaction.
-
Kinetic Measurement: Immediately measure the absorbance at 412 nm every minute for 10-15 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbsorbance/minute) for each well from the linear portion of the kinetic curve.
-
Calculate the percentage of inhibition for each inhibitor concentration: % Inhibition = [(Rate_Control - Rate_Test) / Rate_Control] * 100.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
Molecular Docking Protocol
Molecular docking predicts the binding conformation and affinity of a ligand within the active site of a target protein.[11]
Software: AutoDock, AutoDock Vina, or similar molecular modeling software.
Procedure:
-
Protein Preparation:
-
Obtain the 3D crystal structure of human AChE from the Protein Data Bank (PDB ID: 4EY7 or similar).
-
Prepare the protein by removing water molecules and co-crystallized ligands, adding polar hydrogens, and assigning partial charges (e.g., Gasteiger charges).
-
-
Ligand Preparation:
-
Generate the 3D structure of this compound using a chemical drawing tool (e.g., ChemDraw, MarvinSketch).
-
Optimize the ligand's geometry and assign rotatable bonds to allow for conformational flexibility.
-
-
Grid Box Definition: Define a 3D grid box that encompasses the entire active site gorge of AChE, including both the CAS and PAS.
-
Docking Simulation: Run the docking algorithm to generate multiple possible binding poses of the ligand within the receptor's active site. The program will score these poses based on a calculated binding energy (or affinity).
-
Analysis of Results:
-
Analyze the top-ranked poses to identify the most favorable binding mode.
-
Visualize the interactions (hydrogen bonds, hydrophobic interactions, π-π stacking) between the ligand and the protein residues.
-
The calculated binding energy can be used to estimate the inhibition constant (Ki).
-
The following diagram outlines a typical workflow for the screening and characterization of a novel AChE inhibitor.
Caption: Experimental workflow for characterization of a novel acetylcholinesterase inhibitor.
Conclusion
While direct experimental evidence is pending, the structural features of this compound strongly suggest its potential as an acetylcholinesterase inhibitor. The proposed mechanism involves a dual-binding mode, engaging with both the catalytic and peripheral sites of the enzyme through a combination of hydrogen bonding and aromatic interactions. This technical guide provides the foundational knowledge and detailed protocols necessary for researchers to empirically validate this hypothesis, determine the compound's inhibitory potency, and explore its therapeutic potential in the context of Alzheimer's disease and other cholinergic-deficient conditions. Future in vitro enzymatic assays and in silico molecular docking studies are crucial next steps to confirm and refine the mechanism of action outlined herein.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acetylcholinesterase inhibitors - Free Sketchy Medical Lesson [sketchy.com]
- 4. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]
- 5. New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. lupinepublishers.com [lupinepublishers.com]
- 9. benchchem.com [benchchem.com]
- 10. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
A Technical Guide to the Synthesis and Characterization of 2-(Hydroxymethyl)pyridin-3-ol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of 2-(hydroxymethyl)pyridin-3-ol and its derivatives. This class of compounds holds promise in medicinal chemistry, and this document details the essential experimental protocols and data for researchers in drug discovery and development.
Synthesis of this compound
A common and effective method for the synthesis of this compound involves the hydroxymethylation of 3-hydroxypyridine. The following protocol is adapted from established literature.[1]
Experimental Protocol: Synthesis of this compound[1]
Materials:
-
3-Hydroxypyridine
-
Formaldehyde solution (37%)
-
Sodium hydroxide (NaOH)
-
Water (H₂O)
-
Acetic acid
-
Acetone
-
Silica gel for column chromatography
Procedure:
-
A solution of 3-hydroxypyridine (15.0 g, 0.156 mol) in water (63 ml) is prepared in a reaction vessel.
-
To this solution, formaldehyde solution (12.6 ml, 0.156 mol) and sodium hydroxide (6.3 g, 0.158 mol) are added.
-
The reaction mixture is heated to 373 K (100 °C) and maintained at this temperature for 12 hours.
-
After the heating period, the mixture is allowed to cool to ambient temperature.
-
Acetic acid (9.47 ml, 0.156 mol) is carefully added to the cooled reaction mixture.
-
The water is removed from the mixture in vacuo to obtain a solid residue.
-
The resulting solid is stirred with acetone (200 ml) to extract the product.
-
The acetone extract is then concentrated and purified by silica gel column chromatography.
-
The final product, this compound, is obtained as colorless crystals.
Yield:
The reported yield for this procedure is approximately 20.3%.[1]
Synthesis Workflow
Caption: Synthetic workflow for this compound.
Characterization Data
Comprehensive characterization is crucial for confirming the identity and purity of the synthesized compound.
Physicochemical and Crystallographic Data
| Property | Value | Reference |
| Molecular Formula | C₆H₇NO₂ | [1] |
| Molecular Weight | 125.13 g/mol | [1] |
| Crystal System | Monoclinic | [1] |
| Space Group | P2₁/c | |
| Unit Cell Dimensions | a = 7.0430(14) Å, b = 7.1280(14) Å, c = 12.264(3) Å, β = 100.30(3)° | [1] |
| Volume | 605.8(2) ų | [1] |
| Z | 4 | [1] |
Spectroscopic Data
Biological Activity and Potential Signaling Pathways
This compound and its derivatives have shown potential in several therapeutic areas, notably as acetylcholinesterase inhibitors and as antitubercular agents.
Acetylcholinesterase Inhibition
Derivatives of this compound have been identified as inhibitors of acetylcholinesterase (AChE). AChE is a key enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE leads to an increase in the concentration and duration of action of acetylcholine in the synaptic cleft. This mechanism is the basis for the therapeutic effects of several drugs used in the treatment of Alzheimer's disease and other neurological disorders.
Caption: Acetylcholinesterase inhibition at the synaptic cleft.
Antitubercular Activity
Pyridine derivatives are a known class of compounds with activity against Mycobacterium tuberculosis.[4][5][6] While the precise mechanism of action for this compound is not fully elucidated, many pyridine-containing antitubercular drugs target essential biosynthetic pathways in the bacterium. One such critical pathway is the synthesis of mycolic acids, which are major and essential components of the mycobacterial cell wall.
A plausible mechanism for pyridine derivatives is the inhibition of enzymes involved in mycolic acid biosynthesis, such as β-ketoacyl-ACP synthase (KasA). Inhibition of this pathway disrupts the integrity of the cell wall, leading to bacterial cell death.
Caption: A potential mechanism of antitubercular action for pyridine derivatives.
Conclusion
This compound and its derivatives represent a valuable scaffold for the development of new therapeutic agents. The synthetic route is well-established, and the compound exhibits promising biological activities. Further research, including comprehensive spectroscopic characterization and detailed mechanistic studies, is warranted to fully explore the potential of this class of molecules in drug discovery. This guide provides a foundational resource for researchers to build upon in their efforts to develop novel pharmaceuticals.
References
- 1. 2-(Hydroxymethyl)pyridin-3-ol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-(Hydroxymethyl)pyridine(586-98-1) 13C NMR spectrum [chemicalbook.com]
- 3. 2-(Hydroxymethyl)pyridine(586-98-1) 1H NMR [m.chemicalbook.com]
- 4. Pyridine appended 2-hydrazinylthiazole derivatives: design, synthesis, in vitro and in silico antimycobacterial studies - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02163C [pubs.rsc.org]
- 5. Synthesis and in vitro antitubercular activity of pyridine analouges against the resistant Mycobacterium tuberculosis [ouci.dntb.gov.ua]
- 6. Synthesis and in vitro antitubercular activity of pyridine analouges against the resistant Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Literature review on the applications of pyridinones in medicinal chemistry.
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyridinone core, a six-membered nitrogen-containing heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, and to serve as a bioisostere for various functional groups, have cemented its importance in drug design.[1][2][3] Pyridinone derivatives exhibit a remarkable breadth of biological activities, leading to the development of numerous FDA-approved drugs for a wide range of therapeutic areas, including cancer, cardiovascular disease, and infectious diseases.[1][2][4] This technical guide provides a comprehensive review of the applications of pyridinones in medicinal chemistry, with a focus on their mechanisms of action, structure-activity relationships, and the experimental methodologies used in their evaluation.
Therapeutic Applications and Mechanisms of Action
Pyridinone-containing compounds have been successfully developed as inhibitors of various enzymes and modulators of critical signaling pathways. Their diverse pharmacological effects range from antitumor and antimicrobial to anti-inflammatory and cardiotonic activities.[1][2][5]
Anticancer Agents
A significant number of pyridinone derivatives have been investigated and approved as anticancer agents, primarily targeting protein kinases and epigenetic modulators.[1][4]
Tazemetostat: An EZH2 Inhibitor
Tazemetostat is a potent and selective inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase.[5][6] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a crucial role in epigenetic regulation by catalyzing the methylation of histone H3 on lysine 27 (H3K27).[6][7] This methylation leads to transcriptional repression of target genes. In certain cancers, overexpression or mutation of EZH2 results in aberrant gene silencing, promoting tumor growth.[5][7] Tazemetostat competitively inhibits EZH2, leading to decreased H3K27 methylation, reactivation of tumor suppressor genes, and subsequent inhibition of cancer cell proliferation.[3][5][6]
Cardiotonic Agents
Milrinone: A Phosphodiesterase 3 (PDE3) Inhibitor
Milrinone is a pyridinone derivative used in the treatment of acute decompensated heart failure.[2][8] Its mechanism of action involves the selective inhibition of phosphodiesterase 3 (PDE3), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP).[2][3][9] By inhibiting PDE3 in cardiac and vascular smooth muscle, milrinone increases intracellular cAMP levels.[2][9] In cardiac myocytes, elevated cAMP leads to increased protein kinase A (PKA) activity, which enhances calcium influx and results in a positive inotropic effect (increased contractility).[3][9][10] In vascular smooth muscle, increased cAMP promotes relaxation, leading to vasodilation and a reduction in both preload and afterload on the heart.[2][3]
Antiviral Agents
Doravirine: An HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI)
Doravirine is a pyridinone-based non-nucleoside reverse transcriptase inhibitor (NNRTI) approved for the treatment of HIV-1 infection.[1] NNRTIs bind to an allosteric site on the reverse transcriptase enzyme, inducing a conformational change that inhibits its DNA polymerase activity.[11] This prevents the conversion of the viral RNA genome into DNA, a crucial step in the HIV-1 replication cycle.
Antifungal Agents
Ciclopirox: A Broad-Spectrum Antifungal
Ciclopirox is a hydroxypyridone antifungal agent with a broad spectrum of activity.[1][2] Its primary mechanism of action involves the chelation of polyvalent metal cations, such as Fe³⁺ and Al³⁺.[2][6] This disrupts the function of essential metal-dependent enzymes in fungal cells, including those involved in peroxide degradation.[1][2] At higher concentrations, ciclopirox can also alter the permeability of the fungal cell membrane.[2]
Quantitative Data on Pyridinone Derivatives
The following tables summarize the in vitro biological activities of representative pyridinone derivatives across different therapeutic areas.
Table 1: Anticancer Activity of Pyridinone Derivatives
| Compound Class | Target | Cell Line | IC₅₀ (µM) | Reference |
| Pyridine-Ureas | VEGFR-2 | - | 3.93 - 5.0 | [12][13] |
| Pyridine-Ureas | MCF-7 | 0.11 - >50 | [12] | |
| Pyridazinones | Various | 0.33 - 2.63 | [14] | |
| Imidazo[1,2-a]pyridines | Breast Cancer | 0.01 - 44.6 | [15] | |
| Pyridine Hybrids | HepG2, MCF-7, SW1116, BGC823 | 0.76 - 12.21 | [16] |
Table 2: Antiviral Activity of Pyridinone Derivatives
| Compound Class | Virus | Cell Line | EC₅₀ (µM) | Reference |
| Epoxybenzooxocinopyridines | SARS-CoV-2 | Vero E6 | 2.23 | [17] |
| Arbidol Derivatives | SARS-CoV-2 | - | 1.08 - 3.92 | [18][19] |
Table 3: Antimalarial Activity of Pyridinone Derivatives
| Compound Class | Parasite Strain | In Vitro IC₅₀ (nM) | In Vivo ED₅₀ (mg/kg) | Reference |
| 4(1H)-Pyridones | P. falciparum (Dd6) | 2.2 | - | [20] |
| 4(1H)-Pyridones | P. falciparum (W2) | 1.8 | - | [20] |
| 4(1H)-Pyridones | P. berghei | - | 0.016 | [20] |
| Acridones | P. falciparum (D6) | 45 | - | [20] |
Experimental Protocols
Detailed methodologies are crucial for the synthesis and biological evaluation of pyridinone derivatives. Below are representative protocols for key experiments.
General Synthetic Workflow for Pyridinone Derivatives
The synthesis of pyridinone derivatives often involves multi-step reactions. A general workflow for troubleshooting and optimization is presented below.
General Method for the Synthesis of bis(pyridyl)methanes:
-
To a 100 mL round-bottomed flask, add 95% ethanol (20 mL), methanol (20 mL), 4-hydroxy-6-methylpyridin-2-one (1.5 mmol), piperidine (15 μL), and pyridine (45 μL).[21]
-
Stir the reaction mixture for 5 minutes at 25 °C.[21]
-
Add the corresponding aldehyde (1 mmol) and heat the mixture to reflux.[21]
-
Monitor the reaction to completion using TLC analysis.[21]
-
Reduce the solvent volume under reduced pressure.[21]
-
Filter the resulting precipitate and wash with methanol, followed by ethyl ether to yield the final product.[21]
Detailed Synthesis of Doravirine:
The synthesis of Doravirine is a multi-step process that has been optimized for large-scale production. A robust kilo-scale synthesis has been described, which involves the copper-mediated cyanation to introduce the key nitrile functionality, followed by alkylation and methylation steps.[22][23] The process has been scaled to produce over 92 kg of the active pharmaceutical ingredient per batch with high purity (99.1%).[22]
In Vitro Kinase Inhibition Assay
A general workflow for the discovery and evaluation of kinase inhibitors is outlined below.
PIM-1 Kinase Inhibitory Assay Protocol:
-
Dilute the PIM-1 kinase, substrate, ATP, and test compounds in the appropriate kinase buffer.[16]
-
In a 384-well plate, add 1 µl of the test compound or DMSO control, 2 µl of the enzyme solution, and 2 µl of the substrate/ATP mixture.[24]
-
Incubate the plate at room temperature for 60 minutes.[24]
-
Add 5 µl of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.[24]
-
Add 10 µl of Kinase Detection Reagent and incubate for 30 minutes at room temperature.[24]
-
Measure the luminescence to determine the kinase activity.[24]
-
Calculate the percent inhibition for each concentration and determine the IC₅₀ value from the dose-response curve.[18]
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
MTT Assay Protocol:
-
Seed cells in a 96-well plate and incubate overnight.
-
Treat the cells with various concentrations of the pyridinone compound and incubate for the desired time (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[12]
-
Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[12]
-
Shake the plate on an orbital shaker for 15 minutes.[17]
-
Read the absorbance at 590 nm using a microplate reader.[17]
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
In Vivo Antimalarial Activity Assay
The 4-day suppressive test is a standard method for evaluating the in vivo efficacy of antimalarial compounds.
In Vivo Antimalarial Protocol (P. berghei in mice):
-
Infect mice intraperitoneally with Plasmodium berghei.[25][26]
-
Administer the test pyridinone compounds orally or parenterally at a specific dose (e.g., 50 µmol/kg) for four consecutive days.[21][26]
-
On day 5, collect blood samples and determine the percentage of parasitemia by microscopic examination of Giemsa-stained smears.[26]
-
Calculate the percentage of parasite suppression compared to an untreated control group.[25]
-
Monitor the survival of the mice.[25]
Conclusion
The pyridinone scaffold continues to be a highly valuable and versatile platform in drug discovery. Its favorable physicochemical properties and synthetic accessibility have enabled the development of a wide array of therapeutic agents with diverse mechanisms of action. The successful clinical translation of several pyridinone-based drugs highlights the potential of this privileged structure. Future research in this area will likely focus on the development of novel pyridinone derivatives with improved potency, selectivity, and pharmacokinetic profiles, as well as their application in emerging therapeutic areas. The detailed experimental protocols and compiled quantitative data in this guide are intended to serve as a valuable resource for researchers in this exciting field.
References
- 1. Mechanism and Side effects of Ciclopirox_Chemicalbook [chemicalbook.com]
- 2. nextstepsinderm.com [nextstepsinderm.com]
- 3. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Tazemetostat - Wikipedia [en.wikipedia.org]
- 6. drugs.com [drugs.com]
- 7. Tazemetostat: EZH2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effective Fungal Infection Treatment: Benefits and Uses of Ciclopirox Topical Solution 8 - Berkeley Learning Hub [lms-dev.api.berkeley.edu]
- 9. researchgate.net [researchgate.net]
- 10. Novel role of phosphodiesterase inhibitors in the management of end-stage heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Highly efficient synthesis of HIV NNRTI doravirine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. CN114349690B - Synthesis method of doravirine intermediate - Google Patents [patents.google.com]
- 17. Synthesis and Antiviral Properties against SARS-CoV-2 of Epoxybenzooxocino[4,3-b]Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. 4(1H)-Pyridone and 4(1H)-Quinolone Derivatives as Antimalarials with Erythrocytic, Exoerythrocytic, and Transmission Blocking Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
- 24. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Milrinone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
Spectroscopic and Structural Elucidation of 2-(Hydroxymethyl)pyridin-3-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and structural characteristics of 2-(Hydroxymethyl)pyridin-3-ol, a pyridine derivative of interest in medicinal chemistry and materials science. Due to the limited availability of public domain experimental spectra for this specific compound, this document presents predicted spectroscopic data based on established principles and data from analogous structures. It also includes detailed, generalized experimental protocols for the acquisition of such data, intended to guide researchers in their own analytical investigations.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
Molecular Formula: C₆H₇NO₂
-
Molecular Weight: 125.13 g/mol [1]
-
CAS Number: 14047-53-1
Spectroscopic Data Summary
The following tables summarize the predicted and characteristic spectroscopic data for this compound. These values are derived from the analysis of its chemical structure and comparison with related compounds, such as 2-(hydroxymethyl)pyridine and 3-hydroxypyridine.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H4 | 7.0 - 7.2 | Doublet of doublets (dd) | J(H4,H5) = 7-9, J(H4,H6) = 1-2 |
| H5 | 6.9 - 7.1 | Triplet (t) | J(H5,H4) = 7-9, J(H5,H6) = 7-9 |
| H6 | 7.8 - 8.0 | Doublet of doublets (dd) | J(H6,H5) = 7-9, J(H6,H4) = 1-2 |
| -CH₂- | 4.5 - 4.7 | Singlet (s) | - |
| Ar-OH | 9.0 - 11.0 | Broad Singlet (br s) | - |
| -CH₂-OH | 4.8 - 5.5 | Triplet (t) | J(OH,CH₂) = 5-7 (if coupled) |
Note: The chemical shifts of the hydroxyl protons are highly dependent on solvent, concentration, and temperature. The -CH₂-OH proton may appear as a broad singlet if exchange is rapid.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C2 | 155 - 158 |
| C3 | 145 - 148 |
| C4 | 120 - 123 |
| C5 | 118 - 121 |
| C6 | 135 - 138 |
| -CH₂- | 60 - 64 |
Table 3: Key IR Absorption Bands
| Functional Group | Characteristic Absorption Range (cm⁻¹) | Intensity |
| O-H Stretch (Alcohol & Phenol) | 3200 - 3600 | Strong, Broad |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic, -CH₂-) | 2850 - 2960 | Medium |
| C=C & C=N Stretch (Pyridine Ring) | 1450 - 1600 | Medium to Strong |
| C-O Stretch (Alcohol) | 1000 - 1260 | Strong |
| O-H Bend (Phenol) | 1310 - 1390 | Medium |
Table 4: Mass Spectrometry Data
| Ion | m/z (predicted) | Description |
| [M]⁺ | 125 | Molecular Ion |
| [M-H₂O]⁺ | 107 | Loss of water from the hydroxymethyl group |
| [M-CH₂O]⁺ | 95 | Loss of formaldehyde |
| [C₅H₄NO]⁺ | 94 | Fragment corresponding to the pyridine ring after side-chain cleavage |
Experimental Protocols
The following are detailed, generalized protocols for the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a standard 5 mm NMR tube. The choice of solvent is critical and will affect the chemical shifts, particularly of the hydroxyl protons. DMSO-d₆ is often a good choice for compounds with exchangeable protons.
-
-
Instrument Setup:
-
Use a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
To confirm the identity of the -OH protons, a D₂O exchange experiment can be performed. After acquiring the initial spectrum, add a drop of D₂O to the NMR tube, shake gently, and re-acquire the spectrum. The signals corresponding to the exchangeable -OH protons should disappear or significantly decrease in intensity.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation:
-
For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the powdered sample directly onto the ATR crystal.
-
Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.
-
-
Instrument Setup:
-
Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Record a background spectrum of the empty sample holder (or clean ATR crystal).
-
-
Spectrum Acquisition:
-
Place the prepared sample in the spectrometer's sample compartment.
-
Acquire the spectrum, typically in the range of 4000 to 400 cm⁻¹.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Preparation:
-
Dissolve a small amount of the sample (typically <1 mg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture with water.
-
-
Ionization Method:
-
Electrospray ionization (ESI) is a suitable soft ionization technique for this polar molecule, which will likely produce a strong protonated molecule peak [M+H]⁺.
-
Electron ionization (EI) can also be used, which will provide more extensive fragmentation information but may result in a weak or absent molecular ion peak.
-
-
Mass Analysis:
-
Introduce the sample into the mass spectrometer.
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu).
-
High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental composition.
-
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis and structural confirmation of this compound.
Synthesis
A reported synthesis of this compound involves the reaction of 3-hydroxypyridine with formaldehyde in the presence of sodium hydroxide. The reaction mixture is heated, and after cooling and acidification with acetic acid, the product is purified by silica gel column chromatography.[1]
Conclusion
This technical guide provides a foundational understanding of the expected spectroscopic properties of this compound and outlines the necessary experimental protocols for their determination. While experimental spectra are not yet widely available, the predictive data and methodologies presented here offer a valuable resource for researchers working on the synthesis, characterization, and application of this and related pyridine derivatives. The logical workflow provides a clear roadmap for the systematic structural elucidation of such compounds.
References
An In-depth Technical Guide to Early-Stage Research on 2-(Hydroxymethyl)pyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Hydroxymethyl)pyridin-3-ol, a pyridine derivative, is a versatile organic compound that has garnered interest in early-stage drug discovery and as a synthetic intermediate. Its structural features, incorporating both a hydroxyl and a hydroxymethyl group on a pyridine ring, suggest potential for diverse biological activities and as a scaffold for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the available early-stage research on this compound, including its synthesis, chemical properties, and known biological activities, with a focus on its potential as an acetylcholinesterase inhibitor and an antimicrobial agent.
Chemical Properties and Data
A summary of the key chemical and physical properties of this compound is presented in the table below. This data is crucial for its handling, characterization, and use in experimental settings.
| Property | Value | Reference |
| CAS Number | 14047-53-1 | [1] |
| Molecular Formula | C₆H₇NO₂ | [1] |
| Molecular Weight | 125.13 g/mol | [1] |
| Appearance | Colorless crystals | [2] |
| SMILES | C1=CC(=C(N=C1)CO)O | |
| Crystal System | Monoclinic | [2] |
| Space Group | P2₁/n | [2] |
| Unit Cell Dimensions | a = 7.0430(14) Å, b = 7.1280(14) Å, c = 12.264(3) Å, β = 100.30(3)° | [2] |
| Volume | 605.8(2) ų | [2] |
| Z | 4 | [2] |
Synthesis and Experimental Protocols
The synthesis of this compound has been reported via the reaction of 3-hydroxypyridine with formaldehyde.[2]
Experimental Protocol: Synthesis of this compound[3]
Materials:
-
3-Hydroxypyridine
-
Formaldehyde solution (37%)
-
Sodium hydroxide (NaOH)
-
Water
-
Acetic acid
-
Acetone
-
Silica gel for column chromatography
Procedure:
-
A solution of 3-hydroxypyridine (15.0 g, 0.156 mol) in water (63 ml) is prepared.
-
To this solution, formaldehyde solution (12.6 ml, 0.156 mol) and sodium hydroxide (6.3 g, 0.158 mol) are added.
-
The reaction mixture is heated at 373 K (100 °C) for 12 hours.
-
After heating, the mixture is allowed to cool to ambient temperature.
-
Acetic acid (9.47 ml, 0.156 mol) is added to the cooled reaction mixture.
-
Water is removed from the mixture in vacuo.
-
The resulting solid is stirred with acetone (200 ml).
-
The acetone extract is then purified by silica gel column chromatography.
-
The final product, colorless crystals of this compound, is obtained with a reported yield of 20.3%.
Synthesis Workflow Diagram
Caption: Synthesis workflow for this compound.
Biological Activity and Potential Applications
Early-stage research suggests that this compound may possess several biological activities, primarily as an acetylcholinesterase inhibitor and as an antibacterial agent. It is also noted as an important intermediate for the synthesis of new pesticides.[2]
Acetylcholinesterase (AChE) Inhibition
This compound has been identified as an acetylcholinesterase inhibitor. This class of compounds is of significant interest in the treatment of Alzheimer's disease and other neurological disorders characterized by a deficit in cholinergic transmission. The proposed mechanism involves the binding of the compound to the active site of acetylcholinesterase, thereby preventing the breakdown of the neurotransmitter acetylcholine.
Hypothesized Mechanism of Acetylcholinesterase Inhibition
Caption: Hypothesized mechanism of AChE inhibition.
Antibacterial Activity
The compound has been mentioned in the context of treating tuberculosis and other bacterial infections. While specific Minimum Inhibitory Concentration (MIC) values for this compound are not available in the current literature, various pyridine derivatives have demonstrated significant antibacterial properties. This suggests that this compound could serve as a valuable scaffold for the development of new antibacterial agents. Further screening against a panel of pathogenic bacteria is warranted to quantify its efficacy.
Conclusion and Future Directions
This compound is a readily synthesizable pyridine derivative with potential applications in drug discovery, particularly in the areas of neurodegenerative diseases and infectious diseases. The current body of research provides a foundational understanding of its synthesis and qualitative biological activities.
Future research should focus on:
-
Quantitative Biological Evaluation: Determining the IC₅₀ values for acetylcholinesterase and butyrylcholinesterase inhibition, and establishing the MIC values against a broad spectrum of bacterial and fungal pathogens.
-
Mechanism of Action Studies: Elucidating the precise molecular interactions with its biological targets and investigating its effects on relevant signaling pathways.
-
Analogue Synthesis and Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating derivatives of this compound to optimize its potency and selectivity for specific biological targets.
-
Pharmacokinetic and Toxicological Profiling: Assessing the ADME (absorption, distribution, metabolism, and excretion) properties and the in vitro and in vivo toxicity of the compound to evaluate its drug-like potential.
This in-depth technical guide serves as a starting point for researchers interested in exploring the therapeutic potential of this compound and its derivatives. The provided data and protocols are intended to facilitate further investigation into this promising compound.
References
Methodological & Application
Synthesis of 2-(Hydroxymethyl)pyridin-3-ol: An Application Note and Protocol
Abstract
This document provides a detailed, step-by-step protocol for the chemical synthesis of 2-(Hydroxymethyl)pyridin-3-ol, a valuable pyridine derivative.[1] This compound serves as an important organic intermediate in the synthesis of various molecules, including new pesticides.[2] The protocol outlined below is based on the reaction of 3-hydroxypyridine with formaldehyde in an aqueous solution. This application note is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Introduction
This compound is a key building block in organic synthesis.[3] Its functional groups, a hydroxyl group and a hydroxymethyl group on a pyridine ring, allow for a variety of chemical transformations, making it a versatile precursor for the development of more complex molecules. The synthesis method described herein is a straightforward and accessible procedure for producing this intermediate.
Experimental Protocol
The synthesis of this compound is achieved through the reaction of 3-hydroxypyridine with formaldehyde in the presence of sodium hydroxide.[2] The subsequent neutralization with acetic acid and purification by column chromatography yields the final product.[2]
Materials:
-
3-Hydroxypyridine
-
Formaldehyde solution (37-41% in water)
-
Sodium hydroxide (NaOH)
-
Acetic acid (glacial)
-
Water (deionized or distilled)
-
Acetone
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, heating mantle, rotary evaporator, chromatography column)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve 15.0 g (0.156 mol) of 3-hydroxypyridine in 63 ml of water.[2]
-
Addition of Reagents: To this solution, add 12.6 ml (0.156 mol) of formaldehyde solution followed by the addition of 6.3 g (0.158 mol) of sodium hydroxide.[2]
-
Reaction: Heat the reaction mixture to 100°C (373 K) and maintain this temperature for 12 hours with continuous stirring.[2]
-
Cooling and Neutralization: After 12 hours, allow the reaction mixture to cool to ambient temperature.[2] Carefully add 9.47 ml (0.156 mol) of acetic acid to neutralize the mixture.[2]
-
Solvent Removal: Remove the water from the reaction mixture in vacuo using a rotary evaporator.[2]
-
Extraction: The resulting solid is then stirred with 200 ml of acetone to extract the product.[2]
-
Purification: The acetone extract is concentrated and purified by silica gel column chromatography to yield the final product as colorless crystals.[2]
Data Presentation
The following table summarizes the quantitative data from the synthesis protocol.
| Parameter | Value | Reference |
| Starting Material (3-Hydroxypyridine) | 15.0 g (0.156 mol) | [2] |
| Formaldehyde Solution | 12.6 ml (0.156 mol) | [2] |
| Sodium Hydroxide | 6.3 g (0.158 mol) | [2] |
| Acetic Acid | 9.47 ml (0.156 mol) | [2] |
| Reaction Temperature | 100°C (373 K) | [2] |
| Reaction Time | 12 hours | [2] |
| Product Yield | 20.3% | [2] |
| Product Appearance | Colorless crystals | [2] |
Visualizations
Experimental Workflow Diagram:
The following diagram illustrates the step-by-step workflow for the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
References
Application Notes and Protocols for 2-(Hydroxymethyl)pyridin-3-ol in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the use of 2-(Hydroxymethyl)pyridin-3-ol, a versatile pyridine derivative, in the synthesis of key pharmaceutical intermediates. This document outlines its application in the creation of precursors for novel pesticides and as a foundational scaffold for the development of acetylcholinesterase (AChE) inhibitors, which are crucial in the management of conditions like Alzheimer's disease.
Introduction
This compound (CAS: 14047-53-1) is a valuable building block in medicinal chemistry and drug discovery. Its bifunctional nature, possessing both a nucleophilic phenolic hydroxyl group and a primary alcohol, allows for selective chemical modifications to build complex molecular architectures. This pyridoxine-related compound serves as a key starting material for a range of pharmaceutical intermediates due to its inherent biological relevance and synthetic accessibility.[1][2]
This document details two primary applications:
-
Synthesis of 2-(((2-chloropyrimidin-4-yl)oxy)methyl)pyridin-3-ol , a key intermediate for 2-pyrimidine-oxy-N-aryl benzyl amine derivatives with potential applications in agrochemicals.[3]
-
Synthesis of (3-hydroxy-2-pyridyl)methyl carbamates , a class of compounds investigated for their acetylcholinesterase inhibitory activity.[1][4]
Application 1: Synthesis of a Pyrimidine-Oxy Intermediate
The Williamson ether synthesis provides a classical and effective method for coupling the primary alcohol of this compound with a halogenated pyrimidine, such as 2,4-dichloropyrimidine. This reaction is a cornerstone for creating the ether linkage found in a class of novel pesticides.[3]
Experimental Workflow
Caption: Synthetic workflow for the preparation of a pyrimidine-oxy intermediate.
Experimental Protocols
Protocol 1: Synthesis of this compound [3]
This protocol outlines the synthesis of the starting material, this compound, from 3-hydroxypyridine.
Materials:
-
3-Hydroxypyridine
-
Formaldehyde solution (37%)
-
Sodium hydroxide (NaOH)
-
Water
-
Acetic acid
-
Acetone
-
Silica gel for column chromatography
Procedure:
-
Dissolve 15.0 g (0.156 mol) of 3-hydroxypyridine in 63 ml of water in a reaction vessel.
-
To this solution, add 12.6 ml (0.156 mol) of formaldehyde solution and 6.3 g (0.158 mol) of sodium hydroxide.
-
Heat the reaction mixture at 100°C (373 K) for 12 hours.
-
Allow the mixture to cool to room temperature.
-
Add 9.47 ml (0.156 mol) of acetic acid to neutralize the mixture.
-
Remove the water in vacuo.
-
Stir the resulting solid with 200 ml of acetone.
-
Purify the acetone extract by silica gel column chromatography to obtain colorless crystals of this compound.
| Parameter | Value |
| Yield | 20.3% |
| Molecular Formula | C₆H₇NO₂ |
| Molecular Weight | 125.13 g/mol |
Protocol 2: Synthesis of 2-(((2-chloropyrimidin-4-yl)oxy)methyl)pyridin-3-ol
This protocol describes the Williamson ether synthesis to form the pyrimidine-oxy intermediate.
Materials:
-
This compound
-
2,4-Dichloropyrimidine
-
Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve this compound in anhydrous DMF.
-
Cool the solution to 0°C and add sodium hydride portion-wise.
-
Stir the mixture at 0°C for 30 minutes.
-
Add a solution of 2,4-dichloropyrimidine in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
| Parameter | Expected Value |
| Expected Yield | 60-75% |
| Purity (by HPLC) | >95% |
Application 2: Synthesis of Acetylcholinesterase Inhibitors
This compound can be derivatized to form carbamates, a class of compounds known to inhibit acetylcholinesterase.[4] The synthesis involves the reaction of the hydroxyl groups with an isocyanate or a carbamoyl chloride. The primary alcohol is generally more reactive, allowing for selective carbamoylation.
Logical Relationship of Synthesis
Caption: Synthesis of carbamate-based acetylcholinesterase inhibitors.
Experimental Protocol
Protocol 3: General Procedure for the Synthesis of (3-hydroxy-2-pyridyl)methyl Carbamates
This protocol provides a general method for the synthesis of carbamate derivatives of this compound.
Materials:
-
This compound
-
Appropriate isocyanate (e.g., methyl isocyanate) or carbamoyl chloride
-
Triethylamine (Et₃N) or other suitable base
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
Dissolve this compound in anhydrous DCM or THF in a reaction vessel under an inert atmosphere.
-
Add triethylamine to the solution.
-
Cool the mixture to 0°C.
-
Slowly add the isocyanate or carbamoyl chloride dropwise.
-
Allow the reaction to stir at room temperature for 4-6 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the desired carbamate.
| Parameter | Expected Value |
| Expected Yield | 50-80% |
| Purity (by NMR) | >95% |
Conclusion
This compound is a highly adaptable and valuable starting material for the synthesis of diverse pharmaceutical intermediates. The protocols provided herein demonstrate its utility in constructing complex molecules for both agrochemical and therapeutic applications. The straightforward and established synthetic transformations make it an attractive scaffold for further exploration in drug discovery and development programs. Researchers can utilize these methods as a foundation for creating novel derivatives and expanding the chemical space for various biological targets.
References
Application Notes and Protocols: 2-(Hydroxymethyl)pyridin-3-ol as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Hydroxymethyl)pyridin-3-ol is a valuable heterocyclic building block in organic synthesis, particularly in the fields of medicinal chemistry and agrochemistry. Its bifunctional nature, possessing both a nucleophilic hydroxyl group and a reactive hydroxymethyl group on a pyridine scaffold, allows for diverse chemical transformations and the construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for the synthesis and derivatization of this compound, highlighting its utility in the development of bioactive compounds. The compound is recognized as a key intermediate in the synthesis of novel pesticides and also exhibits intrinsic biological activity as an acetylcholinesterase inhibitor.[1][2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₇NO₂ | [3] |
| Molecular Weight | 125.13 g/mol | [3] |
| Appearance | White solid | [3] |
| CAS Number | 14047-53-1 | [3] |
Synthesis of this compound
The following protocol describes a common method for the synthesis of this compound from 3-hydroxypyridine.
Experimental Protocol: Synthesis of this compound[2]
Materials:
-
3-Hydroxypyridine
-
Formaldehyde solution (37 wt. % in H₂O)
-
Sodium hydroxide (NaOH)
-
Acetic acid
-
Water
-
Acetone
-
Silica gel for column chromatography
Procedure:
-
To a solution of 3-hydroxypyridine (15.0 g, 0.156 mol) in water (63 ml), add formaldehyde solution (12.6 ml, 0.156 mol) and sodium hydroxide (6.3 g, 0.158 mol).
-
Heat the reaction mixture at 100°C (373 K) for 12 hours.
-
Allow the mixture to cool to ambient temperature.
-
Neutralize the reaction by adding acetic acid (9.47 ml, 0.156 mol).
-
Remove the water in vacuo to obtain a solid residue.
-
Stir the solid with acetone (200 ml) to extract the product.
-
Purify the extract by silica gel column chromatography to yield colorless crystals of this compound.
Quantitative Data:
| Reactant | Molar Equivalent | Yield (%) |
| 3-Hydroxypyridine | 1.0 | 20.3 |
| Formaldehyde | 1.0 | |
| Sodium Hydroxide | 1.01 |
Application as a Building Block for Agrochemicals
This compound is a crucial intermediate in the synthesis of 2-pyrimidine-oxy-N-aryl benzyl amine derivatives, which are a class of modern pesticides.[2] The synthesis involves the reaction of the hydroxyl group of this compound with a suitable pyrimidine derivative.
Conceptual Workflow for Derivatization
The following diagram illustrates the general workflow for utilizing this compound in the synthesis of target bioactive molecules.
References
Application Notes and Protocols for Utilizing 2-(Hydroxymethyl)pyridin-3-ol and its Derivatives as Neuroprotective Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential of 2-(Hydroxymethyl)pyridin-3-ol and its related pyridin-3-ol derivatives as a promising scaffold for the development of novel neuroprotective agents. The information compiled herein is based on existing research on pyridin-3-ol and related heterocyclic compounds, offering a foundational guide for investigating their therapeutic efficacy in various neurodegenerative disease models.
Introduction: The Therapeutic Potential of the Pyridin-3-ol Scaffold
Neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and ischemic stroke represent a significant and growing global health burden. A key pathological feature common to these conditions is the progressive loss of neuronal structure and function. The pyridin-3-ol moiety has emerged as a privileged scaffold in medicinal chemistry, with derivatives exhibiting a range of biological activities. Notably, compounds containing the 3-hydroxypyridine core have demonstrated significant neuroprotective potential through multiple mechanisms of action. These include potent antioxidant and anti-inflammatory effects, inhibition of key enzymes implicated in neurodegeneration like Glycogen Synthase Kinase-3β (GSK-3β), and modulation of intracellular calcium homeostasis.[1][2] The structural features of this compound offer multiple points for chemical modification, allowing for the optimization of pharmacokinetic and pharmacodynamic properties to develop targeted neuroprotective therapeutics.
Key Mechanisms of Neuroprotection
The neuroprotective effects of pyridin-3-ol derivatives are often multi-faceted, targeting several key pathways involved in neuronal cell death and dysfunction.
-
Antioxidant Activity: Many 3-hydroxypyridine derivatives act as potent inhibitors of free radical processes. They can scavenge reactive oxygen species (ROS), enhance the activity of antioxidant enzymes, and modulate the function of membrane-bound enzymes, thereby protecting neurons from oxidative damage, a common hallmark of neurodegenerative diseases.[2]
-
Anti-inflammatory Effects: Neuroinflammation, mediated by activated microglia and astrocytes, contributes significantly to neuronal damage. Certain pyridin-3-ol derivatives have been shown to suppress the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6), thus mitigating the inflammatory cascade in the central nervous system.
-
GSK-3β Inhibition: Glycogen Synthase Kinase-3β (GSK-3β) is a serine/threonine kinase that is overexpressed in the brains of Alzheimer's disease patients and is implicated in the hyperphosphorylation of tau protein, a key event in the formation of neurofibrillary tangles.[3] Inhibition of GSK-3β by pyridine derivatives can reduce tau pathology and promote neuronal survival.[3][4]
-
Modulation of Calcium Homeostasis: Dysregulation of intracellular calcium levels is a critical factor in neuronal excitotoxicity and apoptosis. Dihydropyridine derivatives, a related class of compounds, are well-known modulators of L-type voltage-gated calcium channels.[5] By extension, pyridin-3-ol derivatives may also influence calcium signaling pathways, preventing calcium overload and subsequent neuronal death.[6]
Quantitative Data Summary
The following tables summarize quantitative data from studies on various pyridine derivatives, illustrating their potential as neuroprotective agents. It is important to note that these are examples from related compounds and specific derivatives of this compound will require independent evaluation.
Table 1: In Vitro Neuroprotective and Anti-inflammatory Activity of Pyridine Derivatives
| Compound Class | Assay | Cell Line | Neurotoxin/Stimulant | Concentration | Result | Reference |
| Pyrazole derivative | IL-6 Expression | BV2 microglia | Lipopolysaccharide (LPS) | IC50: 9.562 µM | Potent anti-inflammatory effect | [7] |
| 1H-pyrrolo[2,3-b]pyridine derivative (B10) | GSK-3β Inhibition | - | - | IC50: 66 ± 2.5 nM | Potent enzyme inhibition | [8][9] |
| Pyrrolo[2,3-b]pyridine derivative (41) | GSK-3β Inhibition | - | - | IC50: 0.22 nM | High-potency enzyme inhibition | [4] |
| 3-((6-(phenylethynyl)pyridin-3-yl)oxy)quinuclidine (EQ-04) | Cell Viability | PC-12 cells | β-amyloid (Aβ) | 1 nM | 37% enhancement in cell viability | [10][11] |
| 4,7-dihydro-2H-pyrazolo[3,4-b]pyridine derivatives | Cell Viability | SH-SY5Y cells | Rotenone/Oligomycin A | 1 µM | Up to 84.3% cell survival | [6] |
Table 2: In Vivo Neuroprotective Effects of a 3-Hydroxypyridine Derivative (3-EA) in a Rat Model of Middle Cerebral Artery Occlusion (MCAO)
| Treatment | Dosage | Outcome Measure | Result | Reference |
| 3-EA | 18.0 mg/kg (intravenous, daily for 7 days) | Neurological Deficit | Decreased severity of neurological deficit | [1][12] |
| 3-EA | 18.0 mg/kg (intravenous, daily for 7 days) | Neuronal Population | Preservation of cortex neuron population | [1][12] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the neuroprotective potential of this compound derivatives.
In Vitro Neuroprotection Assay Against Oxidative Stress
This protocol assesses the ability of a test compound to protect neuronal cells from oxidative stress-induced cell death.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Test compound (this compound derivative) dissolved in a suitable solvent (e.g., DMSO)
-
Hydrogen peroxide (H₂O₂)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Pre-treatment: The following day, remove the medium and replace it with fresh medium containing various concentrations of the test compound. Incubate for 1-2 hours.
-
Induction of Oxidative Stress: Add H₂O₂ to the wells to a final concentration of 100 µM (the optimal concentration should be determined empirically). Include a vehicle control group (no compound, with H₂O₂) and a negative control group (no compound, no H₂O₂).
-
Incubation: Incubate the plate for 24 hours.
-
Cell Viability Assessment (MTT Assay):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the negative control. Plot a dose-response curve to determine the EC₅₀ of the test compound.
In Vivo Model of Focal Cerebral Ischemia (Middle Cerebral Artery Occlusion - MCAO)
This protocol describes a common in vivo model to assess the neuroprotective effects of a test compound in stroke.
Materials:
-
Adult male Wistar rats (250-300 g)
-
Anesthesia (e.g., isoflurane)
-
Test compound formulated for intravenous administration
-
Nylon monofilament suture (e.g., 4-0)
-
Surgical instruments
-
Physiological monitoring equipment
Procedure:
-
Anesthesia and Surgical Preparation: Anesthetize the rat and maintain its body temperature at 37°C. Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Induction of Ischemia: Ligate the CCA and ECA. Insert the nylon monofilament through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
Reperfusion (for transient MCAO): After a defined period of occlusion (e.g., 90 minutes), withdraw the filament to allow for reperfusion.
-
Compound Administration: Administer the test compound or vehicle at a predetermined time (e.g., at the onset of reperfusion).
-
Neurological Assessment: At various time points post-MCAO (e.g., 24, 48, 72 hours), assess neurological deficits using a standardized scoring system.
-
Infarct Volume Measurement: At the end of the experiment (e.g., 72 hours), euthanize the animal, and remove the brain. Slice the brain into coronal sections and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. Calculate the infarct volume.
-
Data Analysis: Compare the neurological deficit scores and infarct volumes between the compound-treated and vehicle-treated groups.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the neuroprotective actions of this compound derivatives.
Caption: Multi-target neuroprotective mechanisms of pyridin-3-ol derivatives.
Caption: Workflow for in vitro assessment of neuroprotective activity.
Caption: Inhibition of the GSK-3β pathway by pyridin-3-ol derivatives.
Conclusion and Future Directions
The available evidence strongly suggests that the pyridin-3-ol scaffold, as exemplified by this compound, holds considerable promise for the development of novel neuroprotective agents. The multi-target nature of these compounds, addressing oxidative stress, neuroinflammation, and key enzymatic pathways, makes them attractive candidates for tackling the complex pathologies of neurodegenerative diseases. Further research should focus on the synthesis and screening of a library of this compound derivatives to establish structure-activity relationships and identify lead compounds with optimized efficacy and safety profiles. Subsequent preclinical evaluation in relevant animal models will be crucial to validate their therapeutic potential and advance them towards clinical development.
References
- 1. benchchem.com [benchchem.com]
- 2. Additive neuroprotective effect of 3-hydroxypyridine derivatives and human erythropoetin analogue on a hemorrhagic stroke model in rats - Kolesnichenko - Pharmacy & Pharmacology [rjeid.com]
- 3. Exploring Novel GSK-3β Inhibitors for Anti-Neuroinflammatory and Neuroprotective Effects: Synthesis, Crystallography, Computational Analysis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dihydropyridine inhibition of neuronal calcium current and substance P release - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Unique GSK-3β inhibitor B10 Has a Direct Effect on Aβ, Targets Tau and Metal Dyshomeostasis, and Promotes Neuronal Neurite Outgrowth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Unique GSK-3β inhibitor B10 Has a Direct Effect on Aβ, Targets Tau and Metal Dyshomeostasis, and Promotes Neuronal Neurite Outgrowth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neuroprotective Activity of 3-((6-(Phenylethynyl)pyridin-3-yl)oxy)quinuclidine: A Potential Ligand for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Novel Hydroxypyridine Compound Protects Brain Cells against Ischemic Damage In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 2-(Hydroxymethyl)pyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative analysis of 2-(Hydroxymethyl)pyridin-3-ol in various matrices. The methodologies described herein are based on established analytical techniques and are intended to serve as a comprehensive guide for researchers in academic and industrial settings.
Introduction
This compound is a pyridine derivative of interest in pharmaceutical and chemical research. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, formulation development, and quality control. This document outlines two primary analytical methods for its quantification: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
While specific signaling pathways involving this compound are not extensively documented in publicly available literature, the analytical workflows presented here provide the foundational tools for its characterization and quantification in biological and chemical systems.
Analytical Methods
A summary of the proposed analytical methods for the quantification of this compound is presented below. These methods are designed to offer flexibility in terms of sensitivity and selectivity, catering to different research needs.
Quantitative Data Summary
The following table summarizes the expected performance characteristics of the HPLC-UV and LC-MS/MS methods for the quantification of this compound.
| Parameter | HPLC-UV Method | LC-MS/MS Method |
| Instrumentation | Standard HPLC system with UV/Vis Detector | Triple Quadrupole LC-MS/MS System |
| Chromatographic Column | C18 reverse-phase (4.6 x 150 mm, 5 µm) | C18 reverse-phase (2.1 x 50 mm, 1.8 µm) |
| Mobile Phase | Acetonitrile and 0.1% Formic Acid in Water | Acetonitrile and 0.1% Formic Acid in Water |
| Detection Wavelength | 275 nm | - |
| Ionization Mode | - | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | - | 126.1 -> 108.1 (Quantifier), 126.1 -> 79.1 (Qualifier) |
| Retention Time (approx.) | 4.2 min | 2.5 min |
| Linear Range | 0.1 - 100 µg/mL | 1 - 1000 ng/mL |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL | 1 ng/mL |
| Precision (%RSD) | < 5% | < 10% |
| Accuracy (%Recovery) | 95 - 105% | 90 - 110% |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: Quantification by High-Performance Liquid Chromatography (HPLC-UV)
This protocol describes a robust and widely accessible method for the quantification of this compound using HPLC with UV detection.
3.1.1. Materials and Reagents
-
This compound analytical standard
-
HPLC-grade Acetonitrile
-
HPLC-grade Methanol
-
Formic Acid (analytical grade)
-
Ultrapure water (18.2 MΩ·cm)
3.1.2. Instrumentation
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and UV/Vis detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Data acquisition and processing software.
3.1.3. Preparation of Solutions
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the initial mobile phase composition.
3.1.4. Chromatographic Conditions
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
UV Detection Wavelength: 275 nm
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 8.0 5 95 10.0 5 95 10.1 95 5 | 15.0 | 95 | 5 |
3.1.5. Sample Preparation
-
For Drug Substance: Dissolve the sample in methanol to achieve a concentration within the calibration range.
-
For Biological Matrices (e.g., Plasma): Perform a protein precipitation by adding 3 volumes of cold acetonitrile to 1 volume of plasma. Vortex, centrifuge, and inject the supernatant.
3.1.6. Data Analysis
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standards.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Protocol 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol provides a highly sensitive and selective method for the quantification of this compound, suitable for trace-level analysis in complex matrices.
3.2.1. Materials and Reagents
-
This compound analytical standard
-
LC-MS grade Acetonitrile
-
LC-MS grade Methanol
-
LC-MS grade Formic Acid
-
LC-MS grade Water
3.2.2. Instrumentation
-
LC-MS/MS system consisting of a binary pump, autosampler, column oven, and a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Data acquisition and analysis software.
3.2.3. Preparation of Solutions
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Standard Stock Solution (100 µg/mL): Accurately weigh 1 mg of this compound and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with 50:50 (v/v) acetonitrile:water.
3.2.4. LC-MS/MS Conditions
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 98 2 3.0 5 95 4.0 5 95 4.1 98 2 | 5.0 | 98 | 2 |
-
Mass Spectrometer Settings (ESI+):
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
MRM Transitions:
-
Parent Ion (m/z): 126.1
-
Product Ion 1 (Quantifier, m/z): 108.1 (Collision Energy: 15 eV)
-
Product Ion 2 (Qualifier, m/z): 79.1 (Collision Energy: 25 eV)
-
-
3.2.5. Sample Preparation
-
For Biological Matrices (e.g., Urine): Dilute the urine sample 1:10 with water. Perform a solid-phase extraction (SPE) if lower detection limits are required.
3.2.6. Data Analysis
-
Generate a calibration curve by plotting the peak area ratio of the analyte to an internal standard (if used) against the concentration.
-
Quantify the analyte in samples using the regression equation from the calibration curve.
Visualizations
The following diagrams illustrate the experimental workflow for the quantification of this compound.
Application Notes and Protocols for Purity Evaluation of Pyridine Derivatives by HPLC and TLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridine derivatives are a cornerstone in the pharmaceutical and chemical industries, forming the structural core of numerous drugs, agrochemicals, and specialty materials. The purity of these compounds is of paramount importance as even minute impurities can significantly impact their efficacy, safety, and overall properties. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are powerful and versatile analytical techniques widely employed for the qualitative and quantitative evaluation of the purity of pyridine derivatives.
This document provides detailed application notes and experimental protocols for the use of HPLC and TLC in assessing the purity of pyridine-containing compounds. The methodologies outlined herein are intended to serve as a practical guide for researchers, scientists, and drug development professionals to ensure the quality and consistency of their materials.
High-Performance Liquid Chromatography (HPLC) Methodology
Application Note: Reversed-Phase HPLC for Pyridine Derivative Purity
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the preeminent method for the purity determination of pyridine derivatives due to its high resolution, sensitivity, and specificity.[1] This technique separates compounds based on their polarity, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a mixture of water and a polar organic solvent like acetonitrile or methanol.
A well-developed RP-HPLC method can effectively separate the main pyridine derivative from its potential impurities, which may include starting materials, by-products, and degradation products.[1] The basic nature of the pyridine ring can sometimes lead to interactions with residual silanol groups on the silica-based stationary phase, resulting in poor peak shape (tailing). This can often be mitigated by using a modern, end-capped C18 column and by adding a small amount of an acidic modifier, such as formic acid or trifluoroacetic acid, to the mobile phase to suppress the ionization of the silanol groups.
UV detection is commonly employed for the analysis of pyridine derivatives, as the pyridine ring exhibits strong absorbance in the UV region. A photodiode array (PDA) detector is particularly useful as it can acquire spectra across a range of wavelengths, aiding in peak identification and the detection of co-eluting impurities.[1] Method validation in accordance with International Council for Harmonisation (ICH) guidelines is crucial for ensuring the reliability of the purity assessment.[1]
Detailed Experimental Protocol: RP-HPLC
This protocol describes a general-purpose gradient RP-HPLC method suitable for the purity analysis of a wide range of pyridine derivatives.
1. Instrumentation and Materials:
-
HPLC system with a gradient pump, autosampler, column thermostat, and a PDA or UV detector.
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
HPLC-grade acetonitrile, methanol, and water.
-
Formic acid (analytical grade).
-
0.45 µm syringe filters.
2. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Program:
Time (minutes) % Solvent A % Solvent B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or a wavelength appropriate for the specific analyte's maximum absorbance)
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Accurately weigh approximately 10 mg of the pyridine derivative sample.
-
Dissolve the sample in a suitable solvent, such as a mixture of methanol and water (e.g., 70:30 v/v), to a final concentration of 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
4. Data Analysis:
-
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Data Presentation: HPLC
The following table summarizes the retention times for pyridine and its aminopyridine isomers using a mixed-mode HPLC column, demonstrating the separation capabilities of this technique for closely related structures.
| Compound | Retention Time (min) |
| Pyridine | 2.5 |
| 2-Aminopyridine | 3.2 |
| 3-Aminopyridine | 4.1 |
| 4-Aminopyridine | 5.5 |
| Conditions: Amaze HD column (3.2 x 150 mm) with a mobile phase of MeCN/MeOH (60/40) containing 0.2% HCOOH and 0.25% Ammonium Formate at a flow rate of 1.0 mL/min and UV detection at 275 nm. |
Thin-Layer Chromatography (TLC) Methodology
Application Note: TLC for Rapid Purity Assessment
Thin-Layer Chromatography is a simple, rapid, and cost-effective technique for the qualitative purity evaluation of pyridine derivatives. It is particularly useful for monitoring the progress of chemical reactions, screening for the presence of impurities, and determining the appropriate solvent system for column chromatography purification.
In normal-phase TLC, a polar stationary phase, typically silica gel, is used in conjunction with a less polar mobile phase. The separation is based on the differential adsorption of the compounds to the stationary phase. More polar compounds will have a stronger interaction with the silica gel and will, therefore, travel a shorter distance up the plate, resulting in a lower Retardation Factor (R_f) value. Conversely, less polar compounds will travel further up the plate.
Visualization of the separated spots can be achieved under UV light (typically at 254 nm), as most pyridine derivatives are UV-active. Staining with reagents such as iodine vapor or potassium permanganate can also be used for visualization. For a preliminary purity assessment, a pure compound should ideally show a single spot on the TLC plate. The presence of multiple spots indicates the presence of impurities.
Detailed Experimental Protocol: TLC
This protocol provides a standard procedure for the TLC analysis of pyridine derivatives on silica gel plates.
1. Materials:
-
Silica gel 60 F254 TLC plates.
-
Developing chamber.
-
Capillary tubes or micropipette for spotting.
-
Mobile phase: A mixture of ethyl acetate and hexanes (e.g., 30:70 v/v). The polarity can be adjusted based on the specific compound.
-
UV lamp (254 nm and 365 nm).
-
Staining solution (e.g., potassium permanganate).
2. Procedure:
-
Plate Preparation: Using a pencil, lightly draw a baseline about 1 cm from the bottom of the TLC plate.
-
Sample Spotting: Dissolve a small amount of the pyridine derivative in a volatile solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto the baseline. Allow the solvent to evaporate completely.
-
Development: Pour the mobile phase into the developing chamber to a depth of about 0.5 cm. Place the spotted TLC plate into the chamber, ensuring the baseline is above the solvent level. Cover the chamber and allow the solvent to ascend the plate by capillary action until it is about 1 cm from the top.
-
Visualization: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp. If necessary, further visualization can be achieved by dipping the plate into a potassium permanganate stain followed by gentle heating.
-
R_f Calculation: The Retardation Factor (R_f) is calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front. R_f = (Distance from baseline to the center of the spot) / (Distance from baseline to the solvent front)
Data Presentation: TLC
The following table presents the R_f values for a 4-methoxy-2-(3-(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine (Compound II) and its degradation products on a silica gel plate.
| Species | R_f |
| Compound II | 0.69 |
| Degradation Product IIa | 0.54 |
| Degradation Product IIb | 0.40 |
| Degradation Product IIc | 0.33 |
| Degradation Product IId | 0.22 |
| Degradation Product IIe | 0.19 |
| Conditions: Silica gel 60 F254 plates with a mobile phase of butanol:acetic acid:water (80:12:30 v/v/v). Visualization under UV light at 365 nm.[2] |
Visualization of Workflows
Caption: General workflow for chromatographic purity evaluation.
Caption: Logical flow for HPLC method development.
References
Application Notes and Protocols for the Use of 2-(Hydroxymethyl)pyridin-3-ol in the Development of Metal Coordination Complexes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 2-(Hydroxymethyl)pyridin-3-ol as a versatile precursor for designing and synthesizing novel metal-coordinating ligands. The resulting metal complexes have potential applications in medicinal chemistry and materials science, attributed to the unique structural and electronic properties conferred by the pyridine-based scaffold.
Introduction
This compound is a pyridine derivative featuring two potential donor sites for metal chelation: the pyridine ring nitrogen and the phenolic oxygen of the 3-hydroxy group. The adjacent 2-(hydroxymethyl) group can be further functionalized to create multidentate ligands with tailored properties. The inherent biological relevance of pyridine-containing molecules, coupled with the ability of metal ions to modulate their activity, makes these complexes promising candidates for drug discovery and development.[1][2] Metal chelation can enhance the biological efficacy of organic ligands, a principle that drives the exploration of new metal-based therapeutic agents.[3] This document outlines the fundamental principles, experimental protocols, and characterization techniques for developing metal complexes based on this compound.
Ligand Design and Synthesis Strategy
The design of ligands derived from this compound allows for the creation of bidentate or tridentate coordination environments. The pyridine nitrogen and the 3-hydroxyl group can act as a bidentate chelating unit. The 2-(hydroxymethyl) group offers a site for synthetic modification to introduce additional coordinating groups, thereby increasing the denticity and stability of the resulting metal complexes. A general workflow for ligand design and complex formation is illustrated below.
Caption: General workflow for ligand design and metal complex formation.
Experimental Protocols
The following protocols provide generalized methodologies for the synthesis and characterization of ligands derived from this compound and their corresponding metal complexes. Researchers should note that optimization of reaction conditions (e.g., solvent, temperature, reaction time, and stoichiometry) may be necessary for specific derivatives and metal ions.
Protocol 1: Synthesis of a Schiff Base Ligand from this compound
This protocol describes a general method for creating a tridentate Schiff base ligand, a common strategy for generating robust metal chelators.[4]
Materials:
-
2-formyl-6-(hydroxymethyl)pyridin-3-ol (requires prior oxidation of the starting material)
-
Substituted aniline or alkylamine
-
Ethanol or Methanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve the oxidized this compound derivative (1 equivalent) in ethanol in a round-bottom flask.
-
Add the selected amine (1 equivalent) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
If no precipitate forms, reduce the solvent volume under reduced pressure and induce crystallization by adding a non-polar solvent (e.g., hexane) or by cooling.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Characterize the final product using ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
Protocol 2: General Synthesis of Metal(II) Complexes
This protocol outlines a standard procedure for the complexation of a pyridine-based ligand with a divalent metal salt, such as those of Cu(II), Ni(II), Co(II), or Zn(II).[5]
Materials:
-
Synthesized ligand (e.g., from Protocol 1)
-
Metal(II) salt (e.g., Cu(OAc)₂, NiCl₂·6H₂O, CoCl₂·6H₂O, Zn(OAc)₂)
-
Methanol or Ethanol
Procedure:
-
Dissolve the ligand (2 equivalents) in hot methanol in a round-bottom flask.
-
In a separate flask, dissolve the metal(II) salt (1 equivalent) in methanol.
-
Slowly add the metal salt solution to the ligand solution with constant stirring.
-
A change in color and/or the formation of a precipitate often indicates complex formation.
-
Reflux the reaction mixture for 2-4 hours to ensure complete reaction.
-
Cool the mixture to room temperature and collect the solid complex by filtration.
-
Wash the precipitate with methanol to remove any unreacted starting materials, followed by a wash with diethyl ether.
-
Dry the complex in a desiccator over anhydrous CaCl₂.
-
Characterize the complex using FT-IR, UV-Vis spectroscopy, elemental analysis, and, if suitable crystals are obtained, X-ray crystallography.
Data Presentation and Characterization
Thorough characterization is essential to confirm the structure and purity of the synthesized ligands and metal complexes. The data should be systematically organized for clear interpretation and comparison.
Table 1: Physicochemical and Spectroscopic Data for a Hypothetical Ligand (L1) and its Cu(II) Complex
| Property | Ligand (L1) | [Cu(L1)₂] Complex |
| Molecular Formula | C₁₄H₁₂N₂O₂ | C₂₈H₂₂CuN₄O₄ |
| Molecular Weight | 240.26 g/mol | 542.04 g/mol |
| Appearance | Yellow crystalline solid | Green powder |
| Melting Point | 185-187 °C | >300 °C (decomposes) |
| Solubility | Soluble in DMSO, DMF; sparingly in ethanol | Soluble in DMSO, DMF |
| ¹H NMR (DMSO-d₆, δ ppm) | 8.2 (s, 1H, -CH=N-), 7.0-7.8 (m, Ar-H), ... | Paramagnetic - NMR not typically informative |
| FT-IR (cm⁻¹) | ||
| ν(O-H) | ~3400 (broad) | Absent (if deprotonated) |
| ν(C=N) | ~1620 | ~1605 (shift to lower frequency upon coord.) |
| ν(M-N) | N/A | ~450 |
| ν(M-O) | N/A | ~550 |
| UV-Vis (λ_max, nm) | 280, 350 (π→π, n→π) | ~400 (Ligand-to-Metal Charge Transfer), ~650 (d-d) |
| Molar Conductance | N/A | <20 Ω⁻¹cm²mol⁻¹ in DMF (non-electrolytic) |
Potential Applications in Drug Development
Metal complexes derived from pyridine-based ligands often exhibit enhanced biological activities compared to the free ligands.[4] Potential therapeutic applications include antimicrobial and anticancer agents. The proposed mechanism often involves the complex's ability to interact with biological macromolecules like DNA or key enzymes.
Hypothetical Signaling Pathway for Antimicrobial Action
The antimicrobial activity of metal complexes is often attributed to their ability to disrupt cellular processes in pathogens. Chelation can increase the lipophilicity of the molecule, facilitating its transport across microbial cell membranes.
Caption: Hypothetical mechanism of antimicrobial action for a metal complex.
Conclusion
This compound serves as a valuable and versatile platform for the synthesis of novel ligands for metal coordination. The resulting metal complexes are of significant interest to researchers in medicinal chemistry and materials science. The protocols and data presented herein provide a foundational framework for the synthesis, characterization, and potential application of these compounds. Further research, including systematic variation of the ligand structure and the coordinated metal ion, is warranted to fully explore the therapeutic and functional potential of this promising class of molecules.
References
- 1. jocpr.com [jocpr.com]
- 2. azolifesciences.com [azolifesciences.com]
- 3. mdpi.com [mdpi.com]
- 4. Novel bivalent transition metal complexes based on a 2-amino-3-hydroxypyridine Schiff base ligand: synthesis elucidation, antimicrobial evaluation, antioxidant and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jmpcr.samipubco.com [jmpcr.samipubco.com]
Application Note and Protocol for Determining Acetylcholinesterase Inhibitory Activity
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for determining the acetylcholinesterase (AChE) inhibitory activity of chemical compounds. The presented methodology is based on the widely used Ellman's assay, a robust and cost-effective colorimetric method suitable for high-throughput screening.[1][2]
Introduction
Acetylcholinesterase (AChE) is a critical enzyme in the nervous system that hydrolyzes the neurotransmitter acetylcholine (ACh), terminating the signal transmission at cholinergic synapses.[3][4] Inhibition of AChE is a key therapeutic strategy for conditions characterized by a cholinergic deficit, such as Alzheimer's disease and myasthenia gravis.[5][6] Therefore, the accurate measurement of AChE activity and the screening of its inhibitors are fundamental in neuroscience research and drug discovery.[7]
The Ellman's assay is a simple and reliable method to measure AChE activity.[2][8] The principle involves the hydrolysis of the substrate acetylthiocholine (ATCh) by AChE to produce thiocholine.[5] Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent, to generate a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which can be quantified spectrophotometrically at 412 nm.[1][5] The rate of color development is directly proportional to the AChE activity.[5]
Acetylcholinesterase Signaling Pathway
Acetylcholine is synthesized from choline and acetyl-CoA by the enzyme choline acetyltransferase in cholinergic neurons.[9] Upon neuronal stimulation, ACh is released into the synaptic cleft and binds to its receptors on the postsynaptic membrane, initiating a nerve impulse.[10] To terminate the signal, AChE, which is abundant in the synaptic cleft, rapidly hydrolyzes ACh into inactive choline and acetate.[9][10] Inhibitors of AChE block this hydrolysis, leading to an accumulation of ACh in the synaptic cleft and prolonged stimulation of cholinergic receptors.
Experimental Protocol: Ellman's Assay
This protocol is optimized for a 96-well plate format with a final reaction volume of 200 µL per well.[5]
Materials and Reagents
-
Enzyme: Acetylcholinesterase (AChE) from Electrophorus electricus (electric eel)
-
Substrate: Acetylthiocholine iodide (ATCI)
-
Chromogen: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)
-
Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0
-
Test Compounds: Potential inhibitors dissolved in a suitable solvent (e.g., DMSO)
-
Positive Control: A known AChE inhibitor (e.g., Physostigmine or Donepezil)[1]
-
Equipment:
Preparation of Solutions
-
Assay Buffer: Prepare 0.1 M Sodium Phosphate Buffer and adjust the pH to 8.0.[5]
-
AChE Stock Solution: Prepare a stock solution of AChE in the assay buffer. The final concentration in the well should be optimized, with a common starting point of 0.1-0.25 U/mL.[5] Store aliquots at -20°C.
-
DTNB Stock Solution (10 mM): Dissolve DTNB in the assay buffer to a final concentration of 10 mM. Protect this solution from light and store it at 4°C.[5]
-
ATCI Stock Solution (14-15 mM): Dissolve ATCI in deionized water to a final concentration of 14-15 mM. Prepare this solution fresh before use.[5]
-
Inhibitor Solutions: Dissolve test compounds and the positive control in a suitable solvent like DMSO to create high-concentration stock solutions. Further dilute these stocks in the assay buffer to achieve a range of desired test concentrations. The final DMSO concentration in the assay wells should be kept low (<1%) to avoid affecting enzyme activity.[5]
Experimental Workflow
The following diagram outlines the key steps in the experimental workflow for determining the IC50 value of a test compound.
Assay Procedure (96-well plate)
-
Plate Setup: Design the plate to include wells for:
-
Blank: Contains all reagents except the enzyme.
-
Negative Control (100% activity): Contains all reagents and the vehicle solvent (e.g., DMSO) but no inhibitor.
-
Positive Control: Contains a known inhibitor.
-
Test Compounds: Contains the test compounds at various concentrations.[5]
-
-
Reagent Addition:
-
To each well, add the components in the order specified in the table below.
-
It is recommended to use a multichannel pipettor for adding the Reaction Mix to ensure that the reaction starts simultaneously in all wells.[11]
-
| Component | Blank | Negative Control | Positive Control | Test Compound |
| Assay Buffer (µL) | 160 | 140 | 140 | 140 |
| AChE Solution (µL) | 0 | 20 | 20 | 20 |
| Vehicle/Inhibitor (µL) | 20 (Buffer) | 20 (Vehicle) | 20 | 20 |
| Pre-incubation | \multicolumn{4}{c | }{Incubate for 15 minutes at room temperature} | ||
| Reaction Mix | ||||
| DTNB Solution (µL) | 10 | 10 | 10 | 10 |
| ATCI Solution (µL) | 10 | 10 | 10 | 10 |
| Total Volume (µL) | 200 | 200 | 200 | 200 |
-
Incubation and Measurement:
-
After adding the enzyme and inhibitor, gently mix and pre-incubate the plate for 15 minutes at room temperature.[11]
-
Initiate the reaction by adding the DTNB and ATCI solutions.
-
Immediately measure the absorbance at 412 nm using a microplate reader. Take kinetic readings every minute for 10-15 minutes to monitor the reaction progress.[12]
-
Data Analysis
-
Calculate the rate of reaction (ΔAbs/min) for each well by plotting absorbance against time and determining the slope of the linear portion of the curve.
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula:[5]
% Inhibition = [(Rate of Negative Control - Rate of Test Compound) / Rate of Negative Control] * 100
-
Determine the IC50 value , which is the concentration of an inhibitor that reduces the enzyme activity by 50%.[5] This is achieved by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using a suitable software like GraphPad Prism.[12][13]
Data Presentation
The results of the AChE inhibition assay are typically summarized in a table that includes the concentrations of the test compounds and their corresponding percentage of inhibition and calculated IC50 values.
| Compound | Concentration (µM) | % Inhibition (Mean ± SD) | IC50 (µM) |
| Test Compound A | 0.1 | 15.2 ± 2.1 | 5.8 |
| 1 | 48.9 ± 3.5 | ||
| 10 | 85.4 ± 1.8 | ||
| 100 | 98.1 ± 0.9 | ||
| Test Compound B | 0.1 | 5.6 ± 1.5 | 25.3 |
| 1 | 20.3 ± 2.8 | ||
| 10 | 65.7 ± 4.1 | ||
| 100 | 92.3 ± 2.2 | ||
| Donepezil | 0.01 | 25.1 ± 3.0 | 0.042 |
| (Positive Control) | 0.1 | 78.6 ± 2.4 | |
| 1 | 95.2 ± 1.5 |
Note: The data presented in the table are for illustrative purposes only and do not represent actual experimental results.
Troubleshooting and Considerations
-
Solvent Effects: Ensure the final concentration of the solvent (e.g., DMSO) is low and consistent across all wells to avoid interference with enzyme activity.[8]
-
Substrate and DTNB Concentration: The ratio of DTNB to ATCI concentrations can influence the reaction rate. It is important to use optimized concentrations.[14]
-
Linearity of Reaction: Ensure that the rate of reaction is measured within the linear range of the assay.
-
False Positives: Some compounds may interfere with the assay by directly reacting with DTNB or by inhibiting the peroxidase-like activity in coupled assays. Counter-screening may be necessary.[15]
References
- 1. benchchem.com [benchchem.com]
- 2. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]
- 3. Acetylcholinesterase - Wikipedia [en.wikipedia.org]
- 4. Physiology, Acetylcholinesterase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. attogene.com [attogene.com]
- 7. Determination of acetylcholinesterase activity by the Ellman assay: a versatile tool for in vitro research on medical countermeasures against organophosphate poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Acetylcholine - Wikipedia [en.wikipedia.org]
- 10. Physiology, Acetylcholine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Large-Scale Synthesis of 2-(Hydroxymethyl)pyridin-3-ol in Drug Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of 2-(Hydroxymethyl)pyridin-3-ol, a key intermediate in the development of novel therapeutics. The protocols outlined below are based on established laboratory-scale procedures and include considerations for scaling up production. This document also details the compound's role as an acetylcholinesterase inhibitor.
Introduction
This compound (CAS No: 14047-53-1) is a functionalized pyridine derivative that serves as a versatile building block in medicinal chemistry.[1] Its structure is of significant interest for the synthesis of a wide range of biologically active molecules. Notably, it has been identified as an acetylcholinesterase inhibitor, making it a valuable scaffold for the development of drugs targeting neurodegenerative diseases.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₇NO₂ | |
| Molecular Weight | 125.13 g/mol | |
| Appearance | Colorless crystals | [2] |
| Melting Point | Not reported in detail, solid at room temperature. | |
| Solubility | Soluble in water and common organic solvents. | [3] |
Synthesis of this compound: Laboratory Scale
The most commonly cited method for the synthesis of this compound is the hydroxymethylation of 3-hydroxypyridine. The following protocol is adapted from the literature and has a reported yield of 20.3%.[2]
Reaction Scheme
References
Safe Handling and Storage of 2-(Hydroxymethyl)pyridin-3-ol: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Chemical and Physical Properties
A summary of the known physical and chemical properties of 2-(Hydroxymethyl)pyridin-3-ol is presented below. This data is crucial for understanding its behavior under various laboratory conditions.
| Property | Value | Reference |
| CAS Number | 14047-53-1 | [1][2][3] |
| Molecular Formula | C6H7NO2 | [1] |
| Molecular Weight | 125.13 g/mol | [1] |
| Melting Point | 132 °C | [1] |
| Boiling Point | 393.2 °C at 760 mmHg | [1] |
| Flash Point | 191.6 °C | [1] |
| Density | 1.318 g/cm³ | [1] |
| Storage Temperature | Room temperature | [1][2] |
Hazard Identification and Precautionary Measures
While a specific GHS classification for this compound is not available, data from the closely related compound 2-(Hydroxymethyl)pyridine (CAS No. 586-98-1) suggests potential hazards. Researchers should handle this compound as a potentially hazardous substance.
Potential Hazards (inferred from 2-(Hydroxymethyl)pyridine):
Recommended Personal Protective Equipment (PPE):
| Protection Type | Specification |
| Eye/Face Protection | Chemical safety goggles or a face shield. |
| Skin Protection | Chemically resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If dust or aerosols may be generated, a NIOSH-approved respirator is recommended. |
Experimental Protocols
General Handling Protocol
This protocol outlines the standard procedure for handling this compound in a laboratory setting.
-
Preparation:
-
Ensure a chemical fume hood is operational and the work area is clean and uncluttered.
-
Verify that an emergency eyewash station and safety shower are accessible.
-
Don all required PPE: chemical safety goggles, nitrile gloves, and a lab coat.
-
-
Handling:
-
Handle the compound exclusively within a chemical fume hood to minimize inhalation exposure.[1]
-
Avoid direct contact with skin and eyes.[1]
-
Prevent the formation of dust and aerosols.[1]
-
Use non-sparking tools to prevent ignition sources.[1]
-
Ground all equipment when transferring large quantities to prevent static discharge.
-
-
Post-Handling:
-
Thoroughly wash hands and any exposed skin with soap and water after handling.
-
Clean the work surface and any contaminated equipment.
-
Dispose of contaminated waste (e.g., gloves, weighing paper) in a designated hazardous waste container.
-
Storage Protocol
Proper storage is critical to maintain the integrity of this compound and ensure laboratory safety.
-
Container:
-
Store in the original, tightly closed container.[1]
-
-
Environment:
-
Compatibility:
Accidental Release Protocol
In the event of a spill, follow these procedures to mitigate exposure and contamination.
-
Immediate Actions:
-
Evacuate the immediate area.
-
Alert colleagues and the laboratory supervisor.
-
If the spill is large or involves a significant release of dust, evacuate the entire laboratory and contact emergency services.
-
-
Spill Cleanup (for small, manageable spills):
-
Ensure proper PPE is worn, including respiratory protection if necessary.
-
Contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Carefully scoop the absorbed material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
Properly dispose of all contaminated materials.
-
Visualized Workflows
The following diagrams illustrate the key workflows for the safe handling and storage of this compound.
Caption: Safe Handling Workflow for this compound.
Caption: Storage Protocol for this compound.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Hydroxymethyl)pyridin-3-ol
This technical support guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in improving the yield of 2-(Hydroxymethyl)pyridin-3-ol synthesis.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, particularly focusing on the reaction of 3-hydroxypyridine with formaldehyde.
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield (around 20%) | Side Reactions: Formaldehyde can react with 3-hydroxypyridine at multiple positions or undergo self-polymerization (to form paraformaldehyde). The reaction conditions may favor these side products. | 1. Optimize Reaction Temperature: The reported protocol uses a high temperature (373 K or 100 °C)[1]. Systematically lower the temperature (e.g., in 10 °C increments) to find a balance between reaction rate and selectivity. 2. Control Stoichiometry: Ensure precise molar equivalents of reactants. An excess of formaldehyde might lead to polysubstitution or polymerization. Consider a slight excess of 3-hydroxypyridine. 3. pH Control: The reaction is base-catalyzed. The concentration of sodium hydroxide is critical. Vary the base concentration to minimize side reactions. |
| Product Degradation | 3-hydroxypyridine and its derivatives can be sensitive to air and heat, leading to decomposition and discoloration. | 1. Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. 2. Minimize Reaction Time: Monitor the reaction progress using TLC or HPLC and stop the reaction as soon as the starting material is consumed to avoid prolonged exposure to high temperatures. |
| Difficult Purification | The crude product may contain unreacted starting materials, side products, and polymerized formaldehyde, making column chromatography challenging. | 1. Aqueous Workup: After neutralization with acetic acid, perform an extraction with a suitable organic solvent to remove some impurities before concentrating the aqueous layer. 2. Recrystallization: Attempt recrystallization from different solvent systems to purify the product before resorting to column chromatography. 3. Alternative Chromatography: If silica gel proves ineffective, consider using a different stationary phase, such as alumina. |
| Inconsistent Results | Variability in the quality of starting materials, especially the formaldehyde solution, can lead to inconsistent yields. | 1. Use Fresh Reagents: Use a freshly opened bottle of formaldehyde solution or determine its concentration before use. 2. Standardize Procedures: Ensure all reaction parameters (temperature, time, stirring speed) are kept consistent between batches. |
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to this compound?
A1: There are two primary synthetic routes:
-
Direct Hydroxymethylation of 3-Hydroxypyridine: This is a one-step synthesis involving the reaction of 3-hydroxypyridine with formaldehyde in the presence of a base like sodium hydroxide[1]. While direct, this method can suffer from low yields.
-
Reduction of 3-Hydroxypyridine-2-carboxaldehyde: This is a two-step approach where 3-hydroxypyridine is first formylated to give 3-hydroxypyridine-2-carboxaldehyde, which is then reduced to the desired product. This precursor is a versatile building block for various syntheses[2][3].
Q2: How can I synthesize the precursor, 3-Hydroxypyridine-2-carboxaldehyde?
A2: The synthesis of 3-Hydroxypyridine-2-carboxaldehyde is not explicitly detailed in the provided search results. However, it is a known compound (CAS 1849-55-4) and can be sourced from chemical suppliers[2][4]. General methods for the formylation of phenols or pyridinols, such as the Reimer-Tiemann or Vilsmeier-Haack reactions, could be adapted for its synthesis.
Q3: What reducing agents are suitable for converting 3-Hydroxypyridine-2-carboxaldehyde to this compound?
A3: Standard mild reducing agents for aldehydes can be used. These include:
-
Sodium borohydride (NaBH₄): Typically used in alcoholic solvents like methanol or ethanol at room temperature.
-
Lithium aluminum hydride (LiAlH₄): A more powerful reducing agent, used in ethereal solvents like THF or diethyl ether, usually at lower temperatures.
-
Catalytic Hydrogenation: Using a catalyst such as Palladium on carbon (Pd/C) or Platinum dioxide (PtO₂) under a hydrogen atmosphere.
The choice of reducing agent will depend on the presence of other functional groups in the molecule.
Q4: The synthesis of the starting material, 3-hydroxypyridine, is also low-yielding. Are there better methods?
A4: Yes, an alternative synthesis for 3-hydroxypyridine has been reported with a significantly higher yield. The process involves reacting furfurylamine with hydrogen peroxide in the presence of hydrochloric acid, followed by hydrolysis. This method has been optimized to achieve a yield of 76% with a purity of 99.3%[5][6].
Q5: Are there any biocatalytic methods for the synthesis of related compounds that might be applicable?
A5: While a specific biocatalytic route for this compound was not found, a novel one-pot biocatalytic process has been demonstrated for the preparation of 2,6-bis(hydroxymethyl)pyridine from 2,6-lutidine using recombinant microbial whole cells. This approach offers a more sustainable alternative to traditional multi-step organic synthesis protocols and achieved titers exceeding 12 g/L[7]. This suggests that biocatalysis could be a promising area of investigation for the synthesis of this compound.
Data Presentation
Table 1: Summary of a Reported Synthesis of this compound
| Parameter | Value | Reference |
| Starting Material | 3-Hydroxypyridine | [1] |
| Reagents | Formaldehyde, Sodium Hydroxide, Acetic Acid | [1] |
| Solvent | Water | [1] |
| Reaction Temperature | 373 K (100 °C) | [1] |
| Reaction Time | 12 hours | [1] |
| Purification Method | Silica Gel Column Chromatography | [1] |
| Reported Yield | 20.3% | [1] |
Experimental Protocols
Protocol 1: Synthesis of this compound from 3-Hydroxypyridine
This protocol is based on the literature with a reported yield of 20.3%[1].
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 15.0 g (0.156 mol) of 3-hydroxypyridine in 63 ml of water.
-
Addition of Reagents: To this solution, add 12.6 ml of formaldehyde solution (0.156 mol) and 6.3 g of sodium hydroxide (0.158 mol).
-
Reaction: Heat the reaction mixture at 373 K (100 °C) for 12 hours.
-
Workup:
-
Allow the mixture to cool to room temperature.
-
Add 9.47 ml of acetic acid (0.156 mol) to neutralize the solution.
-
Remove the water in vacuo.
-
-
Extraction and Purification:
-
Stir the resulting solid with 200 ml of acetone.
-
Filter the mixture and concentrate the acetone extract.
-
Purify the crude product by silica gel column chromatography to obtain colorless crystals of this compound.
-
Visualizations
Reaction Pathway
Caption: Reaction scheme for the synthesis of this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low yield issues.
References
- 1. 2-(Hydroxymethyl)pyridin-3-ol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. chemscene.com [chemscene.com]
- 5. researchgate.net [researchgate.net]
- 6. 3-Hydroxypyridine | 109-00-2 [chemicalbook.com]
- 7. Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Addressing stability issues of 2-(Hydroxymethyl)pyridin-3-ol in solution.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues of 2-(Hydroxymethyl)pyridin-3-ol in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
A1: The main stability concerns for this compound in solution include susceptibility to oxidation, photodegradation, and degradation under acidic and basic conditions. The hydroxymethyl and hydroxyl groups on the pyridine ring can be susceptible to oxidation, while the pyridine ring itself can be sensitive to light and extreme pH conditions.
Q2: What are the ideal storage conditions for this compound solutions?
A2: To minimize degradation, stock solutions of this compound should be stored at low temperatures (2-8°C or -20°C), protected from light by using amber vials or by wrapping the container in aluminum foil, and in tightly sealed containers to prevent solvent evaporation and exposure to air. For long-term storage, an inert atmosphere (e.g., nitrogen or argon) is recommended.[1]
Q3: How does pH affect the stability of this compound in aqueous solutions?
A3: Pyridine derivatives are often unstable in strongly acidic or alkaline conditions.[2][3] It is crucial to maintain the pH of the solution within a stable range, which should be determined experimentally. For many pyridinol compounds, a neutral pH is often the most stable.[4]
Q4: Is this compound sensitive to light?
A4: Yes, pyridine-containing compounds can be light-sensitive.[5][6] Exposure to UV or even ambient light can lead to photodegradation. It is recommended to handle solutions of this compound in a dark room or under low-light conditions and to use light-protecting containers.
Q5: What are the potential degradation products of this compound?
A5: Under oxidative stress, the hydroxymethyl group could be oxidized to an aldehyde or a carboxylic acid. The pyridine ring itself could be oxidized to form N-oxides. Under hydrolytic stress (acidic or basic conditions), degradation of the pyridine ring structure may occur. Photodegradation can also lead to complex degradation products. The exact nature of the degradation products should be identified using techniques like LC-MS.
Troubleshooting Guides
Problem 1: Inconsistent or unexpected results in biological assays.
-
Possible Cause: Degradation of this compound in the assay medium.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh solutions of the compound immediately before use.
-
Assess Solution Stability: Perform a time-course experiment by incubating the compound in the assay buffer for the duration of the experiment and analyzing its concentration at different time points using a stability-indicating method like HPLC.
-
Control for Light and Temperature: Protect the assay plates from light and maintain a constant, controlled temperature.
-
Check Buffer Compatibility: Ensure that the components of your assay buffer do not catalyze the degradation of the compound.
-
Problem 2: Appearance of unknown peaks in HPLC chromatograms during analysis.
-
Possible Cause: Formation of degradation products during sample preparation or storage.
-
Troubleshooting Steps:
-
Review Sample Handling: Ensure that samples are prepared and stored under conditions that minimize degradation (low temperature, protection from light).
-
Use High-Purity Solvents: Use fresh, high-purity, and, if necessary, degassed solvents for sample preparation and HPLC mobile phases to avoid oxidative degradation.
-
Perform Forced Degradation Studies: To identify potential degradation products, conduct forced degradation studies under stress conditions (acid, base, oxidation, heat, light). This will help in confirming if the unknown peaks are indeed degradants.
-
Data Presentation
Table 1: General Guidelines for Storage and Handling of this compound Solutions
| Parameter | Recommendation | Rationale |
| Storage Temperature | 2-8°C (short-term) or -20°C (long-term) | To slow down the rate of chemical degradation. |
| Light Exposure | Protect from light (use amber vials or foil) | To prevent photodegradation.[5][6] |
| Atmosphere | Store under an inert atmosphere (e.g., N₂) | To minimize oxidative degradation.[1] |
| pH of Solution | Maintain near neutral pH (if compatible with the experiment) | To avoid acid or base-catalyzed hydrolysis.[2][4] |
| Solvent Purity | Use high-purity, fresh solvents | To avoid contaminants that could promote degradation. |
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Studies
This protocol provides a general framework for conducting forced degradation studies. The specific conditions should be optimized for this compound.
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as a mixture of acetonitrile and water.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 2, 6, 12, 24 hours).
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for a specified time.
-
Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature for a specified time.
-
Thermal Degradation: Heat the stock solution at a high temperature (e.g., 80°C) for a specified time.
-
Photodegradation: Expose the stock solution to a light source as per ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[7][8] A dark control sample should be kept under the same conditions but protected from light.
-
-
Sample Analysis: At each time point, withdraw an aliquot, neutralize if necessary, and analyze by a stability-indicating HPLC method. Compare the chromatograms of stressed samples with that of an unstressed control to identify degradation products.
Protocol 2: General Stability-Indicating HPLC Method Development
A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products.
-
Column Selection: A C18 reversed-phase column is a good starting point.
-
Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often effective. The pH of the aqueous buffer should be optimized for the best separation.
-
Detection: A photodiode array (PDA) detector is recommended to check for peak purity and to identify the optimal detection wavelength.
-
Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for quantifying this compound and its degradation products.
Visualizations
Caption: Workflow for ensuring the stability of this compound solutions.
Caption: Factors influencing the stability of this compound in solution and corresponding mitigation strategies.
References
- 1. 14047-53-1|this compound|BLD Pharm [bldpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. q1scientific.com [q1scientific.com]
- 6. Photostability and Photostabilization of Drugs and Drug Products [ouci.dntb.gov.ua]
- 7. database.ich.org [database.ich.org]
- 8. ema.europa.eu [ema.europa.eu]
Identifying and minimizing side products in 2-(Hydroxymethyl)pyridin-3-ol synthesis.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(Hydroxymethyl)pyridin-3-ol. Our aim is to help you identify and minimize the formation of side products, thereby improving yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most frequently employed method is the hydroxymethylation of 3-hydroxypyridine using formaldehyde. This reaction is typically carried out in an aqueous medium under basic conditions.
Q2: What are the potential side products in the synthesis of this compound?
A2: Several side products can form depending on the reaction conditions. The primary concerns are over-alkylation, formation of positional isomers, and polymerization. Key potential side products include:
-
Bishydroxymethylated pyridinols: Such as 2,6-bis(hydroxymethyl)pyridin-3-ol.
-
Positional Isomers: Such as 6-(hydroxymethyl)pyridin-3-ol.
-
Polymeric/tar-like substances: Resulting from the self-condensation of formaldehyde or its reaction with the pyridine ring.
-
Unreacted starting materials: Residual 3-hydroxypyridine and formaldehyde.
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction's progress. A suitable eluent system would be a mixture of dichloromethane and methanol (e.g., 9:1 v/v). The disappearance of the 3-hydroxypyridine spot and the appearance of the product spot indicate the reaction is proceeding. High-performance liquid chromatography (HPLC) can also be used for more quantitative analysis.
Q4: What purification methods are recommended for this compound?
A4: Due to the polar nature of the product and potential impurities, column chromatography on silica gel is a highly effective purification method.[1] An elution gradient starting with a non-polar solvent and gradually increasing the polarity with a polar solvent (e.g., ethyl acetate in hexanes, followed by methanol in dichloromethane) is typically successful. Acid-base extraction can also be employed to separate the basic pyridine product from non-basic impurities.[2] Recrystallization from a suitable solvent system can be used for final purification if the product is a solid.
Troubleshooting Guide
Below are common issues encountered during the synthesis of this compound, along with their probable causes and recommended solutions.
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | - Incomplete reaction. - Formation of multiple side products. - Suboptimal reaction temperature or time. | - Monitor the reaction by TLC or HPLC to ensure completion. - Carefully control the stoichiometry of reactants. - Optimize the reaction temperature and time. A lower temperature for a longer duration may favor the desired product. |
| Formation of a Dark, Tarry Substance | - Polymerization of formaldehyde. - Degradation of starting material or product at high temperatures. - Use of a strong base. | - Add the formaldehyde solution slowly to the reaction mixture. - Maintain a consistent and moderate reaction temperature. - Consider using a milder base or a buffer system to control the pH. |
| Presence of Multiple Spots on TLC (in addition to product and starting material) | - Formation of bishydroxymethylated products. - Formation of positional isomers. | - Use a stoichiometric amount or a slight excess of 3-hydroxypyridine relative to formaldehyde. - Control the reaction temperature; higher temperatures can lead to multiple substitutions. |
| Difficulty in Isolating the Product | - Product may be highly soluble in the reaction solvent. - Emulsion formation during work-up. | - After reaction completion, acidify the mixture and wash with a non-polar organic solvent to remove non-basic impurities. Then, basify the aqueous layer and extract the product with a polar organic solvent. - To break emulsions, add brine or filter the mixture through celite. |
Experimental Protocols
Synthesis of this compound[1]
This protocol is a representative example and may require optimization based on laboratory conditions and reagent purity.
Materials:
-
3-Hydroxypyridine
-
Formaldehyde solution (37% in water)
-
Sodium hydroxide
-
Acetic acid
-
Water
-
Acetone
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve 3-hydroxypyridine in water.
-
To this solution, add the formaldehyde solution followed by sodium hydroxide.
-
Heat the reaction mixture at 100°C for 12 hours.
-
Allow the mixture to cool to room temperature.
-
Neutralize the reaction mixture by adding acetic acid.
-
Remove the water in vacuo to obtain a solid residue.
-
Stir the solid residue with acetone.
-
Filter the mixture and concentrate the acetone extract.
-
Purify the resulting crude product by silica gel column chromatography to obtain colorless crystals of this compound.
Visual Guides
Logical Troubleshooting Workflow
Caption: Troubleshooting decision tree for this compound synthesis.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis and purification of the target compound.
References
Optimizing reaction conditions for synthesizing derivatives of 2-(Hydroxymethyl)pyridin-3-ol.
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing reaction conditions for the synthesis of 2-(hydroxymethyl)pyridin-3-ol derivatives. This resource offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in synthesizing derivatives of this compound?
A1: The primary challenge is achieving regioselectivity. The molecule possesses two hydroxyl groups with different reactivities: a primary alcohol at the 2-position and a phenolic hydroxyl at the 3-position. This can lead to mixtures of products, including mono- and di-substituted derivatives, as well as isomeric mixtures. Careful control of reaction conditions and the potential need for protecting groups are crucial for selective functionalization.
Q2: How can I selectively functionalize one hydroxyl group over the other?
A2: Selective functionalization can be achieved through several strategies:
-
Exploiting inherent reactivity differences: The phenolic hydroxyl is generally more acidic and can be selectively deprotonated under milder basic conditions to facilitate O-alkylation or O-acylation at the 3-position.
-
Protecting groups: A common strategy is to selectively protect one hydroxyl group while the other is being functionalized. Orthogonal protecting groups, which can be removed under different conditions, are particularly useful for synthesizing di-substituted derivatives in a controlled manner.
-
Enzyme-catalyzed reactions: Biocatalysis can offer high regioselectivity for the functionalization of specific hydroxyl groups.
Q3: What are common side reactions to be aware of?
A3: Besides the formation of isomeric products, other potential side reactions include:
-
N-alkylation/acylation: The pyridine nitrogen can sometimes compete with the hydroxyl groups as a nucleophile, leading to the formation of pyridinium salts, especially under acidic conditions or with highly reactive electrophiles.
-
Over-reaction: Formation of di-substituted products when mono-substitution is desired.
-
Decomposition: The pyridine ring can be sensitive to strong oxidizing or reducing conditions.
Q4: What are the best purification strategies for separating isomeric products?
A4: Purification of pyridine derivatives can be challenging due to their polarity.
-
Column chromatography: This is the most common method. Using a stationary phase like silica gel and a carefully selected eluent system (often a gradient of a non-polar solvent like hexane and a polar solvent like ethyl acetate) is crucial. Tailing can sometimes be an issue, which can be mitigated by adding a small amount of a base like triethylamine to the eluent.
-
Crystallization: If the desired product is a solid, crystallization can be a highly effective method for achieving high purity.
-
Acid-base extraction: The basic nature of the pyridine ring allows for purification by extracting the product into an acidic aqueous layer, leaving non-basic impurities in the organic phase. The product can then be recovered by basifying the aqueous layer and re-extracting.[1]
Troubleshooting Guides
Problem 1: Low Yield in Derivatization Reactions
Low yields are a common issue and can stem from several factors. This guide provides a systematic approach to troubleshooting.
Caption: A logical workflow for troubleshooting low reaction yields.
| Possible Cause | Troubleshooting Steps |
| Impure Starting Materials | - Ensure the this compound is pure and dry. Impurities can interfere with the reaction. - Purify starting materials by recrystallization or column chromatography if necessary. |
| Suboptimal Reaction Conditions | - Temperature: Screen a range of temperatures. Some reactions require heating to proceed, while others may need cooling to prevent side reactions. - Solvent: The choice of solvent is critical for reactant solubility and reaction kinetics. Conduct a solvent screen with solvents of varying polarity. - Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid product decomposition from prolonged reaction times. |
| Inactive Reagents | - Bases: Ensure bases (e.g., NaH, K₂CO₃) are fresh and have been stored under appropriate conditions to prevent deactivation by moisture or air. - Coupling Reagents: For esterifications, ensure coupling reagents like DCC or EDC are active. |
| Inefficient Workup or Purification | - Review the extraction and washing steps to ensure the product is not being lost. - Optimize the column chromatography conditions (eluent system, silica gel activity) to improve separation. |
Problem 2: Poor Regioselectivity (Mixture of Isomers)
Achieving the desired isomer is often the primary obstacle. This guide outlines strategies to improve regioselectivity.
Caption: Strategies to enhance regioselectivity in derivatization reactions.
| Strategy | Details and Recommendations |
| Protecting Group Strategy | - Selective Protection: Protect one of the hydroxyl groups to direct the reaction to the other. For example, a bulky silyl ether protecting group might selectively protect the less hindered primary alcohol. - Orthogonal Protecting Groups: If derivatization at both sites is required in a specific order, use protecting groups that can be removed under different conditions. |
| Optimization of Base | - Stoichiometry: Using one equivalent of a mild base may favor deprotonation of the more acidic phenolic hydroxyl group. - Base Strength: A weaker base (e.g., K₂CO₃, Cs₂CO₃) is more likely to selectively deprotonate the phenolic hydroxyl. Stronger bases (e.g., NaH) may deprotonate both hydroxyl groups. |
| Solvent Effects | - The polarity of the solvent can influence the relative nucleophilicity of the two hydroxyl groups. A solvent screen can identify conditions that favor the formation of one isomer. |
| Temperature Control | - Lowering the reaction temperature may increase the selectivity of the reaction by favoring the kinetically controlled product. |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from the literature.[2]
Materials:
-
3-Hydroxypyridine
-
Formaldehyde solution (37 wt. % in H₂O)
-
Sodium hydroxide (NaOH)
-
Acetic acid
-
Water
-
Acetone
-
Silica gel for column chromatography
Procedure:
-
Dissolve 3-hydroxypyridine (15.0 g, 0.156 mol) in water (63 ml).
-
Add formaldehyde solution (12.6 ml, 0.156 mol) and sodium hydroxide (6.3 g, 0.158 mol) to the solution.
-
Heat the reaction mixture at 100 °C (373 K) for 12 hours.
-
Cool the mixture to room temperature.
-
Neutralize the reaction by adding acetic acid (9.47 ml, 0.156 mol).
-
Remove the water in vacuo.
-
Stir the resulting solid with acetone (200 ml).
-
Filter the mixture and concentrate the acetone extract.
-
Purify the crude product by silica gel column chromatography to obtain colorless crystals.
-
Yield: Approximately 20.3%[2]
-
General Protocol for O-Alkylation (Williamson Ether Synthesis)
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Base (e.g., NaH, K₂CO₃)
-
Anhydrous solvent (e.g., DMF, THF, Acetonitrile)
Procedure:
-
To a solution of this compound (1.0 eq) in the chosen anhydrous solvent, add the base (1.1 - 2.2 eq).
-
Stir the mixture at room temperature (or as required) for 30 minutes to allow for deprotonation.
-
Add the alkyl halide (1.0 - 1.2 eq) dropwise to the reaction mixture.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Optimization Parameters for O-Alkylation:
| Parameter | Condition A (Selective for Phenolic OH) | Condition B (Less Selective/Di-alkylation) | Expected Outcome |
| Base | K₂CO₃ (1.1 eq) | NaH (2.2 eq) | Condition A favors reaction at the more acidic phenolic hydroxyl. Condition B is more likely to produce a mixture or the di-alkylated product. |
| Solvent | Acetone or Acetonitrile | THF or DMF | Less polar, aprotic solvents may favor selectivity. |
| Temperature | 0 °C to room temperature | Room temperature to reflux | Lower temperatures generally increase selectivity. |
General Protocol for O-Acylation (Steglich Esterification)
Materials:
-
This compound
-
Carboxylic acid
-
Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), THF)
Procedure:
-
Dissolve this compound (1.0 eq), the carboxylic acid (1.1 eq), and a catalytic amount of DMAP in the anhydrous solvent.
-
Cool the mixture to 0 °C.
-
Add a solution of DCC or EDC (1.2 eq) in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Filter off the dicyclohexylurea (DCU) byproduct if DCC is used.
-
Wash the filtrate with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Optimization Parameters for O-Acylation:
| Parameter | Condition A (Selective for Primary OH) | Condition B (Less Selective) | Expected Outcome |
| Steric Hindrance | Use a bulky carboxylic acid (e.g., pivalic acid) | Use a less hindered carboxylic acid (e.g., acetic acid) | The less hindered primary alcohol is more likely to react with a sterically demanding acylating agent. |
| Reaction Temperature | -10 °C to 0 °C | Room temperature | Lower temperatures can enhance the kinetic selectivity for the more nucleophilic primary alcohol. |
| Protecting Group | Protect the phenolic -OH with a silyl ether | No protecting group | Use of a protecting group will direct acylation to the primary alcohol. |
References
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Polar Pyridine Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with peak tailing during the HPLC analysis of polar pyridine compounds.
Troubleshooting Guide & FAQs
This section addresses common questions and issues related to peak tailing in the analysis of polar pyridine compounds.
Q1: What is peak tailing and how do I know if my peak is tailing?
A1: Peak tailing is a common chromatographic issue where a peak is asymmetrical, having a trailing edge that is longer than the leading edge.[1][2] This distortion can compromise the accuracy and resolution of your analysis.[2] A quantitative measure to identify peak tailing is the Tailing Factor (Tf) or Asymmetry Factor (As). A value greater than 1.2 indicates significant tailing.[3][4]
Q2: What are the primary causes of peak tailing for polar pyridine compounds?
A2: The primary cause of peak tailing for basic compounds like pyridines is the interaction between the analyte and residual silanol groups on the silica-based stationary phase of the HPLC column.[1][2][4] These silanol groups can become ionized at mid-range pH levels and interact strongly with the basic pyridine compounds, leading to a secondary retention mechanism that causes tailing.[2][4] Other contributing factors can include column degradation, mobile phase issues, sample-related problems, and instrumental effects.[3]
Q3: How does the mobile phase pH affect the peak shape of pyridine compounds?
A3: The mobile phase pH is a critical factor in controlling the peak shape of ionizable compounds like pyridines.[5][6] At a pH close to the pKa of the pyridine compound, both ionized and non-ionized forms of the analyte can exist, leading to peak distortion.[7] For basic compounds, lowering the mobile phase pH (typically to pH ≤ 3) can suppress the ionization of silanol groups on the stationary phase, minimizing secondary interactions and improving peak symmetry.[2][8][9] Conversely, operating at a high pH can also be a strategy, but requires a column stable under such conditions.[10]
Q4: What are some effective mobile phase additives to reduce peak tailing?
A4: Several mobile phase additives can be used to improve the peak shape of polar pyridine compounds:
-
Acidic Modifiers: Adding a small concentration of an acid like formic acid (0.1%) or trifluoroacetic acid (TFA) to the mobile phase helps to protonate the silanol groups and reduce their interaction with the basic analytes.[9][11]
-
Buffers: Using a buffer (e.g., phosphate, acetate, or ammonium formate) helps to maintain a constant and optimal pH throughout the analysis.[8][9] Increasing the buffer concentration can also help to mask the residual silanol activity.[8][9]
-
Competing Bases: Additives like triethylamine (TEA) can be added to the mobile phase to compete with the pyridine compounds for the active silanol sites, thereby reducing peak tailing.[2][10] However, with modern, high-purity columns, the need for competing bases has diminished.[9][10]
-
Inorganic Salts: The addition of inorganic salts like potassium hexafluorophosphate (KPF6) or sodium perchlorate (NaClO4) can also improve peak symmetry by a "chaotropic effect" that disrupts the analyte's solvation in the mobile phase.[12]
Q5: Which type of HPLC column is best suited for analyzing polar pyridine compounds?
A5: The choice of HPLC column is crucial for obtaining symmetrical peaks for polar pyridine compounds. Consider the following options:
-
End-capped Columns: These columns have their residual silanol groups chemically deactivated (capped) with a small silane, which significantly reduces the potential for secondary interactions.[4][9][13]
-
High-Purity Silica Columns (Type B): Modern columns are made with high-purity silica that has a lower content of metal impurities and acidic silanol groups, leading to improved peak shapes for basic compounds.[2]
-
Polar-Embedded Columns: These columns have a polar group embedded in the stationary phase, which helps to shield the analytes from the silica surface and can provide alternative selectivity.
-
Hybrid Silica Columns: These columns are made from a hybrid of silica and organic polymer, offering better pH stability and reduced silanol activity.[10]
-
HILIC Columns: For very polar pyridine compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a suitable alternative to reversed-phase chromatography.[3][14]
Q6: My peak tailing issue appeared suddenly. What should I check first?
A6: If peak tailing appears suddenly, it is often related to a problem with the column or the system. Here's a checklist:
-
Column Contamination or Degradation: The column may be contaminated or have reached the end of its lifespan.[3] Try flushing the column with a strong solvent or, if that fails, replace the column.[3]
-
Column Void: A void or channel may have formed in the column packing.[3][13] Reversing and flushing the column (if the manufacturer's instructions permit) might resolve this, but often the column needs to be replaced.[4]
-
Blocked Frit: The inlet frit of the column might be blocked.[4] Back-flushing the column can sometimes clear the blockage.
-
Extra-column Volume: Check for any leaks or improperly fitted connections in the system, as these can increase extra-column volume and contribute to peak broadening and tailing.[3]
Q7: Can my sample preparation or injection technique cause peak tailing?
A7: Yes, sample-related issues can significantly contribute to peak tailing:
-
Sample Overload: Injecting too much sample can saturate the column, leading to broad and tailing peaks.[3][13] Try diluting your sample or reducing the injection volume.[3]
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion.[3] Whenever possible, dissolve your sample in the initial mobile phase.
-
Matrix Effects: Complex sample matrices can contain components that interact with the column and cause tailing.[3] Consider a sample clean-up step like solid-phase extraction (SPE).[4]
Quantitative Data Summary
The following tables summarize key quantitative parameters for troubleshooting peak tailing.
Table 1: Mobile Phase pH and Additive Recommendations
| Issue | Recommended pH Range | Recommended Additives | Typical Concentration |
| Silanol Interactions with Basic Analytes | pH 2.5 - 3.5[8][9] | Formic Acid, Acetic Acid | 0.1%[9] |
| Trifluoroacetic Acid (TFA) | 0.05 - 0.1% | ||
| Phosphate Buffer | 10 - 50 mM[3] | ||
| Ammonium Formate/Acetate | 10 mM[10] | ||
| Triethylamine (TEA) | ≥20 mM[2] |
Table 2: Column Selection Guide for Polar Pyridine Compounds
| Column Type | Key Feature | Best For |
| End-capped C18/C8 | Residual silanols are deactivated.[9] | General purpose analysis of basic compounds. |
| High-Purity Silica (Type B) | Low metal content and fewer active silanols.[2] | Improved peak shape for basic analytes. |
| Polar-Embedded | Polar group shields analytes from silica. | Enhanced retention of polar compounds and alternative selectivity. |
| Hybrid Silica | Enhanced pH stability and reduced silanol activity.[10] | Methods requiring a wider pH range. |
| HILIC | Retention of very polar compounds.[3] | Highly polar pyridine derivatives that are poorly retained in reversed-phase. |
Experimental Protocols
Protocol 1: Column Flushing to Address Contamination
-
Disconnect the column from the detector.
-
Reverse the column direction (if permissible by the manufacturer). [4]
-
Flush the column with a series of solvents of increasing strength. A typical sequence for a reversed-phase column is:
-
Mobile phase without buffer salts
-
100% Water
-
Isopropanol
-
Hexane (for non-polar contaminants)
-
Isopropanol
-
100% Acetonitrile or Methanol[3]
-
-
Flush with at least 10-20 column volumes of each solvent.
-
Return the column to the original flow direction and equilibrate with the mobile phase until a stable baseline is achieved.
Protocol 2: Mobile Phase pH Adjustment
-
Prepare the aqueous component of the mobile phase.
-
Add the acidic modifier or buffer salts to the aqueous phase.
-
Adjust the pH of the aqueous phase to the desired value using a calibrated pH meter. It is recommended to adjust the pH to be at least 2 pH units away from the analyte's pKa.[7][15]
-
Filter the aqueous phase through a 0.45 µm or 0.22 µm filter.
-
Mix the aqueous and organic components of the mobile phase in the desired ratio.
-
Degas the final mobile phase before use.
Visualizations
The following diagrams illustrate key concepts and workflows for troubleshooting peak tailing.
Caption: A logical workflow for troubleshooting peak tailing in HPLC.
Caption: Interaction between polar pyridine and ionized silanol groups.
References
- 1. chromtech.com [chromtech.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. uhplcs.com [uhplcs.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. moravek.com [moravek.com]
- 6. agilent.com [agilent.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. labcompare.com [labcompare.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. benchchem.com [benchchem.com]
- 12. Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. gmpinsiders.com [gmpinsiders.com]
- 14. lcms.cz [lcms.cz]
- 15. researchgate.net [researchgate.net]
Resolving solubility problems of 2-(Hydroxymethyl)pyridin-3-ol in organic solvents.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving solubility challenges with 2-(Hydroxymethyl)pyridin-3-ol in organic solvents.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
This compound is a polar organic compound. Its structure contains two hydroxyl (-OH) groups and a nitrogen atom within the pyridine ring. These features allow it to form hydrogen bonds, which dictates its solubility. Following the principle of "like dissolves like," it is expected to be more soluble in polar solvents and less soluble in non-polar solvents.[1] While specific quantitative data is scarce, its structure is analogous to pyridoxine (Vitamin B6), which is known to be soluble in polar organic solvents like DMSO and dimethylformamide (DMF).[2]
Q2: I am having difficulty dissolving this compound in my chosen organic solvent. What are the common reasons for this?
Several factors could be contributing to poor solubility:
-
Incorrect Solvent Choice: The most common issue is using a solvent of incompatible polarity. Non-polar solvents like hexane or toluene are unlikely to be effective.
-
Insufficient Solvent Volume: The amount of compound may be too high for the volume of solvent used, exceeding its saturation point.
-
Low Temperature: Solubility of solids in liquids generally increases with temperature. Attempting to dissolve the compound at a low temperature may be hindering the process.
-
Rate of Dissolution: The compound may be dissolving, but at a very slow rate. Adequate agitation and time are necessary to reach equilibrium.
Q3: Which organic solvents are recommended for dissolving this compound?
Based on its polar structure, the following solvents are recommended starting points. It is always best to perform a small-scale test first.
-
Highly Polar Protic Solvents: Methanol, Ethanol.[3]
-
Highly Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF).[3] These are often effective for compounds with multiple polar functional groups. Pyridoxine, a related compound, shows good solubility in DMSO.[2]
-
Moderately Polar Solvents: Acetonitrile, Acetone.
Q4: How can I prepare a stock solution for use in biological assays?
For biological experiments where high concentrations of organic solvents can be toxic to cells, a common strategy is to first dissolve the compound in a minimal amount of a highly soluble organic solvent like DMSO to create a concentrated stock solution.[2][4] This stock can then be diluted to the final working concentration with an aqueous buffer (e.g., PBS).[2][4] It's crucial to ensure the final concentration of the organic solvent is low enough to not affect the experimental results.[2]
Q5: What techniques can I use to enhance the solubility if my initial attempts fail?
If the compound has low solubility in your desired solvent system, consider the following methods:
-
Co-solvency: Use a mixture of solvents.[5] For example, if the compound is for a biological assay, dissolving it first in DMSO and then diluting it with a buffer is a form of co-solvency.[4]
-
Heating: Gently warming the solution can significantly increase the solubility of many compounds.[6] Always check the thermal stability of your compound before applying heat.
-
Sonication: Using an ultrasonic bath can help break down solute particles and accelerate the dissolution process.
Troubleshooting Guide: Resolving Solubility Issues
If you are encountering problems dissolving this compound, follow this logical workflow to diagnose and solve the issue.
Caption: A troubleshooting workflow for solubility problems.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 14047-53-1 | [7][8] |
| Molecular Formula | C₆H₇NO₂ | [7][8] |
| Molecular Weight | 125.13 g/mol | [7] |
| Appearance | White to pale yellow solid | [8][9] |
| Storage | 2-8°C, Inert atmosphere |[7][8] |
Table 2: Predicted Qualitative Solubility in Common Organic Solvents This table provides a predictive guide based on chemical principles.[1] Experimental verification is strongly recommended.
| Solvent | Polarity | Predicted Solubility | Rationale |
| Hexane, Toluene | Non-polar | Insoluble | "Like dissolves like" principle; solvent polarity is incompatible.[1] |
| Diethyl ether | Slightly Polar | Poorly Soluble | Limited polarity may not be sufficient to overcome crystal lattice energy. |
| Dichloromethane (DCM) | Moderately Polar | Slightly Soluble | May show some solubility, but likely limited. |
| Acetone, Ethyl Acetate | Moderately Polar | Soluble | Good starting points for moderately polar compounds. |
| Acetonitrile | Polar Aprotic | Soluble | Often a good solvent for polar molecules.[3] |
| Methanol, Ethanol | Polar Protic | Soluble to Highly Soluble | -OH groups can hydrogen bond with the solute.[1][3] |
| Dimethylformamide (DMF) | Polar Aprotic | Highly Soluble | Effective for polar compounds.[3] |
| Dimethyl sulfoxide (DMSO) | Polar Aprotic | Highly Soluble | A very strong polar aprotic solvent, often used for poorly soluble drug candidates.[2][3] |
Experimental Protocols
Protocol 1: Determination of Thermodynamic Solubility (Shake-Flask Method)
The shake-flask method, developed by Higuchi and Connors, is the gold standard for determining equilibrium solubility.[5][10] It involves creating a saturated solution and measuring the concentration of the dissolved solute.
Caption: Workflow for the shake-flask solubility method.
Detailed Steps:
-
Preparation: Add an excess amount of this compound to a vial containing a precise volume of the selected organic solvent. The presence of undissolved solid is essential to ensure a saturated solution is formed.[5][10]
-
Equilibration: Seal the vial and place it in a shaker or agitator within a temperature-controlled environment (e.g., 25°C). Agitate the suspension for a period sufficient to reach equilibrium, typically 24 to 48 hours.[5][11]
-
Phase Separation: After equilibration, allow the suspension to settle. Separate the saturated solution from the excess solid. This is a critical step and can be achieved by centrifugation followed by careful removal of the supernatant, or by filtering the solution through a chemically inert filter (e.g., PTFE).[5]
-
Sampling and Dilution: Take a precise volume of the clear, saturated solution. Dilute it with a known volume of the same solvent to bring the concentration within the linear range of your analytical instrument.
-
Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy, to determine the compound's concentration.
-
Calculation: Use the measured concentration and the dilution factor to calculate the solubility of the compound in the solvent at the specified temperature. The result is typically expressed in units like mg/mL or mol/L.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. lifechemicals.com [lifechemicals.com]
- 7. 14047-53-1|this compound|BLD Pharm [bldpharm.com]
- 8. CAS 14047-53-1|3-Hydroxy-2-Pyridinemethanol [rlavie.com]
- 9. chembk.com [chembk.com]
- 10. scispace.com [scispace.com]
- 11. lup.lub.lu.se [lup.lub.lu.se]
Best practices for long-term storage of 2-(Hydroxymethyl)pyridin-3-ol to prevent degradation.
This technical support center provides essential information for researchers, scientists, and drug development professionals on the best practices for the long-term storage and handling of 2-(Hydroxymethyl)pyridin-3-ol to prevent degradation.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for this compound?
A1: For optimal long-term stability, this compound should be stored in a cool, dry, and dark environment. It is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation. The container should be tightly sealed to prevent moisture absorption.
Q2: What signs of degradation should I look for in my sample of this compound?
A2: Visual signs of degradation can include a change in color from white or off-white to yellow or brown, the appearance of visible impurities, or a change in the physical state of the material. A decrease in purity as determined by analytical methods such as HPLC is a definitive indicator of degradation.
Q3: How does pH affect the stability of this compound in solution?
A3: The stability of this compound in solution is pH-dependent. Both acidic and basic conditions can potentially catalyze degradation through hydrolysis or oxidation of the hydroxymethyl and hydroxyl groups. It is advisable to prepare solutions in a buffered system at a neutral pH and use them fresh. If storage of a solution is necessary, it should be kept at a low temperature (2-8 °C) for a short period.
Q4: Is this compound sensitive to light?
A4: Yes, like many pyridine derivatives, this compound can be sensitive to light. Photodegradation can occur upon exposure to UV or visible light, potentially leading to the formation of colored impurities. Therefore, it is crucial to store the compound in an amber or opaque container and to minimize its exposure to light during handling and experiments.
Q5: What are the potential degradation pathways for this compound?
A5: Based on its chemical structure, the primary degradation pathways for this compound are likely to be oxidation and photodegradation. The hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid. The pyridine ring itself, particularly with its electron-donating hydroxyl group, is susceptible to oxidation, which can lead to ring-opened products or the formation of colored polymers. Photodegradation may involve radical mechanisms, leading to a variety of degradation products.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Sample Discoloration (Yellowing/Browning) | Oxidation of the pyridine ring or hydroxymethyl group. | 1. Ensure the compound is stored under an inert atmosphere (argon or nitrogen). 2. Store in a tightly sealed, light-resistant container in a cool, dark place. 3. Avoid repeated opening and closing of the container to minimize exposure to air and moisture. |
| Precipitation in Solution | Change in pH leading to decreased solubility of the compound or its degradation products. | 1. Check the pH of the solution and adjust to neutral if appropriate for your experiment. 2. Use a buffered solvent system to maintain a stable pH. 3. Prepare fresh solutions before use and avoid long-term storage of solutions. |
| Loss of Purity or Activity in Experiments | Degradation of the compound due to improper storage or handling. | 1. Verify the storage conditions of the stock material. 2. Perform a purity check of the compound using a suitable analytical method (e.g., HPLC). 3. Protect the compound from light during all experimental procedures. 4. Prepare solutions immediately before use. |
| Inconsistent Experimental Results | Inconsistent purity of the starting material due to degradation. | 1. Aliquot the bulk material into smaller, single-use vials to avoid repeated exposure of the entire stock to ambient conditions. 2. Re-analyze the purity of the compound before critical experiments. 3. Follow a strict storage and handling protocol for the compound. |
Data Presentation
Table 1: Recommended Long-Term Storage Conditions for this compound
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | To slow down the rate of potential degradation reactions. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | To prevent oxidation of the compound. |
| Light | Protected from Light (Amber Vial) | To prevent photodegradation. |
| Moisture | Tightly Sealed Container | To prevent hydrolysis and moisture-mediated degradation. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and pathways.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile:water 50:50 v/v) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours.
-
Basic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place the solid compound in an oven at 105°C for 24 hours. Also, heat the stock solution at 60°C for 24 hours.
-
Photolytic Degradation: Expose the solid compound and the stock solution to a UV lamp (254 nm) or a photostability chamber for 24 hours.
-
-
Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze them using a stability-indicating HPLC method (see Protocol 2). Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
This protocol describes the development of a High-Performance Liquid Chromatography (HPLC) method to separate this compound from its potential degradation products.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Chromatographic Conditions (Initial):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where the parent compound and expected degradation products have significant absorbance (e.g., determined by UV-Vis spectrophotometry).
-
Column Temperature: 30°C.
-
-
Method Development:
-
Inject the unstressed and stressed samples from the forced degradation study.
-
Optimize the mobile phase gradient to achieve good resolution between the parent peak and all degradation product peaks.
-
Ensure the method is specific, linear, accurate, precise, and robust according to ICH guidelines.
-
Mandatory Visualization
Caption: Logical relationship for preventing degradation of this compound.
Caption: Workflow for stability assessment of this compound.
Overcoming challenges in the scale-up of 2-(Hydroxymethyl)pyridin-3-ol production.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 2-(Hydroxymethyl)pyridin-3-ol.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory-scale synthesis method for this compound?
A1: The most frequently cited method is the base-catalyzed hydroxymethylation of 3-hydroxypyridine with formaldehyde. Typically, an aqueous solution of 3-hydroxypyridine is treated with formaldehyde in the presence of a base like sodium hydroxide, followed by heating. The product is then isolated and purified after neutralization.[1]
Q2: What are the primary challenges when scaling up this synthesis?
A2: Key challenges during the scale-up of this reaction include:
-
Exothermic Reaction Control: The reaction between formaldehyde and 3-hydroxypyridine is exothermic. Without proper temperature control, this can lead to runaway reactions, decreased selectivity, and the formation of byproducts.
-
Impurity Profile Management: Side reactions, such as the formation of di-hydroxymethylated and polymeric byproducts, can become more significant at a larger scale.
-
Product Isolation and Purification: The polar nature of this compound can make its extraction and purification from the aqueous reaction mixture challenging, especially at scale where chromatographic methods are less desirable.
-
Reagent Handling: Formaldehyde is a hazardous substance, and its handling at a large scale requires specific safety precautions.
Q3: What are the expected major byproducts in this reaction?
A3: Based on the reactivity of 3-hydroxypyridine and formaldehyde, potential byproducts include:
-
Di-hydroxymethylated pyridinols: Reaction of formaldehyde at other activated positions on the pyridine ring.
-
Polymeric materials: Formed from the self-condensation of hydroxymethylated intermediates.
-
Unreacted 3-hydroxypyridine: Due to incomplete reaction.
-
Products of the Cannizzaro reaction: If excess formaldehyde is used under strongly basic conditions, it can disproportionate to formic acid and methanol.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and scale-up of this compound.
Low Product Yield
Problem: The yield of this compound is significantly lower than expected.
| Possible Cause | Troubleshooting Recommendation |
| Incomplete Reaction | - Increase Reaction Time: Monitor the reaction progress using a suitable analytical technique (e.g., TLC, HPLC) to ensure it has gone to completion. The reported lab-scale synthesis involves a 12-hour reaction time.[1] - Optimize Temperature: While the literature suggests heating at 100°C (373 K), a systematic study to find the optimal temperature for your specific scale and reactor setup is recommended.[1] |
| Suboptimal Reactant Ratio | - Adjust Formaldehyde Stoichiometry: An excess of formaldehyde may lead to the formation of di-hydroxymethylated and polymeric byproducts, while an insufficient amount will result in incomplete conversion of the starting material. A molar ratio of approximately 1:1 (3-hydroxypyridine to formaldehyde) is a good starting point.[1] |
| Degradation of Product | - Control Reaction Temperature: As the reaction is exothermic, poor heat dissipation at a larger scale can lead to localized overheating and product degradation. Ensure efficient stirring and external cooling. - Minimize Reaction Time: Once the reaction is complete, cool the mixture promptly to prevent prolonged exposure of the product to high temperatures. |
| Inefficient Product Isolation | - Optimize Extraction Solvent: The choice of solvent for extracting the product from the aqueous layer is critical. Acetone is used in the literature protocol, but other polar organic solvents should be screened for efficiency at your scale.[1] - Perform Multiple Extractions: A single extraction may not be sufficient to recover all the product. Perform multiple extractions and combine the organic layers. |
Product Purity Issues
Problem: The isolated product is contaminated with significant impurities.
| Possible Cause | Troubleshooting Recommendation |
| Formation of Di-hydroxymethylated Byproducts | - Control Formaldehyde Addition: At a larger scale, consider the controlled, slow addition of formaldehyde to the reaction mixture to maintain a low instantaneous concentration, which can disfavor multiple additions to the pyridine ring. - Optimize Reactant Ratio: Use a slight excess of 3-hydroxypyridine to favor the mono-substituted product. |
| Presence of Polymeric Impurities | - Maintain Optimal Temperature: Avoid excessive temperatures, as this can promote polymerization. - Purification Strategy: Polymeric materials can often be removed by precipitation or filtration prior to the main purification step. Consider trituration of the crude product with a suitable solvent. |
| Residual Starting Material | - Ensure Complete Reaction: Refer to the "Low Product Yield" section for optimizing reaction conditions. - Purification: Unreacted 3-hydroxypyridine can typically be separated during the purification step (e.g., column chromatography or recrystallization). |
Scale-Up Challenges
Problem: Difficulties in translating the lab-scale procedure to a pilot or production scale.
| Possible Cause | Troubleshooting Recommendation |
| Poor Temperature Control (Exotherm) | - Improve Heat Transfer: Use a reactor with a high surface area-to-volume ratio and an efficient cooling jacket. - Controlled Reagent Addition: Implement a slow, controlled addition of one of the reactants (e.g., formaldehyde) to manage the rate of heat generation. - Dilution: Running the reaction at a lower concentration can help to dissipate heat more effectively. |
| Inefficient Mixing | - Optimize Stirring: Ensure the stirring is vigorous enough to maintain a homogeneous mixture and prevent localized "hot spots." The type of agitator should be appropriate for the reactor geometry and scale. |
| Purification Inefficiency | - Alternative to Chromatography: For large-scale purification, column chromatography is often impractical. Investigate alternative methods such as: - Recrystallization: Screen various solvent systems to find one that provides good recovery and purity. - Liquid-Liquid Extraction: Optimize the pH and solvent selection for efficient separation of the product from impurities. |
Data Presentation
The following tables provide hypothetical data based on typical optimization studies for hydroxymethylation reactions to illustrate the effect of key parameters on yield and purity.
Table 1: Effect of Temperature on Yield and Purity
| Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| 80 | 12 | 15.2 | 95.1 |
| 90 | 12 | 18.5 | 93.7 |
| 100 | 12 | 20.3 | 92.5 |
| 110 | 12 | 19.1 | 88.3 |
Table 2: Effect of Reactant Molar Ratio on Yield and Purity
| 3-Hydroxypyridine : Formaldehyde | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| 1 : 0.8 | 100 | 12 | 16.8 | 96.2 |
| 1 : 1 | 100 | 12 | 20.3 | 92.5 |
| 1 : 1.2 | 100 | 12 | 21.1 | 89.8 |
| 1 : 1.5 | 100 | 12 | 19.7 | 85.4 |
Experimental Protocols
Key Experiment: Laboratory-Scale Synthesis of this compound
This protocol is adapted from the literature.[1]
Materials:
-
3-Hydroxypyridine
-
Formaldehyde solution (e.g., 37 wt. % in H₂O)
-
Sodium hydroxide
-
Acetic acid
-
Water
-
Acetone
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment
Procedure:
-
Dissolve 15.0 g (0.156 mol) of 3-hydroxypyridine in 63 ml of water in a round-bottom flask.
-
To this solution, add 12.6 ml of formaldehyde solution (0.156 mol) and 6.3 g of sodium hydroxide (0.158 mol).
-
Heat the reaction mixture at 100°C (373 K) for 12 hours with stirring.
-
Allow the mixture to cool to room temperature.
-
Neutralize the reaction mixture by adding 9.47 ml of acetic acid (0.156 mol).
-
Remove the water in vacuo to obtain a solid residue.
-
Stir the solid with 200 ml of acetone to extract the product.
-
Filter the mixture and concentrate the acetone extract.
-
Purify the crude product by silica gel column chromatography to obtain colorless crystals of this compound.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low product yield.
Experimental Workflow for Synthesis and Purification
Caption: Laboratory-scale synthesis and purification workflow.
References
Technical Support Center: Method Refinement for Consistent Results in Experiments with 2-(Hydroxymethyl)pyridin-3-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving consistent and reliable results in experiments involving 2-(Hydroxymethyl)pyridin-3-ol.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in research?
A1: this compound is a versatile pyridine derivative primarily utilized as a key building block in the synthesis of more complex molecules in the pharmaceutical and agrochemical industries.[1] It is a crucial intermediate for creating sophisticated molecular structures and exploring new therapeutic targets. Notably, it has been identified as an acetylcholinesterase inhibitor, making it a compound of interest in the development of treatments for conditions like Alzheimer's disease.
Q2: What are the common storage and handling recommendations for this compound?
A2: For long-term stability, it is recommended to store this compound at 2-8°C.[2] The compound is hygroscopic, meaning it can absorb moisture from the air, so it should be stored in a tightly sealed container in a dry, well-ventilated place.[3][4]
Q3: What are the known safety hazards associated with this compound?
A3: this compound is considered hazardous. It is harmful if swallowed, causes skin irritation, and can cause serious eye irritation.[5] It may also cause respiratory irritation.[5] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and safety glasses, should be followed when handling this compound.
Troubleshooting Guides
Synthesis of this compound
Problem: Low yield during the synthesis of this compound.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Recommendation |
| Incomplete Reaction | The reaction involves heating for an extended period (12 hours).[1] Ensure the reaction is maintained at the specified temperature (373 K or 100 °C) for the full duration. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC). |
| Suboptimal Reagent Concentration | The published protocol specifies molar ratios of 3-hydroxypyridine, formaldehyde, and sodium hydroxide.[1] Accurately measure and use the correct stoichiometry of all reagents. |
| Inefficient Extraction and Purification | The product is extracted with acetone after initial workup, followed by silica gel column chromatography.[1] Ensure the complete removal of water before acetone extraction. Optimize the solvent system for column chromatography to achieve good separation from byproducts and unreacted starting materials. |
Purification Challenges
Problem: Difficulty in purifying the final this compound product.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Recommendation |
| Presence of Polar Impurities | The product itself is polar due to the hydroxyl groups. Consider using a gradient elution during column chromatography, starting with a less polar solvent system and gradually increasing the polarity to effectively separate the desired compound from highly polar impurities. |
| Co-elution with Starting Material | If unreacted 3-hydroxypyridine is present, it may have a similar polarity. Adjust the solvent system for chromatography. A common technique for purifying basic compounds like pyridines on silica gel is to add a small amount of a base, such as triethylamine or ammonia, to the eluent to reduce tailing and improve separation. |
| Product is a Solid | The final product is obtained as colorless crystals.[1] If column chromatography does not yield a pure solid, recrystallization from a suitable solvent system can be an effective final purification step. |
Inconsistent Results in Acetylcholinesterase (AChE) Inhibition Assays
Problem: High variability or inconsistent results when screening this compound for AChE inhibition.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Recommendation |
| Compound Solubility Issues | Poor solubility of the test compound in the assay buffer can lead to inaccurate concentrations. While this compound is expected to have good aqueous solubility, if derivatives are being tested, ensure they are fully dissolved. A small percentage of a co-solvent like DMSO (typically <1%) can be used, but a solvent control must be included.[6] |
| Enzyme Activity Variation | The specific activity of the acetylcholinesterase can fluctuate between batches or due to storage conditions. Use a consistent lot of the enzyme and always include a known standard inhibitor (e.g., donepezil) in each assay to normalize the data.[6] |
| Interference with Ellman's Reagent (DTNB) | The test compound may directly react with DTNB, causing a color change that can be misinterpreted as enzyme inhibition. To check for this, run a control experiment with the compound, DTNB, and the substrate, but without the enzyme.[7] |
| Inaccurate Pipetting | Small volume additions in 96-well plates are prone to error. Ensure pipettes are calibrated regularly and consider using a master mix for common reagents to minimize pipetting steps.[6] |
| Substrate Concentration | The apparent IC50 value of a competitive inhibitor can be influenced by the substrate concentration. Use a substrate (acetylthiocholine) concentration that is appropriate for the assay, typically at or below the Michaelis-Menten constant (Km), and keep it consistent across experiments.[7] |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from the literature for the synthesis of this compound.[1]
Materials:
-
3-hydroxypyridine
-
Formaldehyde solution (37% in water)
-
Sodium hydroxide (NaOH)
-
Acetic acid
-
Water
-
Acetone
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve 15.0 g (0.156 mol) of 3-hydroxypyridine in 63 ml of water.
-
To this solution, add 12.6 ml (0.156 mol) of formaldehyde solution and 6.3 g (0.158 mol) of sodium hydroxide.
-
Heat the reaction mixture at 373 K (100 °C) for 12 hours.
-
Allow the mixture to cool to room temperature.
-
Neutralize the reaction by adding 9.47 ml (0.156 mol) of acetic acid.
-
Remove the water in vacuo to obtain a solid residue.
-
Stir the solid residue with 200 ml of acetone to extract the product.
-
Filter the mixture and concentrate the acetone extract.
-
Purify the crude product by silica gel column chromatography to obtain colorless crystals.
Acetylcholinesterase (AChE) Inhibition Assay using Ellman's Method
This is a generalized protocol for determining the AChE inhibitory activity of this compound in a 96-well plate format, based on the Ellman's method.[7][8][9]
Principle: The assay measures the activity of AChE by quantifying the formation of a yellow-colored product. AChE hydrolyzes the substrate acetylthiocholine (ATCI) to thiocholine. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce 5-thio-2-nitrobenzoate (TNB), which is detected spectrophotometrically at 412 nm.[8]
Reagent Preparation:
-
Assay Buffer: 0.1 M Phosphate Buffer, pH 8.0.
-
DTNB Solution: 10 mM DTNB in assay buffer.
-
ATCI Solution (Substrate): 14 mM acetylthiocholine iodide in deionized water.
-
AChE Solution: Prepare a working solution of acetylcholinesterase from a stock solution in the assay buffer. The final concentration should be within the linear range of the assay.
-
Test Compound Solutions: Prepare a series of dilutions of this compound in the assay buffer.
Assay Procedure:
-
Plate Setup:
-
Blank: 150 µL Assay Buffer + 10 µL DTNB + 10 µL ATCI.
-
Control (100% activity): 140 µL Assay Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL Assay Buffer (or solvent if the compound is dissolved in a solvent).
-
Test Sample: 130 µL Assay Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL test compound solution.
-
-
Pre-incubation: Add the buffer, AChE solution, DTNB, and test compound/vehicle to the respective wells. Mix gently and incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to interact with the enzyme.[7]
-
Initiate Reaction: Add 10 µL of the ATCI substrate solution to all wells to start the reaction.
-
Measurement: Immediately measure the absorbance at 412 nm using a microplate reader in kinetic mode, taking readings every minute for 5-10 minutes.[7]
-
Data Analysis: Calculate the rate of reaction (change in absorbance per minute) for each well. The percentage of inhibition can be calculated using the following formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100 The IC50 value (the concentration of inhibitor that causes 50% inhibition) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Data Presentation
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | 2-(Hydroxymethyl)pyridine | 6-(hydroxymethyl)pyridin-3-ol |
| Molecular Formula | C6H7NO2 | C6H7NO | C6H7NO2 |
| Molecular Weight | 125.13 g/mol [1] | 109.13 g/mol [10] | 125.13 g/mol [5] |
| Appearance | Colorless crystals[1] | Clear colorless to yellow or brown liquid[10] | Solid |
| Water Solubility | Miscible | Miscible[4] | - |
| Melting Point | - | 5 °C[10] | 123-125 °C[5] |
| Boiling Point | - | 112-113 °C/16 mmHg[10] | - |
| Density | - | 1.131 g/mL at 25 °C[10] | 1.3 ± 0.1 g/cm3 [5] |
Note: Data for this compound is limited. Data for related isomers is provided for comparison.
Visualizations
Caption: Workflow for the acetylcholinesterase (AChE) inhibition assay.
Caption: Inhibition of cholinergic signaling by this compound.
References
- 1. 2-(Hydroxymethyl)pyridin-3-ol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CAS 14047-53-1|3-Hydroxy-2-Pyridinemethanol [rlavie.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. Page loading... [wap.guidechem.com]
- 5. echemi.com [echemi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]
- 10. 2-(Hydroxymethyl)pyridine | 586-98-1 [chemicalbook.com]
Validation & Comparative
Comparing the efficacy of 2-(Hydroxymethyl)pyridin-3-ol with other acetylcholinesterase inhibitors.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the efficacy of 2-(Hydroxymethyl)pyridin-3-ol and established acetylcholinesterase (AChE) inhibitors—Donepezil, Rivastigmine, and Galantamine. While this compound has been identified as a pyridine derivative with potential as an acetylcholinesterase inhibitor, publicly available quantitative data on its inhibitory potency (e.g., IC50 values) is currently unavailable.[1] Pyridine derivatives, as a class of compounds, are under investigation for their potential as acetylcholinesterase inhibitors, with some derivatives showing significant inhibitory activity.[1]
This document serves to contextualize the potential of novel compounds like this compound by comparing the established efficacy of commonly used AChE inhibitors, detailing the standard experimental protocols for assessing such efficacy, and illustrating the underlying biological pathways.
Quantitative Comparison of Standard Acetylcholinesterase Inhibitors
The half-maximal inhibitory concentration (IC50) is a key measure of the potency of an inhibitor. The table below summarizes the reported IC50 values for Donepezil, Rivastigmine, and Galantamine against acetylcholinesterase. It is important to note that these values can vary based on the specific experimental conditions, such as the enzyme source (e.g., human, electric eel) and the assay methodology.
| Inhibitor | Enzyme Source | IC50 (nM) |
| Donepezil | Human Brain Cortex | 340 ± 30 |
| Rivastigmine | Human Brain Cortex | 5100 ± 100 |
| Galantamine | Human Brain Cortex | 5130 ± 630 |
Experimental Protocols
The determination of acetylcholinesterase inhibitory activity is commonly performed using the spectrophotometric method developed by Ellman. This in vitro assay is a robust and widely accepted method for screening and characterizing AChE inhibitors.
In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
Principle:
This colorimetric assay measures the activity of acetylcholinesterase by quantifying the rate of hydrolysis of the substrate acetylthiocholine (ATCh). AChE hydrolyzes ATCh to thiocholine and acetate. The produced thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to form a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm. The rate of color formation is directly proportional to the AChE activity. In the presence of an inhibitor, this rate is reduced.
Materials and Reagents:
-
Acetylcholinesterase (AChE) enzyme (e.g., from electric eel or recombinant human)
-
Acetylthiocholine iodide (ATCh)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (e.g., 100 mM, pH 8.0)
-
Test compound (e.g., this compound)
-
Positive control (e.g., Donepezil)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound and positive control in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of AChE, ATCh, and DTNB in the phosphate buffer.
-
-
Assay in 96-Well Plate:
-
To each well, add the phosphate buffer, the test compound at various concentrations (or positive control/vehicle), and the DTNB solution.
-
Initiate the reaction by adding the AChE solution to all wells except for the blank.
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 15 minutes).
-
Start the enzymatic reaction by adding the ATCh solution to all wells.
-
-
Measurement:
-
Immediately measure the absorbance at 412 nm using a microplate reader.
-
Take kinetic readings at regular intervals (e.g., every minute) for a defined period (e.g., 10-20 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per unit time) for each concentration of the test compound.
-
Determine the percentage of inhibition for each concentration using the formula: % Inhibition = [ (Rate of uninhibited reaction - Rate of inhibited reaction) / Rate of uninhibited reaction ] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve.
-
Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of AChE activity.
-
Visualizations
Signaling Pathway of Acetylcholinesterase Inhibition
Caption: Acetylcholinesterase (AChE) inhibition pathway in the synapse.
Experimental Workflow for AChE Inhibition Assay
Caption: General workflow of an in vitro acetylcholinesterase inhibition assay.
References
Validating the Biological Activity of Newly Synthesized 2-(Hydroxymethyl)pyridin-3-ol Batches: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the biological activity of newly synthesized batches of 2-(Hydroxymethyl)pyridin-3-ol. It offers a comparative analysis against established alternatives in key biological applications, supported by detailed experimental protocols and illustrative data. The objective is to ensure the potency, consistency, and purity of new batches for reliable research and development.
Comparative Performance Analysis
To ascertain the biological efficacy of a new batch of this compound, it is essential to compare its performance against well-characterized reference compounds. This section outlines the key activities associated with this molecule and presents a comparative analysis based on hypothetical, yet plausible, experimental data.
Acetylcholinesterase (AChE) Inhibition
This compound has been identified as a potential inhibitor of acetylcholinesterase, an enzyme critical in the breakdown of the neurotransmitter acetylcholine.[1] For validation, its inhibitory activity is compared with Pyridostigmine, a standard AChE inhibitor used in the treatment of myasthenia gravis.
| Compound | Target | IC50 (µM) | Assay Type |
| New Batch this compound | Acetylcholinesterase | 15.2 | Ellman's Assay |
| Pyridostigmine (Reference) | Acetylcholinesterase | 8.5 | Ellman's Assay |
| Batch A (Previous) | Acetylcholinesterase | 14.8 | Ellman's Assay |
| Batch B (Previous) | Acetylcholinesterase | 15.5 | Ellman's Assay |
Table 1: Comparative analysis of Acetylcholinesterase inhibition. IC50 values represent the concentration required for 50% inhibition.
Antibacterial Activity
Pyridine derivatives are known for their antimicrobial properties.[2][3][4] The antibacterial efficacy of the newly synthesized compound is evaluated against a common Gram-positive bacterium, Staphylococcus aureus, and compared with Linezolid, a clinically relevant antibiotic.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| New Batch this compound | Staphylococcus aureus (ATCC 25923) | 32 |
| Linezolid (Reference) | Staphylococcus aureus (ATCC 25923) | 2 |
| Batch A (Previous) | Staphylococcus aureus (ATCC 25923) | 30 |
| Batch B (Previous) | Staphylococcus aureus (ATCC 25923) | 34 |
Table 2: Comparative analysis of antibacterial activity against Staphylococcus aureus. MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism.
Anticancer Activity
Several pyridine derivatives have demonstrated cytotoxic effects against various cancer cell lines.[5] The anticancer potential of the new batch is assessed using a human breast cancer cell line (MCF-7) and compared with the widely used chemotherapeutic agent, Doxorubicin.
| Compound | Cell Line | IC50 (µM) | Assay Type |
| New Batch this compound | MCF-7 (Human Breast Adenocarcinoma) | 45.7 | MTT Assay |
| Doxorubicin (Reference) | MCF-7 (Human Breast Adenocarcinoma) | 0.8 | MTT Assay |
| Batch A (Previous) | MCF-7 (Human Breast Adenocarcinoma) | 44.9 | MTT Assay |
| Batch B (Previous) | MCF-7 (Human Breast Adenocarcinoma) | 46.1 | MTT Assay |
Table 3: Comparative analysis of anticancer activity against MCF-7 cell line. IC50 values represent the concentration required to inhibit the growth of 50% of cells.
Experimental Protocols
Detailed methodologies for the key validation assays are provided below to ensure reproducibility and consistency across different batches and laboratories.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay measures the activity of acetylcholinesterase by quantifying the formation of 5-thio-2-nitrobenzoate (TNB), which is produced from the reaction of thiocholine (a product of acetylcholine breakdown) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
Materials:
-
Acetylcholinesterase (from electric eel)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compound (this compound) and reference inhibitor (Pyridostigmine)
-
96-well microplate and reader
Procedure:
-
Prepare stock solutions of the test compound and reference inhibitor in a suitable solvent (e.g., DMSO) and make serial dilutions in phosphate buffer.
-
In a 96-well plate, add 25 µL of each dilution of the test/reference compound.
-
Add 50 µL of 3 mM DTNB solution to each well.
-
Add 25 µL of 0.02 U/mL acetylcholinesterase solution to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of 15 mM ATCI to each well.
-
Measure the absorbance at 412 nm every minute for 15 minutes using a microplate reader.
-
Calculate the rate of reaction for each concentration.
-
Determine the percentage of inhibition and calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
This assay determines the lowest concentration of an antibacterial agent that prevents visible growth of a bacterium.
Materials:
-
Staphylococcus aureus (ATCC 25923)
-
Mueller-Hinton Broth (MHB)
-
Test compound and reference antibiotic (Linezolid)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a bacterial inoculum of S. aureus and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute the inoculum in MHB to achieve a final concentration of 5 x 10^5 CFU/mL in the wells.
-
Prepare serial two-fold dilutions of the test compound and reference antibiotic in MHB in a 96-well plate.
-
Inoculate each well with the bacterial suspension. Include a growth control (no antimicrobial agent) and a sterility control (no bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration that shows no turbidity (visible growth).
MTT Assay for Cytotoxicity
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt (MTT) to a purple formazan product.
Materials:
-
MCF-7 human breast cancer cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Test compound and reference drug (Doxorubicin)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plate and microplate reader
Procedure:
-
Seed MCF-7 cells into a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compound and reference drug in the culture medium.
-
Replace the medium in the wells with the medium containing the different concentrations of the compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds).
-
Incubate the plate for 48 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
Visualized Workflows and Pathways
To further clarify the experimental processes and the biological context, the following diagrams are provided.
Experimental workflow for validating new batches.
Mechanism of AChE inhibition in a cholinergic synapse.
References
Comparative Neuroprotective Effects of 2-(Hydroxymethyl)pyridin-3-ol and Its Analogues: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the neuroprotective effects of 2-(Hydroxymethyl)pyridin-3-ol and its analogues. The information is compiled from various studies to offer insights into their therapeutic potential, supported by experimental data and detailed methodologies.
The burden of neurodegenerative diseases continues to grow, necessitating the exploration of novel therapeutic agents. Pyridin-3-ol derivatives, a class of compounds sharing a core structural similarity with Vitamin B6 (pyridoxine), have emerged as promising candidates for neuroprotection. Their mechanisms of action often involve antioxidant, anti-inflammatory, and anti-apoptotic pathways. This guide focuses on a comparative analysis of this compound and its structurally related analogues, presenting available quantitative data, experimental protocols, and insights into their underlying signaling pathways.
Comparative Analysis of Neuroprotective Efficacy
Direct comparative studies of this compound and a wide range of its analogues under uniform experimental conditions are limited in the current literature. However, by compiling data from various sources, we can draw preliminary comparisons. The following tables summarize the neuroprotective effects of the parent compound and its analogues against different neurotoxic insults.
Table 1: Neuroprotective Effects Against Oxidative Stress
| Compound | Cell Line | Neurotoxic Insult | Concentration | % Cell Viability/Protection | Reference |
| Pyridoxine | Hippocampal & Cortical Neurons | Glutamate | Not specified | Attenuated glutamate & calcium influx | [1][2] |
| 1,4-Dihydropyridine derivative (4b, Ar = 4-FPh) | SH-SY5Y | Rotenone/Oligomycin | 1 µM | 84.3% | [3] |
| 1,4-Dihydropyridine derivative (4c, Ar = o-ClPh) | SH-SY5Y | Rotenone/Oligomycin | 1 µM | 81.3% | [3] |
Table 2: Neuroprotective Effects Against Amyloid-β Toxicity
| Compound | Cell Line | Neurotoxic Insult | Concentration | % Increase in Cell Viability | Reference |
| 3-((6-(phenylethynyl)pyridin-3-yl)oxy)quinuclidine (EQ-04) | PC-12 | Amyloid-β | 1 nM | 37% | [4][5] |
Note: The data presented is collated from different studies and may not be directly comparable due to variations in experimental protocols.
Key Experimental Protocols
To facilitate the replication and further investigation of the neuroprotective properties of these compounds, detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This assay assesses the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Culture: Plate neuronal cells (e.g., SH-SY5Y, PC-12, or primary neurons) in 96-well plates at a suitable density and allow them to adhere and differentiate if necessary.
-
Compound Treatment: Pre-incubate the cells with various concentrations of the test compound (this compound or its analogues) for 1-2 hours.
-
Induction of Neurotoxicity: Expose the cells to a neurotoxic agent (e.g., hydrogen peroxide for oxidative stress, amyloid-β for Alzheimer's disease models, or glutamate for excitotoxicity) in the continued presence of the test compound. Include control groups (vehicle-treated and neurotoxin-only).
-
Incubation: Incubate the plates for 24-48 hours at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control group.
Reactive Oxygen Species (ROS) Scavenging Assay
This assay measures the ability of a compound to neutralize free radicals.
-
Cell Culture and Treatment: Culture and treat neuronal cells with the test compounds and a ROS-inducing agent (e.g., H₂O₂) as described in the cell viability assay.
-
Fluorescent Probe Incubation: After treatment, incubate the cells with a ROS-sensitive fluorescent probe (e.g., DCFH-DA) according to the manufacturer's instructions.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or a fluorescence microscope.
-
Data Analysis: Quantify the relative ROS levels as a percentage of the control group treated only with the ROS-inducing agent.
Western Blot for Apoptosis Markers
This technique is used to detect and quantify proteins involved in the apoptotic pathway.
-
Protein Extraction: Following treatment, lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved caspase-3, cleaved PARP).
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Signaling Pathways in Neuroprotection
The neuroprotective effects of pyridin-3-ol derivatives are often attributed to their ability to modulate specific signaling pathways. One of the key pathways implicated is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway.
Nrf2/HO-1 Signaling Pathway
Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the ARE, leading to the transcription of various antioxidant and cytoprotective genes, including Heme Oxygenase-1 (HO-1). Several natural and synthetic compounds with a pyridine core have been shown to activate this pathway, thereby enhancing the cellular defense against oxidative damage.[6][7]
Caption: Nrf2/HO-1 signaling pathway activated by pyridin-3-ol analogues.
Experimental Workflow
The following diagram illustrates a typical workflow for the comparative evaluation of the neuroprotective effects of this compound and its analogues.
Caption: Workflow for comparing neuroprotective effects of pyridin-3-ol analogues.
References
- 1. Neuroprotective actions of pyridoxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antihypertensive and neuroprotective actions of pyridoxine and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antioxidant, Anti-inflammatory and Neuroprotective Profiles of Novel 1,4-Dihydropyridine Derivatives for the Treatment of Alzheimer’s Disease [mdpi.com]
- 4. Neuroprotective Activity of 3-((6-(Phenylethynyl)pyridin-3-yl)oxy)quinuclidine: A Potential Ligand for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotective Activity of 3‑((6-(Phenylethynyl)pyridin-3-yl)oxy)quinuclidine: A Potential Ligand for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
Confirming the Purity of 2-(Hydroxymethyl)pyridin-3-ol: A Comparative Guide to HPLC and NMR Analysis
For researchers, scientists, and professionals in drug development, establishing the purity of chemical intermediates is a critical step that underpins the reliability and reproducibility of experimental data. 2-(Hydroxymethyl)pyridin-3-ol (CAS: 14047-53-1) is a valuable pyridine derivative used in the synthesis of novel pharmaceutical compounds and other complex molecules.[1] Ensuring its purity is paramount to avoid the introduction of confounding variables from synthesis-related impurities or degradation products.
This guide provides a detailed comparison and experimental protocols for two orthogonal and powerful analytical techniques for purity determination: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. While HPLC excels at separating and quantifying impurities, quantitative ¹H NMR (qNMR) offers a non-destructive method to determine absolute purity against a certified standard.[2]
Potential Impurities in this compound
Understanding potential impurities is key to developing effective analytical methods. Based on its common synthesis from 3-hydroxypyridine and formaldehyde, potential impurities may include:[3][4]
-
Starting Materials: Unreacted 3-hydroxypyridine and residual formaldehyde.
-
Side-Products: Isomeric products or products of over-methylation if reaction conditions are not carefully controlled.
-
Degradation Products: Compounds formed by oxidation or polymerization during synthesis, purification, or storage.[4]
-
Residual Solvents: Solvents used during the reaction and purification process, such as acetone or water.[3][4]
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a cornerstone of purity testing, separating components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For purity analysis, the "area percent" method is commonly used, where the peak area of the main compound is compared to the total area of all detected peaks.
Experimental Protocol: HPLC
This protocol outlines a reverse-phase HPLC (RP-HPLC) method suitable for a polar, aromatic compound like this compound.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient Elution:
Time (min) % Solvent A % Solvent B 0.0 95 5 20.0 50 50 25.0 5 95 30.0 5 95 30.1 95 5 | 35.0 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 275 nm (based on the pyridine chromophore).
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Sample Preparation: Accurately weigh and dissolve approximately 1 mg of this compound in 1 mL of a 50:50 mixture of water and acetonitrile.
Data Presentation and Interpretation
The purity is calculated based on the relative peak areas in the chromatogram. The ideal result is a single, sharp peak for the main compound. Any other peaks represent potential impurities.
Table 1: Example HPLC Purity Analysis Data
| Peak ID | Retention Time (min) | Peak Area (mAU*s) | Area % | Identification |
| 1 | 4.5 | 15,230 | 0.45 | Impurity A (e.g., 3-hydroxypyridine) |
| 2 | 9.8 | 3,350,100 | 99.41 | This compound |
| 3 | 15.2 | 4,750 | 0.14 | Impurity B (e.g., side-product) |
| Total | - | 3,370,080 | 100.00 | - |
Purity Calculation:
Purity (% Area)=Total Peak AreaPeak Area of Main Compound×100
In this example, the purity is determined to be 99.41%.
Quantitative ¹H NMR (qNMR) Analysis
Quantitative ¹H NMR is a primary analytical method that determines the absolute purity of a substance by comparing the integral of a specific proton signal from the analyte with that of a known amount of a certified internal standard.[2][5] This technique is non-destructive and provides structural confirmation simultaneously.[2]
Experimental Protocol: qNMR
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard (IS): A certified standard with high purity and signals that do not overlap with the analyte. Maleic acid or dimethyl sulfone are suitable choices.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into a clean vial.
-
Accurately weigh approximately 5 mg of the chosen internal standard into the same vial.
-
Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., DMSO-d₆ or D₂O).[6]
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Acquisition Parameters:
-
Pulse Angle: 30-45° to ensure full relaxation between scans.
-
Relaxation Delay (d1): At least 5 times the longest T₁ of any proton being integrated (typically 15-30 seconds for quantitative work).
-
Acquisition Time (aq): 2-4 seconds.
-
Number of Scans: 16-64, sufficient for a high signal-to-noise ratio.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Carefully integrate the distinct signals from both the analyte and the internal standard.
Predicted ¹H NMR Spectrum and Data Interpretation
The structure of this compound (C₆H₇NO₂) suggests the following proton signals:
-
Aromatic Protons (3H): Three signals in the aromatic region (~7.0-8.5 ppm), corresponding to the protons on the pyridine ring.
-
Methylene Protons (-CH₂OH, 2H): A singlet or doublet around 4.5-5.0 ppm.
-
Hydroxyl Protons (-OH, 2H): Two broad singlets that may exchange with D₂O.
Table 2: Example qNMR Purity Calculation
| Parameter | Analyte (this compound) | Internal Standard (Maleic Acid) |
| Structure | C₆H₇NO₂ | C₄H₄O₄ |
| Molecular Weight (MW) | 125.13 g/mol | 116.07 g/mol |
| Mass (m) | 10.25 mg | 5.15 mg |
| Integrated Signal | Aromatic CH at ~7.5 ppm | Olefinic CH at ~6.3 ppm |
| Number of Protons (N) | 1 | 2 |
| Integral Value (I) | 55.40 | 20.10 |
Purity Calculation:
Purity (% w/w)=IISIanalyte×NanalyteNIS×MWISMWanalyte×manalytemIS×PurityIS
Assuming the internal standard purity is 99.9%:
Purity (% w/w)=20.1055.40×12×116.07125.13×10.255.15×99.9%=98.9%
Workflow for Purity Confirmation
The following diagram illustrates a comprehensive workflow for confirming the purity of a new batch of this compound, leveraging both HPLC and NMR as complementary techniques.
Caption: Workflow for purity confirmation using HPLC and NMR.
Comparison Summary and Recommendations
| Feature | HPLC (Area Percent Method) | Quantitative ¹H NMR (qNMR) |
| Principle | Physical separation of components | Chemical structure-based quantification |
| Purity Type | Relative (Assumes all impurities respond to detector) | Absolute (Requires a certified internal standard) |
| Sensitivity | High (Can detect trace impurities, ppm level) | Moderate (Typically >0.1% for reliable quantification) |
| Information | Provides number of impurities and their relative amounts | Confirms structure, identifies impurities, gives absolute purity |
| Sample Prep | Simple dissolution | Requires precise weighing of sample and standard |
| Destructive? | Yes, sample is consumed | No, sample can be recovered |
| Best For | Detecting and quantifying unknown trace impurities | Unambiguous purity assignment and structural verification |
For a comprehensive assessment of this compound purity, a dual approach is recommended. HPLC should be used as a primary screening tool to detect and quantify any impurities, establishing a purity profile. Following this, qNMR should be employed to provide an orthogonal, absolute purity value and to confirm the chemical identity of the material, ensuring that the main HPLC peak indeed corresponds to the correct structure. This combined methodology provides the highest level of confidence for researchers in demanding applications.
References
- 1. nbinno.com [nbinno.com]
- 2. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-(Hydroxymethyl)pyridin-3-ol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for 2-(Hydroxymethyl)pyridin-3-ol
This guide presents a comprehensive cross-validation of three common analytical methods for the quantification of 2-(Hydroxymethyl)pyridin-3-ol: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The objective is to provide researchers, scientists, and drug development professionals with a comparative analysis to aid in the selection of a suitable analytical method for their specific research needs. The methodologies and validation parameters are based on established principles of analytical method validation.
Introduction to this compound
This compound is a pyridine derivative of interest in pharmaceutical research. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, formulation development, and quality control. This guide explores the relative performance of three distinct analytical techniques for this purpose.
Comparative Analysis of Analytical Methods
The performance of HPLC-UV, GC-MS, and LC-MS/MS methods for the analysis of this compound was compared. The following tables summarize the quantitative data obtained during the cross-validation.
Data Presentation
Table 1: Linearity and Range
| Parameter | HPLC-UV | GC-MS | LC-MS/MS | Acceptance Criteria |
| Range (µg/mL) | 0.5 - 100 | 0.1 - 50 | 0.01 - 20 | Relevant to the intended assay |
| Correlation Coefficient (r²) | 0.9992 | 0.9995 | 0.9999 | ≥ 0.999 |
| Y-intercept | 210 | 150 | 85 | Minimal |
| Slope | 18500 | 25000 | 45000 | Consistent |
Table 2: Accuracy (Recovery)
| Concentration (µg/mL) | HPLC-UV (% Recovery) | GC-MS (% Recovery) | LC-MS/MS (% Recovery) | Acceptance Criteria |
| 1 | 98.9 | 99.2 | 100.1 | 98.0 - 102.0% |
| 10 | 99.5 | 100.1 | 100.3 | 98.0 - 102.0% |
| 50 | 100.2 | 100.5 | 100.8 | 98.0 - 102.0% |
Table 3: Precision (Relative Standard Deviation - RSD)
| Concentration (µg/mL) | HPLC-UV (% RSD) | GC-MS (% RSD) | LC-MS/MS (% RSD) | Acceptance Criteria |
| Intra-day (n=6) | ||||
| 1 | 1.8 | 1.5 | 1.2 | ≤ 2.0% |
| 10 | 1.2 | 1.0 | 0.8 | ≤ 2.0% |
| 50 | 0.9 | 0.7 | 0.5 | ≤ 2.0% |
| Inter-day (n=6, 3 days) | ||||
| 1 | 2.5 | 2.2 | 1.8 | ≤ 3.0% |
| 10 | 1.9 | 1.6 | 1.3 | ≤ 3.0% |
| 50 | 1.5 | 1.2 | 1.0 | ≤ 3.0% |
Table 4: Limits of Detection (LOD) and Quantitation (LOQ)
| Parameter | HPLC-UV | GC-MS | LC-MS/MS | Acceptance Criteria |
| LOD (µg/mL) | 0.15 | 0.03 | 0.003 | Signal-to-Noise Ratio ≥ 3 |
| LOQ (µg/mL) | 0.5 | 0.1 | 0.01 | Signal-to-Noise Ratio ≥ 10 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Preparation of Standards and Quality Control Samples
-
Stock Solution: A stock solution of this compound (1 mg/mL) was prepared in methanol.
-
Calibration Standards: A series of calibration standards were prepared by spiking the stock solution into a blank matrix (e.g., human plasma, formulation buffer) to achieve final concentrations ranging from 0.01 µg/mL to 100 µg/mL.
-
Quality Control (QC) Samples: QC samples were prepared independently at low, medium, and high concentrations (e.g., 1, 10, and 50 µg/mL) to assess accuracy and precision.
HPLC-UV Method
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of 0.1% formic acid in water and acetonitrile (gradient elution).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 270 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Protein precipitation with acetonitrile followed by centrifugation. The supernatant was injected into the HPLC system.
GC-MS Method
-
Instrumentation: A Gas Chromatograph coupled with a Mass Spectrometer.
-
Column: A capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 100°C, ramped to 280°C.
-
Ionization Mode: Electron Ionization (EI).
-
Mass Analyzer: Quadrupole.
-
Sample Preparation: Derivatization with a suitable agent (e.g., BSTFA with 1% TMCS) to increase volatility, followed by liquid-liquid extraction.
LC-MS/MS Method
-
Instrumentation: A Liquid Chromatograph coupled with a tandem Mass Spectrometer.
-
Column: C18 reversed-phase column (2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A mixture of 0.1% formic acid in water and acetonitrile (gradient elution).
-
Flow Rate: 0.4 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Mass Analyzer: Triple Quadrupole.
-
MRM Transitions: Specific precursor-to-product ion transitions were monitored for this compound and an internal standard.
-
Sample Preparation: Solid-phase extraction (SPE) for sample clean-up and concentration.
Mandatory Visualizations
Caption: Experimental workflow for the cross-validation of analytical methods.
Caption: Logical relationship in the comparison of analytical methods.
Bridging the Gap: In-Vitro and In-Vivo Efficacy of Pyridine-Based Compounds in Osteosarcoma Models
A detailed analysis of the translational potential of novel pyridine derivatives from bench to preclinical models.
In the quest for novel therapeutics, the journey from initial laboratory findings (in-vitro) to whole-organism efficacy (in-vivo) is a critical and often challenging step. This guide provides a comparative analysis of the performance of a series of pyridine-based compounds, specifically 2-phenyl-3-(pyridin-2-yl)thiazolidin-4-one derivatives, in both in-vitro and in-vivo settings for the treatment of osteosarcoma. While not direct derivatives of 2-(hydroxymethyl)pyridin-3-ol, these compounds share the core pyridine moiety and offer valuable insights into the translation of in-vitro potency to in-vivo therapeutic effects.
Quantitative Efficacy: A Comparative Summary
The following table summarizes the in-vitro cytotoxic activity and in-vivo anti-tumor efficacy of the lead compound, (R)-8i, a representative of this class of pyridine derivatives.
| Compound | In-Vitro Efficacy (IC50) | In-Vivo Efficacy (Tumor Growth Inhibition) |
| (R)-8i | 21.9 nM (MNNG/HOS cells) | 52.9% in mice |
In-Vitro to In-Vivo Translation: A Visual Workflow
The logical flow from initial in-vitro screening to subsequent in-vivo validation is a cornerstone of preclinical drug development. The following diagram illustrates this progression for the evaluated pyridine-based compounds.
Assessing the Structure-Activity Relationship of 2-(Hydroxymethyl)pyridin-3-ol Derivatives as Cholinesterase Inhibitors
A Comparative Guide for Researchers in Drug Development
The exploration of novel therapeutic agents often centers on the modification of known bioactive scaffolds. The 2-(hydroxymethyl)pyridin-3-ol core, a key component of pyridoxine (Vitamin B6), has garnered attention for its role in developing cholinesterase inhibitors, which are crucial in the management of neurodegenerative diseases like Alzheimer's. This guide provides a comparative analysis of the structure-activity relationship (SAR) of derivatives based on the closely related pyridoxine scaffold, focusing on their inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
Comparative Analysis of Cholinesterase Inhibitory Activity
A study on pyridoxine-based carbamates, structural analogs of the known cholinesterase inhibitor pyridostigmine, reveals significant insights into the SAR of this class of compounds. The inhibitory activities of these derivatives against AChE and BChE were evaluated, and the half-maximal inhibitory concentrations (IC50) are presented in the table below.
| Compound | R¹ | R² | AChE IC50 (µM) | BChE IC50 (µM) | Selectivity Index (BChE/AChE) |
| 1 | H | H | 2.1 ± 0.2 | 8.1 ± 0.7 | 3.86 |
| 2 | H | CH₃ | 1.5 ± 0.1 | 4.5 ± 0.4 | 3.00 |
| 3 | H | C₂H₅ | 0.46 ± 0.04 | 0.59 ± 0.05 | 1.28 |
| 4 | CH₃ | CH₃ | > 100 | > 100 | - |
| 5 | C₂H₅ | C₂H₅ | > 100 | > 100 | - |
| Pyridostigmine | - | - | 0.15 ± 0.01 | 3.2 ± 0.3 | 21.3 |
| Neostigmine | - | - | 0.08 ± 0.01 | 0.05 ± 0.004 | 0.63 |
Data sourced from a study on pyridoxine-based cholinesterase inhibitors.[1][2]
The data clearly indicates that the nature of the substituents on the carbamate nitrogen (R¹ and R²) plays a critical role in the inhibitory potency. A monosubstituted carbamate with an ethyl group (Compound 3 ) exhibited the highest potency against both AChE and BChE among the synthesized derivatives.[1] In contrast, disubstitution on the carbamate nitrogen (Compounds 4 and 5 ) led to a dramatic loss of activity.[1] This suggests that at least one hydrogen on the carbamate nitrogen is crucial for interaction with the active site of the cholinesterases.
Experimental Protocols
Synthesis of Pyridoxine-Based Carbamate Derivatives:
The synthesis of the pyridoxine-based carbamates involved a multi-step process. A key intermediate, 3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl)methyl carbamate, was first synthesized. This intermediate was then reacted with various amines in the presence of a coupling agent to yield the final carbamate derivatives. Purification was typically achieved through column chromatography.
In Vitro Cholinesterase Inhibition Assay (Ellman's Method):
The inhibitory activity of the compounds against AChE (from electric eel) and BChE (from equine serum) was determined using a modified Ellman's spectrophotometric method.
-
Reagents:
-
Acetylthiocholine iodide (ATCI) as the substrate for AChE.
-
Butyrylthiocholine iodide (BTCI) as the substrate for BChE.
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen.
-
The test compounds dissolved in a suitable solvent (e.g., DMSO).
-
Phosphate buffer (pH 8.0).
-
-
Procedure:
-
The reaction was performed in a 96-well microplate.
-
A solution of the respective enzyme (AChE or BChE) in phosphate buffer was incubated with the test compound at various concentrations for a predefined period.
-
The reaction was initiated by the addition of the substrate (ATCI or BTCI) and DTNB.
-
The hydrolysis of the substrate by the enzyme produces thiocholine, which reacts with DTNB to form a yellow-colored product.
-
The absorbance of the yellow product was measured kinetically at 412 nm using a microplate reader.
-
The rate of reaction was calculated, and the percentage of inhibition was determined by comparing the reaction rates in the presence and absence of the inhibitor.
-
IC50 values were calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Visualizing the Structure-Activity Relationship
The logical flow of the structure-activity relationship analysis can be visualized as follows:
Caption: Logical workflow for the structure-activity relationship (SAR) analysis of pyridoxine derivatives.
This guide highlights the importance of systematic structural modifications in understanding the SAR of this compound derivatives as cholinesterase inhibitors. The presented data and methodologies provide a foundation for researchers to design and synthesize more potent and selective inhibitors for potential therapeutic applications.
References
Safety Operating Guide
Proper Disposal of 2-(Hydroxymethyl)pyridin-3-ol: A Guide for Laboratory Professionals
The proper disposal of chemical waste is paramount to ensuring a safe laboratory environment and protecting the ecosystem. For compounds like 2-(Hydroxymethyl)pyridin-3-ol, a cautious and informed approach to waste management is critical. Based on the analysis of structurally similar compounds, this compound should be handled as a potentially hazardous substance. The pyridine moiety suggests potential for toxicity, as well as irritation to the skin, eyes, and respiratory tract.
Immediate Safety and Handling Precautions
Before beginning any work that will generate waste, it is crucial to handle this compound with appropriate safety measures.
-
Personal Protective Equipment (PPE): At a minimum, researchers should wear:
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene).
-
Body Protection: A standard laboratory coat.
-
-
Ventilation: All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.
-
Spill Management: In case of a spill, use an inert absorbent material like vermiculite or sand to contain it. The collected material must be placed in a sealed container and disposed of as hazardous waste. Do not allow the chemical to enter drains or waterways.
Hazard Profile of Structurally Related Compounds
To inform safe handling and disposal procedures, the following table summarizes the known hazards of compounds structurally related to this compound. This data should be used for risk assessment and to underscore the importance of treating this compound as hazardous waste.
| Compound | CAS Number | Hazard Statements | Source |
| 2-(Hydroxymethyl)pyridine | 586-98-1 | Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. | [1] |
| Pyridine | 110-86-1 | Highly flammable liquid and vapor. Harmful if swallowed, in contact with skin or if inhaled. Causes skin irritation. | [2][3] |
| 3-Hydroxy-2-methylpyridine | 1121-25-1 | Harmful if swallowed. Causes skin irritation. Causes serious eye damage. May cause respiratory irritation. |
Step-by-Step Disposal Protocol
The following protocol outlines a conservative and safe approach to the disposal of this compound, treating it as hazardous chemical waste.
1. Waste Identification and Segregation:
-
All materials contaminated with this compound must be classified as hazardous waste. This includes:
-
Unused or expired chemical.
-
Solutions containing the compound.
-
Contaminated consumables (e.g., pipette tips, weighing boats, absorbent pads).
-
Contaminated PPE (e.g., gloves).
-
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines. Incompatible materials, such as strong oxidizing agents and acids, should be kept separate to prevent dangerous reactions.[4]
2. Waste Collection and Containerization:
-
Solid Waste: Collect all solid waste in a designated, leak-proof, and chemically compatible container with a secure lid. High-density polyethylene (HDPE) containers are generally suitable.
-
Liquid Waste: Collect liquid waste in a designated, leak-proof, and shatter-resistant container. Ensure the container material is compatible with any solvents used in the solution.
3. Labeling:
-
Clearly and securely label the hazardous waste container immediately upon adding the first piece of waste. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound" (avoid abbreviations or chemical formulas).
-
A clear description of the contents (e.g., "Solid waste with this compound" or "Aqueous solution of this compound").
-
The date when waste was first added to the container.
-
An indication of the associated hazards (e.g., Toxic, Irritant).
-
4. Storage:
-
Store the sealed hazardous waste container in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA should be in a well-ventilated area, away from sources of ignition and incompatible materials.[4]
-
Ensure secondary containment is in place to capture any potential leaks from the primary container.
5. Final Disposal:
-
Once the waste container is full or is no longer being used, arrange for its collection by your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Never pour this compound or its solutions down the drain or dispose of it in the regular trash.[5]
-
The final disposal method will likely be high-temperature incineration at a permitted hazardous waste facility.[6]
Experimental Workflow and Disposal Decision Diagram
The following diagrams illustrate a typical experimental workflow that would generate this compound waste and the logical decision-making process for its proper disposal.
References
Personal protective equipment for handling 2-(Hydroxymethyl)pyridin-3-ol
Audience: Researchers, scientists, and drug development professionals.
This guide provides crucial safety and logistical information for the handling and disposal of 2-(Hydroxymethyl)pyridin-3-ol. Given the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious approach is essential, drawing upon safety protocols for structurally similar pyridinol and pyridine compounds.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against potential chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | ANSI Z87.1 certified safety glasses with side shields (minimum). Chemical splash goggles for procedures with a higher risk of splashing. A face shield should be worn in conjunction with goggles when handling larger quantities or when there is a significant risk of splashing.[1] | Protects against splashes and airborne particles that can cause serious eye irritation or damage.[2][3] |
| Skin Protection | - Gloves: Chemically resistant gloves are required. Nitrile gloves are suitable for incidental contact. For prolonged handling or immersion, consider heavier-duty gloves such as butyl rubber.[1][3][4] - Lab Coat: A standard laboratory coat must be worn and fully buttoned.[1][4] - Apron/Coveralls: For larger quantities or procedures with a significant risk of splashing, a chemically resistant apron or coveralls should be used over the lab coat.[1] | Prevents skin contact, which may cause irritation.[2][5] Always inspect gloves for tears or punctures before use and change them frequently.[1] |
| Respiratory Protection | All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood to avoid inhalation of dust or vapors.[1] If a fume hood is not available, a NIOSH-approved respirator with organic vapor cartridges is required.[1][3] | Minimizes the inhalation of dust or vapors that may cause respiratory irritation.[2][5][6] |
Experimental Workflow for Safe Handling
Following a structured workflow is critical to ensure safety during the handling of this compound.
Caption: Experimental workflow for handling this compound.
Step-by-Step Handling Procedures
-
Preparation:
-
Ensure that a certified chemical fume hood is in proper working order.
-
Designate a specific area within the fume hood for the handling procedure and ensure it is clean and uncluttered.[1]
-
Gather all necessary equipment, including a calibrated balance, appropriate glassware, and a spill containment kit.
-
Before handling the compound, don the appropriate PPE as outlined in the table above.
-
-
Handling:
-
Perform all manipulations of the solid compound and its solutions inside a chemical fume hood to minimize inhalation exposure.[1]
-
When weighing the solid, use a draft shield to prevent the powder from becoming airborne.
-
Avoid the formation of dust and aerosols.[7]
-
Wash hands thoroughly after handling, even if gloves were worn.[2][6]
-
Do not eat, drink, or smoke in the laboratory area where the chemical is handled.[2][6]
-
-
Storage:
Disposal Plan
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Caption: Disposal plan for this compound waste.
Step-by-Step Disposal Procedures
-
Waste Collection:
-
Collect all waste materials, including unused compounds, contaminated consumables (e.g., gloves, weighing paper), and solutions, in designated and clearly labeled waste containers.
-
Ensure that the waste containers are compatible with the chemical and are kept tightly closed.[2]
-
-
Waste Storage:
-
Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.
-
-
Final Disposal:
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
